6-(Thiophen-3-yl)nicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-3-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMXTGZOVQGOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594773 | |
| Record name | 6-(Thiophen-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-80-4 | |
| Record name | 6-(3-Thienyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Thiophen-3-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-(Thiophen-3-yl)nicotinonitrile
Introduction: Unveiling a Key Heterocyclic Building Block
6-(Thiophen-3-yl)nicotinonitrile is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its molecular architecture, which features a pyridine ring substituted with a thiophene moiety and a nitrile group, presents a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic positioning of these functional groups makes it a valuable intermediate for the development of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. We will delve into its synthesis, characterization, and potential applications, with a particular focus on its emerging role in drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.
Physicochemical Characterization: A Quantitative Overview
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. A summary of its key physicochemical data is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆N₂S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1] |
| CAS Number | 937601-80-4 | [1][2][3] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not explicitly reported; expected to be a solid at room temperature. A protocol for determination is provided in Section 3.2.1. | |
| Boiling Point | Not determined | |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. A protocol for determination is provided in Section 3.2.2. | |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for its efficiency and functional group tolerance.[4][5]
Synthetic Workflow: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling provides a direct and high-yielding route to this compound by reacting 6-chloronicotinonitrile with thiophen-3-ylboronic acid in the presence of a palladium catalyst and a base.[4][6]
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocols
Objective: To synthesize this compound from 6-chloronicotinonitrile and thiophen-3-ylboronic acid.
Materials:
-
6-Chloronicotinonitrile
-
Thiophen-3-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 6-chloronicotinonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Objective: To determine the melting point range of the synthesized this compound.
Method: Capillary method using a melting point apparatus.[7]
Procedure:
-
Finely powder a small amount of the purified solid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range constitutes the melting point.
Objective: To qualitatively assess the solubility of this compound in various solvents.
Procedure:
-
To a series of small test tubes, add approximately 1-2 mg of the compound.
-
To each test tube, add 0.5 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide, N,N-dimethylformamide).
-
Vortex each test tube for 30 seconds.
-
Visually inspect for complete dissolution. If the compound dissolves, it is considered soluble in that solvent at that concentration.
Spectroscopic and Analytical Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts (δ) are predicted to be in the aromatic region (approximately 7.0-9.0 ppm). The coupling patterns (splitting) will be indicative of the substitution pattern on both heterocyclic rings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon is expected to have a characteristic chemical shift in the range of 115-120 ppm.[10] The remaining carbon signals will appear in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[11][12]
-
C≡N stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹.[8]
-
C=C and C=N stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-S stretching: May be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 186.23.[13]
Applications in Drug Discovery and Materials Science
The this compound scaffold is a key building block in the synthesis of biologically active molecules and advanced materials. The nitrile group, in particular, is a common pharmacophore in many approved drugs.[14]
Intermediate for Kinase Inhibitors
Derivatives of nicotinonitrile are known to be potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[15][16][17] The this compound core can be further functionalized to generate libraries of compounds for screening against different kinase targets.
Caption: Drug discovery workflow utilizing this compound.
Precursor for Advanced Materials
The unique electronic properties of the thiophene and pyridine rings make this compound a candidate for the synthesis of organic electronic materials, such as those with nonlinear optical (NLO) properties.[18]
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential in both drug discovery and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Suzuki-Miyaura coupling, and an outline of its key applications. The information presented here serves as a foundational resource for researchers seeking to harness the potential of this important chemical building block.
References
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ResearchGate. (PDF) Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. [Link]
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MDPI. 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. [Link]
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MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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Wikipedia. Suzuki reaction. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7. [Link]
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MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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PubMed Central. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. [Link]
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PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
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PubMed Central. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
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PubMed Central. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
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ResearchGate. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. [Link]
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PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
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The Emergence of Thiophene-Containing Nicotinonitriles: A Technical Guide to a Privileged Scaffold in Kinase Inhibition
Abstract
The confluence of the thiophene ring and the nicotinonitrile scaffold has given rise to a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of novel thiophene-containing nicotinonitriles. By elucidating the causal relationships behind experimental design and providing detailed, validated protocols, this guide serves as a practical resource for the exploration and development of this promising class of molecules. We will delve into the intricacies of their synthesis, explore their structure-activity relationships, and provide a clear understanding of their mechanism of action through the lens of kinase signaling pathways.
Introduction: The Rationale for Thiophene-Fused Nicotinonitriles in Drug Discovery
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore the vast chemical space of heterocyclic compounds. Among these, the thieno[2,3-b]pyridine core, a fusion of a thiophene and a pyridine ring, has emerged as a "privileged scaffold" in drug discovery. The thiophene ring, a bioisostere of the phenyl group, offers unique electronic properties and metabolic stability, while the pyridine moiety provides a versatile platform for introducing substituents that can modulate pharmacological activity and physicochemical properties.[1] When a nitrile group is introduced at the 3-position of the thieno[2,3-b]pyridine system, it forms a nicotinonitrile, a structural motif known to be present in a variety of biologically active molecules, including kinase inhibitors.[2]
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The planar nature of the thieno[2,3-b]pyridine scaffold allows for favorable interactions within the ATP-binding pocket of many kinases, making it an attractive starting point for the design of potent and selective inhibitors. This guide will provide a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds.
Synthetic Strategies: Constructing the Thieno[2,3-b]pyridine-3-carbonitrile Core
The construction of the thieno[2,3-b]pyridine-3-carbonitrile scaffold is a critical step in the discovery of novel kinase inhibitors. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
The Gewald-Friedländer Tandem Approach: A Versatile Route
A robust and widely employed strategy for the synthesis of thieno[2,3-b]pyridine-3-carbonitriles involves a two-step sequence commencing with the Gewald aminothiophene synthesis , followed by a Friedländer annulation .
Step 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[4] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) in the presence of elemental sulfur and a base. The product of this reaction, a 2-aminothiophene-3-carbonitrile, serves as a key intermediate for the subsequent ring closure.
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 2: Friedländer Annulation
The Friedländer synthesis is a classic method for the construction of quinolines and related heterocyclic systems.[5][6] In the context of thieno[2,3-b]pyridine synthesis, the 2-aminothiophene-3-carbonitrile intermediate undergoes a condensation reaction with a 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions to form the fused pyridine ring.
Experimental Protocol: Friedländer Annulation for Thieno[2,3-b]pyridine-3-carbonitriles
-
Reaction Setup: In a suitable solvent such as acetic acid or ethanol, dissolve the 2-aminothiophene-3-carbonitrile intermediate (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Causality in Synthesis: The Gewald reaction is favored for its operational simplicity and the direct installation of the crucial amino and cyano functionalities on the thiophene ring. The subsequent Friedländer annulation is a reliable method for constructing the pyridine ring, with the choice of the 1,3-dicarbonyl component allowing for diverse substitutions on the newly formed ring, a key aspect for SAR exploration.
Alternative Synthetic Routes
Biological Evaluation: Unveiling the Kinase Inhibitory Potential
The biological evaluation of novel thiophene-containing nicotinonitriles is a critical step in identifying promising drug candidates. This process typically involves a tiered approach, starting with in vitro enzyme assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
In Vitro Kinase Inhibition Assays
The primary goal of in vitro kinase assays is to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase or a panel of kinases. This provides a quantitative measure of the compound's potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is a representative example and may require optimization for specific kinases.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a 4X kinase/Eu-antibody solution in kinase buffer.
-
Prepare a 4X tracer solution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the 4X kinase/Eu-antibody solution to all wells.
-
Add the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements, collecting emission data at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value using a suitable software.
Causality in Assay Choice: The LanthaScreen® assay is a robust, high-throughput method that measures the binding of an inhibitor to the kinase, providing a direct assessment of target engagement.[8] Other formats, such as those measuring ADP production or substrate phosphorylation, are also widely used and can provide complementary information.[9]
Cell-Based Assays
Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context. These assays can determine a compound's ability to inhibit a specific signaling pathway within a cell and its overall effect on cell proliferation and viability.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]
Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the SAR of thiophene-containing nicotinonitriles is paramount for optimizing their potency, selectivity, and drug-like properties.
Key Structural Features and Their Impact on Activity
Systematic modification of the thieno[2,3-b]pyridine scaffold has revealed several key structural features that influence kinase inhibitory activity:
-
Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly impact potency and selectivity.
-
The Nicotinonitrile Moiety: The cyano group at the 3-position is often crucial for activity, potentially forming key interactions within the kinase active site.
-
Substituents on the Pyridine Ring: Modifications at various positions of the pyridine ring can modulate solubility, cell permeability, and target engagement. For instance, in a series of thieno[2,3-b]pyridines targeting IκB kinase beta (IKKβ), small alkyl and certain aromatic groups were preferred at the C4 position, while polar groups at C6 enhanced potency.[7]
-
Aryl Substituents: The introduction of substituted aryl groups can lead to significant improvements in activity. For example, in a series of antiplasmodial thieno[2,3-b]pyridines, the attachment of alkylamino side chains to the 4-phenyl ring improved both antiplasmodial activity and aqueous solubility.[11]
Table 1: Representative SAR Data for Thieno[2,3-b]pyridine Kinase Inhibitors
| Compound ID | Target Kinase | R1 (Position 4) | R2 (Position 6) | IC50 (nM) | Reference |
| 1a | IKKβ | H | H | >1000 | [7] |
| 1b | IKKβ | CH3 | H | 250 | [7] |
| 1c | IKKβ | H | OCH2CH2OH | 40 | [7] |
| 2a | Pim-1 | H | Br | >100 | |
| 2b | Pim-1 | CONHPh | Br | 35700 | |
| 2c | Pim-1 | CO(4-Ph-piperazin-1-yl) | Br | 12710 | |
| 3a | TDP1 | H | Phenyl | 16950 | [1][12] |
| 3b | TDP1 | H | tert-Pentyl | 21920 | [1][12] |
Note: This table is a compilation of representative data and is not exhaustive.
Targeted Signaling Pathways
Thienopyridine derivatives have been shown to inhibit a variety of kinases involved in critical signaling pathways. For example, some thienopyridines are potent inhibitors of the P2Y12 receptor, a key player in platelet aggregation.[11][13] Inhibition of the P2Y12 receptor leads to a decrease in cAMP production and subsequent downstream signaling events that are crucial for platelet activation.[11][13] Others have been developed as inhibitors of kinases such as c-Src, Pim-1, and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.[14]
Diagram 1: Simplified Kinase Signaling Pathway and Inhibition by Thienopyridines
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A Technical Guide to the Initial Bioactivity Screening of 6-(Thiophen-3-yl)nicotinonitrile
Preamble: The Scientific Rationale for Screening 6-(Thiophen-3-yl)nicotinonitrile
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound represents a compelling intersection of two such pharmacophores: the thiophene ring and the nicotinonitrile moiety.
The thiophene ring is a bioisostere of benzene, capable of modulating molecular function to improve potency and pharmacokinetic profiles.[1] Its presence is a hallmark of numerous FDA-approved drugs, from the antiplatelet agent clopidogrel to the antipsychotic olanzapine, highlighting its versatility across diverse therapeutic areas including inflammatory, cardiovascular, and central nervous system disorders.[1][2][3] Thiophene-based compounds have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6]
Similarly, the nicotinonitrile (3-cyanopyridine) scaffold is integral to a variety of biologically active compounds and marketed drugs like bosutinib and neratinib.[7] Derivatives of nicotinonitrile are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9][10][11]
The conjugation of these two potent moieties in this compound creates a novel chemical entity with a high probability of interacting with key biological targets. This guide provides a comprehensive, field-proven framework for conducting an initial, multi-tiered screening cascade to elucidate its primary bioactivity, beginning with predictive computational analysis and progressing to foundational in vitro assays. Our approach is designed to maximize data acquisition while conserving resources, providing a robust preliminary profile to guide subsequent drug development efforts.
Part 1: In Silico Profiling — A Predictive First Pass
Causality Statement: Before committing resources to wet-lab experiments, a computational assessment is an indispensable first step.[12][13] This in silico phase allows us to predict the molecule's drug-likeness and potential liabilities, helping to anticipate challenges and focus our experimental design.[14][15] Poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics are a primary cause of clinical trial failures, making their early prediction invaluable.[14][16]
ADMET (Pharmacokinetic & Toxicity) Prediction
We utilize established computational models to generate a preliminary ADMET profile. These algorithms analyze the molecule's structure to forecast its behavior in the human body.[14][17] This process helps identify potential issues with bioavailability, metabolic stability, or toxicity before they become costly roadblocks.[15][16]
Methodology: The structure of this compound is submitted to a validated ADMET prediction software suite (e.g., pkCSM, ADMETlab, or commercial packages).[16] The software calculates key physicochemical and pharmacokinetic parameters based on quantitative structure-activity relationship (QSAR) models.[18]
Predicted ADMET Profile for this compound (Hypothetical Data):
| Parameter | Predicted Value | Interpretation & Significance |
|---|---|---|
| Molecular Weight | 186.23 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for absorption. |
| LogP (o/w) | 2.5 | Indicates balanced lipophilicity, favorable for membrane permeability without excessive accumulation in fatty tissues. |
| Aqueous Solubility | -3.0 (log mol/L) | Moderately soluble. May require formulation strategies for optimal bioavailability. |
| Caco-2 Permeability | 1.2 x 10⁻⁶ cm/s | Suggests good intestinal absorption potential. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions; a common flag for nitrogen-containing heterocycles. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity, a critical safety checkpoint. |
| Ames Mutagenicity | Non-mutagenic | Predicts a low probability of being carcinogenic. |
Target Prediction & Molecular Docking
Structure-based virtual screening can identify potential protein targets by simulating the binding of our compound to known protein structures.[19] This "docking" process scores the fit of the molecule within the binding pockets of various targets, helping to prioritize our in vitro assays.[20]
Methodology: The 3D structure of this compound is docked against a library of clinically relevant protein targets, particularly kinases and G-Protein Coupled Receptors (GPCRs), given the prevalence of the thiophene and pyridine scaffolds in modulators of these families.
Workflow: In Silico Screening Cascade
Caption: Antagonist screening using a Gαs-coupled GPCR pathway.
Part 3: Data Synthesis and Strategic Advancement
The initial screening phase generates a multi-faceted dataset. The key is to integrate these findings to build a cohesive preliminary profile of this compound.
-
Correlation of Data: Does the predicted in silico profile align with the in vitro results? For example, if docking predicted strong binding to EGFR and the in vitro kinase assay confirmed potent inhibition of EGFR, this strengthens the hypothesis that EGFR is a primary target.
-
Therapeutic Window: A critical comparison is between the cytotoxicity IC₅₀ and the target activity IC₅₀. A potent EGFR inhibitor with an IC₅₀ of 0.1 µM is promising. However, if its cytotoxicity IC₅₀ is 0.2 µM, the therapeutic window is narrow, suggesting potential toxicity at effective doses. A desirable outcome is potent target activity at concentrations well below those causing general cytotoxicity.
-
Decision Point: Based on this integrated data, a "Go/No-Go" decision can be made.
-
GO: The compound shows potent and selective activity against a valuable target class (e.g., EGFR kinase) at non-toxic concentrations. The ADMET profile is favorable. Next Steps: Confirm the mechanism of action, perform broader kinase profiling to assess selectivity, and initiate lead optimization. [21] * NO-GO: The compound is either inactive, weakly potent, broadly cytotoxic, or flagged with insurmountable ADMET liabilities. Next Steps: Terminate investigation or return to chemical synthesis for analogue development to address liabilities.
-
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Shukla, A. K., & Singh, R. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Protein & Cell, 12(10), 767–781. Retrieved January 17, 2026, from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology. Retrieved January 17, 2026, from [Link]
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ADMET Predictions. (n.d.). Deep Origin. Retrieved January 17, 2026, from [Link]
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Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (2023). Pharmaceuticals. Retrieved January 17, 2026, from [Link]
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Al-Zaqri, N., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules. Retrieved January 17, 2026, from [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules. Retrieved January 17, 2026, from [Link]
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In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. (2020). European Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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A Guide to In Silico Drug Design. (2022). International Journal of Molecular Sciences. Retrieved January 17, 2026, from [Link]
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Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Retrieved January 17, 2026, from [Link]
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In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. (2020, June 30). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]
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6-(Thiophen-3-yl)nicotinonitrile CAS number and chemical properties
An In-Depth Technical Guide to 6-(Thiophen-3-yl)nicotinonitrile
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications. The guide is intended for researchers, chemists, and professionals in the field of drug development, offering expert insights into the handling, synthesis, and utilization of this specific molecule.
Introduction and Strategic Importance
Heterocyclic compounds form the bedrock of modern pharmacology. Among these, structures incorporating both pyridine and thiophene rings are of significant interest due to their prevalence in biologically active molecules and functional materials. This compound belongs to this class, presenting a unique scaffold that combines the electron-withdrawing nature of the nitrile-substituted pyridine ring with the electron-rich thiophene moiety.
This specific arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecular architectures. The nicotinonitrile core is a well-established pharmacophore found in a variety of therapeutic agents, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often improving metabolic stability and receptor binding affinity. Understanding the properties and synthesis of this compound is crucial for its effective application in drug discovery programs and the development of novel organic materials. Nicotinonitrile derivatives, in general, are recognized for their broad biological activities and are key precursors in the synthesis of various pharmaceutical ingredients[1].
Compound Identification and Core Properties
A precise identification of a chemical compound is foundational for any research endeavor. The unique CAS number ensures unambiguous reference in literature and procurement.
Chemical Structure and Nomenclature
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,0.75!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"];
// Pyridine ring bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
// Thiophene ring S1 [label="S", pos="3.8,1.2!"]; C6 [label="C", pos="2.6,0!"]; C7 [label="C",pos="3.2,-1.2!"]; C8 [label="C",pos="4.5,-0.6!"]; C9 [label="C",pos="4.5,0.6!"];
// Thiophene ring bonds C6 -- C7; C7 -- C8; C8 -- S1; S1 -- C9; C9 -- C6;
// Substituents C10 [label="C", pos="-2.6,-1.15!"]; N2 [label="N", pos="-3.7,-1.5!"];
// Bonds to substituents C2 -- C10; C10 -- N2 [style=triple];
// Bond between rings C5 -- C6;
// Implicit hydrogens (for clarity, not explicitly drawn) H1 [label="H", pos="-2.2,1.15!"]; C1 -- H1 [style=invis]; H2 [label="H", pos="0,-2.4!"]; C3 -- H2 [style=invis]; H3 [label="H", pos="2.2,2.1!"]; C9 -- H3 [style=invis]; H4 [label="H", pos="3.2,-2.1!"]; C7 -- H4 [style=invis]; H5 [label="H", pos="5.4,-0.9!"]; C8 -- H5 [style=invis]; } Figure 1: Chemical structure of this compound.
-
Systematic (IUPAC) Name: 6-(Thiophen-3-yl)pyridine-3-carbonitrile
-
Common Synonyms: 6-(3-Thienyl)nicotinonitrile, 6-(thiophen-3-yl)pyridine-3-carbonitrile[2]
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of the compound, compiled from various chemical data suppliers and databases.
| Property | Value | Source |
| CAS Number | 937601-80-4 | [2][3][4] |
| Molecular Formula | C₁₀H₆N₂S | [2][3] |
| Molecular Weight | 186.23 g/mol | [2][3] |
| MDL Number | MFCD08689750 | [3] |
| InChI Key | AJMXTGZOVQGOEY-UHFFFAOYSA-N | [2] |
| Appearance | (Not specified, typically off-white to yellow solid) | - |
| Purity | >95% (as commercially available) | [4] |
Synthesis Protocol: Palladium-Catalyzed Cross-Coupling
The construction of the bi-aryl bond between the pyridine and thiophene rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method is widely adopted in pharmaceutical manufacturing due to its high functional group tolerance, excellent yields, and generally mild reaction conditions.
Rationale for Method Selection
Expertise & Experience: The Suzuki-Miyaura coupling is the industry-standard method for C-C bond formation between aryl halides and aryl boronic acids. Its primary advantages over other methods (e.g., Stille or Negishi coupling) include the commercial availability and relative stability of boronic acids, as well as the use of less toxic reagents. For this specific synthesis, coupling 6-chloronicotinonitrile (a readily available starting material) with thiophene-3-boronic acid provides a direct and high-yielding route to the target molecule. The choice of a palladium catalyst, specifically one with phosphine ligands, is critical for achieving high catalytic turnover and preventing side reactions.
Experimental Workflow
// Nodes A [label="1. Reagent Preparation\n(Inert Atmosphere)"]; B [label="2. Reactant Charging\n- 6-Chloronicotinonitrile\n- Thiophene-3-boronic acid\n- Pd Catalyst & Ligand\n- Base (e.g., K2CO3)"]; C [label="3. Solvent Addition\n(e.g., Dioxane/Water)"]; D [label="4. Reaction\n- Heat to 80-100 °C\n- Monitor by TLC/LC-MS"]; E [label="5. Work-up\n- Quench with water\n- Extract with organic solvent"]; F [label="6. Purification\n- Dry organic layer\n- Concentrate in vacuo\n- Column Chromatography"]; G [label="7. Product Isolation\n- Evaporate solvent\n- Dry under high vacuum"]; H [label="8. Characterization\n- NMR, MS, HPLC"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Figure 2: General workflow for the Suzuki-Miyaura synthesis.
Detailed Step-by-Step Protocol
Trustworthiness: This protocol is designed to be self-validating. Each step includes checkpoints and characterization methods to ensure the reaction is proceeding as expected and that the final product meets purity standards.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). The use of an inert atmosphere is critical to prevent oxidation and deactivation of the palladium(0) catalyst.
-
Solvent Degassing: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degassing (by sparging with nitrogen or argon for 15-20 minutes) is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (6-chloronicotinonitrile) is fully consumed (typically 4-12 hours).
-
Aqueous Work-up: Cool the mixture to room temperature. Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product Isolation: Combine the pure fractions and evaporate the solvent in vacuo to afford this compound as a solid. Dry the final compound under high vacuum to remove residual solvents.
-
Structural Verification: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by HPLC.
Applications in Research and Drug Discovery
The true value of a molecule like this compound lies in its potential as a scaffold or intermediate.
-
Medicinal Chemistry: The nicotinonitrile moiety is a key structural element in many biologically active compounds. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups like amides, tetrazoles, or carboxylic acids, enabling a wide range of structural modifications. This compound serves as a reactant in the preparation of catalysts for further complex chemical reactions[3]. The broader class of substituted nicotinonitriles has been explored for various therapeutic targets, including as A2A adenosine receptor antagonists and for anticancer and antimicrobial applications[5][6].
-
Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal fragment for FBDD screening campaigns. Its rigid structure and distinct chemical features allow it to probe specific pockets in protein targets.
-
Materials Science: The conjugated π-system formed by the linked aromatic rings suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning of electronic properties is key.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Clent Chemical. (n.d.). This compound. Retrieved from [Link][4]
-
Gouda, M. A., Attia, E., Helal, M. H., & Salem, M. A. (2018). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Journal of Heterocyclic Chemistry, 55(10), 2224-2231. Retrieved from [Link][8]
-
Kotb, E. R., et al. (2011). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 58, 910-919. Retrieved from [Link][5]
-
Müller, C. E., et al. (2002). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 45(23), 5057-5068. Retrieved from [Link][6]
-
PubChem. (n.d.). 6-(Thiophen-3-yl)pyridine-3-carbaldehyde. Retrieved from [Link][7]
-
Reis, R., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 9, 13852. Retrieved from [Link][1]
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The Architectural Blueprint of 6-(Thiophen-3-yl)nicotinonitrile Analogs: A Crystallographic and Synthetic Perspective
Foreword: The Convergence of Thiophene and Nicotinonitrile in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The nicotinonitrile moiety, a derivative of pyridine, is a versatile building block found in numerous therapeutic agents, valued for its role in forming crucial hydrogen bonds and participating in various biological interactions.[1][2] Similarly, the thiophene ring, an isostere of benzene, imparts unique physicochemical properties to molecules, including enhanced metabolic stability and the potential for additional interactions through its sulfur atom.[1] The convergence of these two heterocycles in the form of 6-(Thiophen-3-yl)nicotinonitrile and its analogs presents a compelling chemical space for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, crystallization, and, most critically, the solid-state architecture of this promising class of compounds. While the specific crystal structure of this compound is not publicly available, we will utilize a closely related analog, 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, to elucidate the foundational principles of molecular conformation and intermolecular interactions that govern this family of molecules.
I. Synthetic Pathways to Thienyl-Substituted Nicotinonitriles
The construction of the this compound scaffold and its analogs can be achieved through several synthetic strategies. A prevalent and efficient method involves a multi-component reaction, which allows for the rapid assembly of complex molecules from simple starting materials.
A. Synthesis of a Representative Analog: 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile
A robust and well-documented approach for the synthesis of a related analog involves the cyclization of a chalcone derivative with malononitrile.[3] This method is broadly applicable and can be adapted for the synthesis of various analogs by modifying the precursor chalcone.
Experimental Protocol:
-
Preparation of the Chalcone Precursor: The synthesis begins with the Claisen-Schmidt condensation of an appropriate acetophenone and a thiophene-2-carboxaldehyde to yield the corresponding chalcone, (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one.
-
Cyclization Reaction:
-
To a freshly prepared solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add the chalcone precursor with continuous stirring.
-
To this mixture, add malononitrile.
-
Continue stirring at room temperature until a precipitate forms.
-
The resulting solid is collected by filtration, washed, and can be purified by recrystallization.
-
-
Crystallization for X-ray Diffraction:
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an ethanolic solution of the purified compound over several days at room temperature.[3]
-
Causality in Experimental Choices:
-
The use of a strong base like sodium ethoxide is crucial for the deprotonation of malononitrile, which initiates the Michael addition to the α,β-unsaturated ketone of the chalcone.
-
Ethanol serves as a suitable solvent that can dissolve the reactants and facilitate the reaction while also allowing for the precipitation of the product upon formation.
-
Slow evaporation is a preferred method for crystallization as it allows for the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-quality diffraction data.
II. The Crystalline Architecture: An In-Depth Structural Analysis
The three-dimensional arrangement of molecules in the solid state dictates many of a material's bulk properties, including solubility and bioavailability. X-ray crystallography provides an unparalleled view of this molecular architecture.
A. Molecular Conformation of a 6-(Thienyl)nicotinonitrile Analog
The crystal structure of 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile reveals a non-planar molecular conformation.[3] The central pyridine ring is inclined relative to both the aminophenyl and thiophene rings. This twisting is a common feature in such biaryl systems and is a result of steric hindrance between the ortho-hydrogens of the connected rings.
| Dihedral Angle | Value (°) |
| Pyridine Ring to Aminophenyl Ring | 25.22 (10) |
| Pyridine Ring to Thiophene Ring | 24.80 (16) |
Table 1: Selected dihedral angles in 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, illustrating the non-planar nature of the molecule.[3]
A notable feature often observed in the crystal structures of thiophene-containing compounds is the potential for rotational disorder of the thiophene ring.[3] In the case of the representative analog, the thiophene ring is disordered over two orientations. This phenomenon arises from the relatively low rotational barrier around the C(pyridine)–C(thiophene) single bond.
Caption: A schematic representation of the key intermolecular interactions governing the crystal packing of this compound analogs.
III. Spectroscopic Characterization
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for routine characterization and to ensure the purity and identity of the synthesized compounds.
| Technique | Expected Observations for this compound Analogs |
| ¹H NMR | Aromatic protons of the pyridine and thiophene rings will appear in the downfield region (typically 7.0-9.0 ppm). The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings and the nitrile carbon (around 115-120 ppm) will be observed. |
| FT-IR | A sharp, strong absorption band characteristic of the C≡N stretch of the nitrile group will be present around 2220-2230 cm⁻¹. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound will be observed, confirming its molecular formula. |
Table 2: Expected spectroscopic data for the characterization of this compound analogs.
IV. Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of new chemical entities with potential therapeutic applications. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships and for guiding the design of future analogs with improved pharmacological profiles. This guide has provided a comprehensive overview of the synthetic methodologies and the key structural features of this class of compounds, using a representative analog to illustrate the principles of molecular conformation and intermolecular interactions. The detailed experimental protocols and the analysis of the crystal packing forces offer a solid foundation for researchers and drug development professionals working in this exciting field. Future work should focus on the synthesis and crystallographic analysis of a wider range of analogs to build a more comprehensive understanding of how subtle structural modifications influence the solid-state architecture and, ultimately, the biological activity of these compounds.
V. References
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Bui, T. T., Mac, D. H., Trung, P. Q., & Pham, C. T. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1-2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1073-1077. [Link]
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Chantrapromma, S., et al. (2010). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(12), o1811. [Link]
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Maaroof, H. M., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(22), 8021. [Link]
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Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]
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RSC Advances. (2025). Structure of medicinal compounds containing nicotinonitrile, phenyl-propanenitrile and pyrazolo-pyridines. ResearchGate. [Link]
-
Toche, R. B., et al. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Monatshefte für Chemie - Chemical Monthly, 142(3), 261-269. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of 6-(Thiophen-3-yl)nicotinonitrile
Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 6-(Thiophen-3-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related analogs, including thiophene and nicotinonitrile derivatives, to establish a predictive framework. It further outlines detailed, field-proven experimental protocols for researchers to definitively determine the aqueous and organic solubility, as well as the stability profile under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and work with this compound, providing the foundational knowledge required for formulation, analytical method development, and chemical synthesis applications.
Introduction to this compound
This compound is a bi-heterocyclic aromatic compound featuring a pyridine ring substituted with a cyano group and a thiophene ring. The nicotinonitrile (3-cyanopyridine) moiety is a common scaffold in medicinal chemistry, known for its role in various biologically active compounds. The incorporation of a thiophene ring, a well-known bioisostere of a benzene ring, can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity[1].
While specific applications for this compound are not extensively documented in peer-reviewed literature, its availability from chemical suppliers suggests its use as a building block in organic synthesis[2]. One supplier notes its utility as a reactant in preparing single-component nickel catalyst precursors for Suzuki-Miyaura cross-coupling reactions, highlighting its potential in synthetic chemistry[2]. The structural motifs present in the molecule are found in compounds investigated for anticancer activities, underscoring the importance of understanding its fundamental properties for potential future drug discovery efforts[3][4].
This guide will first explore the predicted solubility profile based on its structure and then delve into a systematic approach for determining its stability under forced degradation conditions.
Predicted and Experimental Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter influencing its bioavailability, formulation, and purification. The structure of this compound—comprising two aromatic heterocyclic rings and a polar cyano group—suggests it is a largely non-polar molecule with limited aqueous solubility.
Predicted Solubility Characteristics
-
Aqueous Solubility: The molecule's large, non-polar surface area, attributed to the fused aromatic rings, is expected to result in poor solubility in water. The nitrogen atom in the pyridine ring offers a site for protonation, which could slightly enhance solubility in acidic media. However, the electron-withdrawing nature of the cyano group reduces the basicity of the pyridine nitrogen, potentially limiting the pH-dependent solubility enhancement.
-
Organic Solvent Solubility: Based on the principle of "like dissolves like," this compound is predicted to be more soluble in polar aprotic and non-polar organic solvents. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and chlorinated solvents like dichloromethane (DCM) are likely to be effective. Solubility in alcohols like ethanol and methanol is expected to be moderate[5][6]. The parent compound, 3-cyanopyridine, is noted to be soluble in alcohol, ether, and benzene[7].
Experimental Protocol for Solubility Determination
To move beyond prediction, a systematic experimental approach is necessary. A standard procedure involves equilibrium solubility measurement, where an excess of the solid compound is agitated in the solvent of interest until equilibrium is reached.
Step-by-Step Protocol for Equilibrium Solubility Measurement:
-
Preparation: Add an excess amount (e.g., 10 mg) of this compound to a series of 2 mL glass vials.
-
Solvent Addition: Add 1 mL of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them on a rotary shaker or orbital incubator at a controlled temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
This protocol should be applied to a range of pharmaceutically relevant solvents to generate a comprehensive solubility profile.
Proposed Solvent Screen and Predicted Data Table
The following table outlines a recommended solvent screen and provides a template for presenting the experimentally determined solubility data. The predicted values are qualitative estimates based on chemical principles.
| Solvent System | Solvent Type | Predicted Solubility | Experimental Solubility at 25°C (mg/mL) | Experimental Solubility at 37°C (mg/mL) |
| Water | Aqueous | Very Low | Data to be determined | Data to be determined |
| pH 2.0 Buffer (HCl) | Aqueous Acidic | Low | Data to be determined | Data to be determined |
| pH 7.4 Buffer (PBS) | Aqueous Neutral | Very Low | Data to be determined | Data to be determined |
| pH 9.0 Buffer (Borate) | Aqueous Basic | Very Low | Data to be determined | Data to be determined |
| Methanol | Polar Protic | Moderate | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | Moderate | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | Moderate to High | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | Non-polar | High | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined | Data to be determined |
Chemical Stability and Degradation Pathway Analysis
Understanding the chemical stability of a compound is paramount for determining appropriate storage conditions, shelf-life, and for developing stability-indicating analytical methods[8][9]. The thiophene ring, in particular, can be susceptible to environmental factors.
Predicted Stability Profile
-
Oxidative Stability: Thiophene-containing compounds can be metabolized or oxidized to form reactive intermediates like thiophene S-oxides[10]. This suggests a potential susceptibility of this compound to oxidative degradation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) and away from oxidizing agents is a recommended precautionary measure[10].
-
Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate. The heterocyclic rings are generally stable to hydrolysis unless under extreme pH and temperature conditions.
-
Photostability: Many aromatic and heterocyclic compounds absorb UV radiation and can undergo photodegradation. It is prudent to handle and store the compound protected from light.
-
Thermal Stability: Simple thiophenes and pyridines are generally stable compounds[11]. Significant thermal degradation is not expected under typical laboratory and storage conditions, but this must be confirmed experimentally.
Forced Degradation Studies: An Essential Workflow
Forced degradation, or stress testing, is a critical process used to identify likely degradation products and establish degradation pathways[12]. This information is essential for developing specific, stability-indicating analytical methods[13][14]. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to hydrolytic, oxidative, photolytic, and thermal stress conditions[12].
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Detailed Protocol for Forced Degradation Studies
This protocol aims for a target degradation of 5-20% to ensure that degradation products are detectable without excessively breaking down the parent compound[13].
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water)[15].
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately. This is the T=0 unstressed sample.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate at 60°C and sample at various time points.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.
-
Store the solution at room temperature, protected from light, and sample at various time points.
-
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution in an oven at 80°C.
-
Solid State: Place a small amount of the solid compound in an open vial in an oven at 80°C. At each time point, dissolve a weighed amount of the solid for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A parallel control sample should be wrapped in aluminum foil to protect it from light.
-
Proposed Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is required to separate the parent compound from all process-related impurities and degradation products[16].
Table: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separation of small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 30 min | A broad gradient is necessary during development to ensure elution of all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic nature of the compound suggests strong UV absorbance. Diode Array Detector (DAD) is preferred to assess peak purity. |
| Injection Volume | 10 µL | Standard injection volume. |
Diagram: Potential Degradation Pathways
Caption: Predicted major degradation pathways.
Conclusion and Future Work
This technical guide provides a predictive assessment and a robust experimental framework for characterizing the solubility and stability of this compound. Based on its chemical structure, the compound is anticipated to have low aqueous solubility and potential susceptibility to oxidative and hydrolytic degradation under stressed conditions. The detailed protocols provided herein offer a clear path for researchers to generate definitive data, which is crucial for any future application in drug development, formulation science, or synthetic chemistry. The successful execution of these studies will enable the development of a validated, stability-indicating analytical method and establish appropriate handling and storage procedures, ensuring the quality and integrity of this promising chemical entity.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Salamoun, J. M. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. Retrieved from [Link]
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Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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Unknown. (n.d.). Designing HPLC methods for stability indication and forced degradation samples for API. Retrieved from [Link]
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CEC. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. Retrieved from [Link]
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Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile. Retrieved from [Link]
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Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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JAPTR. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]
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ResearchGate. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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The Thiophene-Nicotinonitrile Scaffold: A Computational and Theoretical Deep Dive for Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for the phenyl ring make it a versatile building block in drug design.[1] When fused or linked to a nicotinonitrile moiety, the resulting thiophene-nicotinonitrile scaffold presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable electronics, making it a particularly attractive starting point for the development of targeted therapeutics. This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate and optimize thiophene-nicotinonitrile derivatives, with a focus on their application as kinase inhibitors in oncology.
This document is intended for researchers, medicinal chemists, and computational scientists involved in drug discovery. It aims to provide not only a summary of computational techniques but also the rationale behind their application, empowering readers to design and execute their own robust in silico studies.
Part 1: Unraveling the Electronic Landscape and Reactivity of the Thiophene-Nicotinonitrile Core
A fundamental understanding of the electronic properties of the thiophene-nicotinonitrile scaffold is paramount for predicting its behavior in biological systems and for guiding synthetic modifications. Density Functional Theory (DFT) is a powerful quantum mechanical method for elucidating these properties.[2][3][4]
Frontier Molecular Orbitals and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity.[3] A smaller energy gap suggests higher reactivity.[5]
For a typical thiophene-nicotinonitrile scaffold, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO is more distributed over the electron-withdrawing nicotinonitrile portion. This inherent electronic distribution makes the scaffold susceptible to specific types of interactions and reactions, a critical consideration for both synthesis and biological activity.
Electrostatic Potential and Molecular Interactions
The electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or orange) are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are susceptible to nucleophilic attack and can act as hydrogen bond donors. For the thiophene-nicotinonitrile scaffold, the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring are expected to be regions of negative electrostatic potential, making them key interaction points for biological targets.
DFT Computational Protocol: A Step-by-Step Guide
Herein lies a validated protocol for performing DFT calculations on a novel thiophene-nicotinonitrile derivative:
Objective: To calculate the optimized geometry, frontier molecular orbital energies, and electrostatic potential of a thiophene-nicotinonitrile derivative.
Software: Gaussian 09 or later revisions.
Methodology:
-
Structure Preparation:
-
Draw the 2D structure of the thiophene-nicotinonitrile derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Save the structure in a suitable format (e.g., .mol or .pdb).
-
-
Input File Generation:
-
Create an input file for Gaussian. The following is a template:
-
Explanation of Keywords:
-
%nprocshared=4: Specifies the number of processors to be used.
-
%mem=8GB: Allocates 8 gigabytes of memory.
-
%chk=molecule_name.chk: Creates a checkpoint file for the calculation.
-
#p B3LYP/6-311G(d,p): Specifies the level of theory and basis set. B3LYP is a widely used hybrid functional, and 6-311G(d,p) is a triple-zeta basis set with polarization functions, offering a good balance between accuracy and computational cost for molecules of this size.[3]
-
opt: Requests a geometry optimization.
-
freq: Calculates vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
pop=full: Requests a full population analysis, which includes the HOMO and LUMO energies.
-
-
-
Execution and Analysis:
-
Run the Gaussian calculation.
-
Upon successful completion, visualize the optimized geometry and vibrational frequencies using software like GaussView.
-
Extract the HOMO and LUMO energies from the output file.
-
Generate the electrostatic potential map.
-
Part 2: The Thiophene-Nicotinonitrile Scaffold in Action: A Kinase Inhibitor Case Study
The thiophene-nicotinonitrile scaffold is a common feature in many potent kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[9] Therefore, designing molecules that can selectively inhibit specific kinases is a major focus of modern oncology drug discovery.[10]
Mechanism of Action: Targeting the ATP-Binding Site
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, adenosine triphosphate (ATP). The adenine region of ATP forms key hydrogen bonds with the "hinge" region of the kinase. The thiophene-nicotinonitrile scaffold can mimic these interactions, with the nitrile nitrogen and thiophene sulfur acting as hydrogen bond acceptors.
Diagram: Thiophene-Nicotinonitrile as a Hinge Binder
Caption: A schematic representation of the thiophene-nicotinonitrile scaffold interacting with the kinase hinge region.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[11][12] It is an indispensable tool for virtual screening and for understanding the structure-activity relationships (SAR) of a series of compounds.[13]
Table 1: Representative Docking Scores and Biological Activities of Thiophene-Based Kinase Inhibitors
| Compound ID | Target Kinase | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 11b | Carbonic Anhydrase IX | -5.58 | 6.55 (MCF-7) | [14] |
| Compound 5 | FLT3 Kinase | - | 32.435 | [14] |
| Compound 8 | Total Kinase | - | 4.132 (MCF-7) | [7] |
| Compound 18 | VEGFR-2 | - | 0.18 | [10] |
| Compound 5b | EGFR | -17.22 | 22.66 (MCF-7) | [9] |
Molecular Docking Protocol: A Practical Workflow
Objective: To dock a series of thiophene-nicotinonitrile derivatives into the ATP-binding site of a target kinase and analyze their binding modes.
Software: Molecular Operating Environment (MOE).
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution structure with a co-crystallized ligand.
-
Load the PDB file into MOE.
-
Prepare the protein by adding hydrogen atoms, assigning protonation states, and performing a brief energy minimization.
-
Define the binding site based on the co-crystallized ligand.
-
-
Ligand Preparation:
-
Create a database of the thiophene-nicotinonitrile derivatives to be docked.
-
For each ligand, generate a 3D conformation and perform an energy minimization.
-
-
Docking Simulation:
-
Use the "Dock" module in MOE.
-
Select the prepared receptor and the ligand database.
-
Choose a suitable placement algorithm (e.g., Triangle Matcher) and scoring function (e.g., London dG).
-
Run the docking simulation.
-
-
Analysis of Results:
-
Visualize the docked poses of the ligands in the active site.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein residues.
-
Rank the ligands based on their docking scores.
-
Compare the predicted binding modes with the known SAR of the compound series.
-
Diagram: Molecular Docking Workflow
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The Thiophene Switch: A Bioisosteric Guide to Optimizing Nicotinonitrile Scaffolds
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is paramount. Bioisosteric replacement is a cornerstone of this process, enabling the fine-tuning of molecular properties to overcome developmental hurdles. This technical guide provides an in-depth exploration of the bioisosteric replacement of the phenyl ring with a thiophene moiety within the nicotinonitrile scaffold, a core structure in numerous therapeutic agents.[1][2][3] We will dissect the strategic rationale, synthetic pathways, and consequential shifts in physicochemical and biological properties that researchers and drug developers can expect from this critical molecular substitution.
The Principle of Bioisosterism: Why Swap Phenyl for Thiophene?
Bioisosterism refers to the substitution of an atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that may retain or exhibit enhanced biological activity.[1] The replacement of a phenyl ring with a thiophene ring is a classic and highly effective bioisosteric strategy.[4][5] While both are aromatic systems, their subtle differences in size, electronics, and metabolic fate can be leveraged to solve common drug development challenges.[3][6]
The Strategic Rationale:
-
Modulation of Physicochemical Properties: The sulfur atom in thiophene, being less electronegative and larger than a carbon atom, alters the ring's electronic distribution and lipophilicity.[7] This can lead to improved solubility, a critical factor for bioavailability.[8][9] The substitution can also influence plasma protein binding and membrane permeability.[3]
-
Enhanced Metabolic Stability: Phenyl rings are often susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to rapid metabolism and the formation of reactive intermediates.[6] The thiophene ring often exhibits a different metabolic profile, potentially blocking or slowing down these oxidative pathways, thereby increasing the compound's half-life.[7][10]
-
Improved Target Engagement: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, introducing a new potential interaction point with the biological target that is absent in the phenyl analogue.[5] This can lead to enhanced potency and selectivity.
-
Navigating Intellectual Property: Creating novel chemical entities with distinct structures is crucial for securing patent protection. The phenyl-to-thiophene switch can generate new compositions of matter with potentially improved properties.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} caption: "Decision framework for the phenyl-to-thiophene switch."
Synthetic Strategies for Thiophene-Containing Nicotinonitriles
The construction of the target thiophene-nicotinonitrile core can be efficiently achieved through several established synthetic routes. The Gewald aminothiophene synthesis is a particularly powerful and versatile method for creating polysubstituted 2-aminothiophenes, which are key intermediates.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester (or similar active methylene nitrile) in the presence of elemental sulfur and a base to yield a substituted 2-aminothiophene.[4][6][11]
Mechanism Overview:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex and may involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.
dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Simplified mechanism of the Gewald reaction."
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
This protocol provides a general, self-validating methodology for the synthesis of a 2-aminothiophene, which can be further elaborated into a nicotinonitrile derivative.
Materials:
-
Appropriate ketone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.2 eq)
-
Morpholine (0.2 eq)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add the ketone (10 mmol), malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g).
-
Solvent and Catalyst Addition: Add ethanol (25 mL) as the solvent, followed by the addition of morpholine (2 mmol, 0.17 mL) as the base catalyst.
-
Reaction Conditions: Stir the mixture at 50°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30 minutes. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the resulting 2-aminothiophene using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The presence of amine protons and the characteristic thiophene ring signals in the NMR spectrum, along with the correct molecular weight, will validate the successful synthesis.
Comparative Physicochemical and Pharmacological Profiles
The decision to perform a bioisosteric replacement is validated by the resulting changes in the compound's properties. While the exact quantitative changes are context-dependent, general trends can be predicted based on the intrinsic properties of the phenyl and thiophene rings.
| Property | Phenyl Derivative (Typical) | Thiophene Bioisostere (Expected Change) | Rationale & References |
| LogP (Lipophilicity) | Higher | Lower | Thiophene is generally less lipophilic than benzene, which can improve aqueous solubility.[12] |
| Metabolic Stability (t½) | Variable, often site of oxidation | Often Higher | Thiophene can be more resistant to CYP450-mediated oxidation compared to electron-rich phenyl rings.[6][7] |
| Aqueous Solubility | Lower | Often Higher | Directly related to the decrease in lipophilicity and potential for H-bonding.[8] |
| Receptor Binding Affinity (Kd/Ki) | Established Baseline | Context-Dependent (May Increase) | The sulfur atom can act as a hydrogen bond acceptor, potentially forming new, favorable interactions with the target protein.[4][5] |
| hERG Inhibition | Potential Liability | Often Reduced | The reduction in lipophilicity associated with the thiophene ring can mitigate hERG channel binding.[6] |
| Aromaticity (Resonance Energy) | ~36 kcal/mol | ~29 kcal/mol | Thiophene is aromatic, but less so than benzene, which influences its electronic properties and reactivity.[7] |
Structure-Activity Relationship (SAR) Insights
The introduction of a thiophene ring provides new vectors for SAR exploration. The position of the sulfur atom relative to the nicotinonitrile core and other substituents is critical.
-
2-Thienyl vs. 3-Thienyl Isomers: The electronic properties and steric profile of a 2-substituted thiophene differ significantly from a 3-substituted one. Both isomers should be synthesized and evaluated, as one may adopt a more favorable conformation in the target's binding site.
-
Substitution on the Thiophene Ring: The thiophene ring itself can be further substituted to probe for additional interactions. For instance, adding a halogen or a methyl group can modulate electronics and fill small hydrophobic pockets.
dot graph G { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} caption: "Iterative workflow for bioisosteric replacement and evaluation."
Conclusion and Future Perspectives
The bioisosteric replacement of a phenyl ring with thiophene in nicotinonitrile-based drug candidates is a powerful, field-proven strategy for lead optimization. It offers a rational approach to improving metabolic stability, modulating solubility, and potentially enhancing biological activity through new molecular interactions. The synthetic accessibility of these thiophene analogs, particularly through robust methods like the Gewald synthesis, makes this an attractive route for medicinal chemists. As drug discovery programs continue to demand molecules with highly optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, the "thiophene switch" will remain an indispensable tool in the arsenal of the modern drug development professional.
References
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Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 15027-15082. [Link]
-
El-Saghier, A. M. M., et al. (2008). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 3(1). [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Farghali, M. H., et al. (2024). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Molecular Diversity. [Link]
-
Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]
-
Kilbourn, M. R. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 16(7), 681-686. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
Xu, C., et al. (2024). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Molecular Diversity. [Link]
-
Pérez-Benavente, B., et al. (2023). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 28(15), 5824. [Link]
-
El-Saghier, A. M. (2008). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. [Link]
-
Marchais-Oberwinkler, S., et al. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. European Journal of Medicinal Chemistry, 87, 203-219. [Link]
-
Patel, N. B., & Patel, H. R. (2021). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. [Link]
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Semantic Scholar. [Link]
-
Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. [Link]
-
Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Synthesis of 6-(Thiophen-3-yl)nicotinonitrile
Introduction: The Significance of the Thiophenyl-Pyridine Scaffold in Modern Drug Discovery
The fusion of thiophene and pyridine rings creates a bioisosteric scaffold with significant importance in medicinal chemistry and drug development. The thiophene moiety, often serving as a phenyl ring bioisostere, can enhance metabolic stability and modulate the pharmacokinetic profile of a drug candidate. The pyridine ring, a common feature in numerous bioactive molecules, provides a key hydrogen bond acceptor and a scaffold for diverse functionalization. The target molecule, 6-(Thiophen-3-yl)nicotinonitrile, incorporates these two privileged heterocycles, making it a valuable building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Beyond a mere recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, offering insights to empower researchers to not only replicate this synthesis but also to adapt and troubleshoot related cross-coupling reactions.
Reaction Scheme
Figure 1: Overall reaction scheme for the Suzuki coupling of 6-chloronicotinonitrile and 3-thienylboronic acid.
Materials and Reagents
Ensure all reagents are of appropriate purity (≥97%) and solvents are anhydrous and degassed where specified.
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example | Notes |
| 6-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | 33252-28-7 | Sigma-Aldrich, Apollo Scientific | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1][2][3][4][5] |
| 3-Thienylboronic Acid | C₄H₅BO₂S | 127.96 | 6165-69-1 | Sigma-Aldrich, Combi-Blocks | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Sigma-Aldrich, Strem Chemicals | Harmful if swallowed. May cause respiratory irritation. Handle in a well-ventilated fume hood.[8][9][10][11] |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | Sigma-Aldrich, Fisher Scientific | Causes serious eye irritation.[12][13][14] |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich, Fisher Scientific | Flammable liquid and vapor. Harmful if inhaled. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Sigma-Aldrich, Fisher Scientific | Highly flammable liquid and vapor. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | Degassed prior to use. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich, Fisher Scientific | Highly flammable liquid and vapor. |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | - | - | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich, Fisher Scientific | |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | - | For column chromatography (230-400 mesh). |
Experimental Protocol
This protocol is optimized for a laboratory-scale synthesis and may require adjustments for scale-up.
1. Reaction Setup and Inert Atmosphere:
-
Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Place the flask under a positive pressure of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
2. Charging of Reagents:
-
To the flask, add 6-chloronicotinonitrile (1.0 g, 7.22 mmol, 1.0 equiv.), 3-thienylboronic acid (1.11 g, 8.66 mmol, 1.2 equiv.), and sodium carbonate (2.29 g, 21.66 mmol, 3.0 equiv.).
-
Briefly evacuate and backfill the flask with nitrogen three times to ensure all reagents are under an inert atmosphere.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.417 g, 0.36 mmol, 0.05 equiv.), to the flask. The bright yellow color of the catalyst is indicative of its active Pd(0) state.
3. Solvent Addition and Reaction:
-
Prepare a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and deionized water (10 mL). Degassing can be achieved by bubbling nitrogen through the solvent mixture for 15-20 minutes.
-
Add the degassed solvent mixture to the reaction flask via a cannula or syringe.
-
With vigorous stirring, heat the reaction mixture to 80 °C using an oil bath. The reaction mixture will typically turn dark brown or black, which is normal for Suzuki coupling reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-6 hours.
4. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (30 mL) and ethyl acetate (50 mL) to the flask and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a solid.
Figure 3: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Expected Results and Characterization
-
Yield: A typical yield for this reaction is in the range of 70-85%.
-
Physical Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₆N₂S
-
Molecular Weight: 186.23 g/mol
Characterization Data (Predicted based on similar structures):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.80-8.90 (d, 1H, Py-H)
-
8.00-8.10 (dd, 1H, Py-H)
-
7.70-7.80 (dd, 1H, Th-H)
-
7.55-7.65 (dd, 1H, Py-H)
-
7.40-7.50 (m, 2H, Th-H)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
160.0, 152.0, 140.0, 138.0, 128.0, 127.0, 125.0, 120.0, 117.0, 108.0.
-
-
Mass Spectrometry (EI):
-
m/z (%): 186 (M⁺, 100), 159, 130.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of boronic acid. 4. Ineffective base. | 1. Use a fresh batch of Pd(PPh₃)₄ or a more active pre-catalyst. 2. Ensure thorough degassing of solvents and maintain a positive nitrogen/argon pressure. 3. Use fresh, high-purity 3-thienylboronic acid. 4. Ensure the base is anhydrous and finely powdered. Consider using a stronger base like K₃PO₄. |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction. |
| Protodeboronation of Boronic Acid | Presence of excess water or prolonged reaction at high temperatures. | Use anhydrous solvents and minimize the amount of water in the reaction. If the issue persists, consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Difficult Purification | Close-running impurities. | Optimize the column chromatography conditions. Try a different solvent system or use a high-performance flash chromatography system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and using high-quality reagents, this valuable building block can be synthesized in good yields. The insights provided in this application note regarding the reaction mechanism and troubleshooting common issues will aid researchers in successfully implementing this protocol and adapting it for the synthesis of other important biaryl and heteroaryl compounds.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 1998 , 63 (3), 461–470. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Al-Masum, M.; Kumar, D. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 2018 , 867, 223-231. [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
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- 5. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 6-(Thiophen-3-yl)pyridine-3-carbaldehyde | C10H7NOS | CID 2764563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Purity Determination of 6-(Thiophen-3-yl)nicotinonitrile using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 6-(Thiophen-3-yl)nicotinonitrile. This compound is a valuable intermediate in medicinal chemistry and materials science, making the accurate assessment of its purity a critical step for quality control and regulatory compliance. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol herein provides a comprehensive guide encompassing the scientific rationale for method development, step-by-step procedures for sample and standard preparation, data analysis, and a discussion of method validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring both a pyridine and a thiophene ring system.[1][2] Its structural motifs are common in pharmacologically active molecules, and it serves as a key reactant in synthetic chemistry.[1] The purity of such an intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced yields, and complications in the final product's safety and efficacy profile.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] A reverse-phase method was selected for this application based on the following principles:
-
Analyte Polarity: this compound is a small organic molecule with moderate polarity. This characteristic makes it ideally suited for separation on a non-polar stationary phase (like C18) through hydrophobic interactions, with elution controlled by a polar mobile phase.[5][6]
-
UV Absorbance: The presence of conjugated aromatic systems (thiophene and pyridine rings) imparts strong ultraviolet (UV) absorbance properties to the molecule.[7][8] This allows for sensitive and selective detection using a standard UV-Vis detector, a workhorse in quality control laboratories.
This guide is designed to be a self-validating system, grounded in established chromatographic principles and regulatory expectations outlined by the United States Pharmacopeia (USP) and ICH.[9][10][11][12][13]
Experimental Methodology
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[3]
-
Chemicals & Reagents:
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or high-purity (e.g., Milli-Q)
-
This compound Reference Standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
-
Chromatographic Column: A robust, general-purpose C18 column is recommended as a starting point.[3][14]
-
Example: PerfectSil Target ODS-3, 250 mm × 4.6 mm, 5 µm particle size, or equivalent.[3]
-
Chromatographic Conditions
The following conditions were established to achieve optimal separation of the main peak from potential impurities. The rationale for each parameter is provided to demonstrate the causality behind the experimental design.
| Parameter | Recommended Setting | Rationale & Justification |
| Stationary Phase | C18 (Octadecyl Silane), 250 x 4.6 mm, 5 µm | The C18 phase is the most common reverse-phase packing, offering excellent hydrophobic retention for a wide range of small molecules. The specified dimensions provide a good balance between resolution and analysis time.[15] |
| Mobile Phase | A: WaterB: Acetonitrile (ACN) | A water/acetonitrile system is a standard choice for reverse-phase HPLC, providing good solubility for the analyte and low UV cutoff.[3][16] |
| Elution Mode | Gradient | A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted within a reasonable timeframe.[6][14] |
| Gradient Program | 0-2 min: 30% B2-20 min: 30% to 95% B20-25 min: 95% B25.1-30 min: 30% B | This program starts with a moderate organic content to retain the main peak, then gradually increases the solvent strength to elute more hydrophobic impurities, followed by a wash step and re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[14] |
| Detection Wavelength | 254 nm | Aromatic and heteroaromatic compounds typically exhibit strong absorbance around 254 nm. For method optimization, a PDA detector should be used to determine the absorbance maximum (λmax) of the main peak to maximize sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances loading capacity and peak sharpness. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions, preventing peak distortion. |
Step-by-Step Protocols
Solution Preparation
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 2.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.
-
Dilute to the mark with Diluent and mix thoroughly. This solution will be used for system suitability checks.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis Workflow
The general workflow for the analysis is illustrated below.
Caption: General workflow for the HPLC purity analysis of this compound.
Data Analysis and System Suitability
System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (0.1 mg/mL). The acceptance criteria should be based on established guidelines such as USP General Chapter <621>.[9][11][17]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency; a higher number indicates sharper peaks and better separation power. |
| Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% for Peak Area%RSD ≤ 1.0% for Retention Time | Demonstrates the precision and reproducibility of the injector and pump over multiple injections. |
Purity Calculation
The purity of the sample is determined by the principle of area normalization. This calculation assumes that all eluted components have a similar UV response at the detection wavelength. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Formula for % Purity (Area Normalization): % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data Table:
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| SST-1 | 12.51 | 1,502,345 | 1.1 | 8500 |
| SST-2 | 12.52 | 1,510,987 | 1.1 | 8550 |
| SST-3 | 12.51 | 1,505,678 | 1.2 | 8490 |
| SST-4 | 12.53 | 1,498,543 | 1.1 | 8520 |
| SST-5 | 12.52 | 1,508,890 | 1.2 | 8510 |
| SST Summary | Avg: 12.52 %RSD: 0.06% | Avg: 1,505,289 %RSD: 0.32% | Pass | Pass |
| Sample-1 | 12.52 (Main Peak) | 1,489,500 | - | - |
| 8.75 (Impurity 1) | 4,500 | - | - | |
| 15.60 (Impurity 2) | 2,900 | - | - | |
| Sample-1 Purity | Total Area: 1,496,900 | Purity: 99.51% |
Method Validation Principles
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[10][12][13][18] The core parameters ensure the method is trustworthy, reliable, and robust.
Caption: Interrelationship of key validation parameters as per ICH Q2(R1) guidelines.
-
Specificity: The method's ability to separate and detect the main analyte from any potential impurities, degradants, or matrix components.
-
Linearity: Confirms a proportional relationship between the detector response (peak area) and the analyte concentration over a specified range.
-
Accuracy: Measures the closeness of the experimental value to the true value, often assessed by spike/recovery experiments.
-
Precision: Evaluated at two levels:
-
Repeatability: The precision of the method under the same operating conditions over a short interval.
-
Intermediate Precision: Assesses the effect of random events within a laboratory (different days, analysts, or equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Essential for impurity analysis.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-UV method for determining the purity of this compound. The protocol is designed for immediate implementation in a research or quality control setting. The detailed explanation of the rationale behind method parameters and the inclusion of validation principles from authoritative ICH and USP guidelines ensure that the procedure is both effective and trustworthy. Adherence to this method will enable accurate and reliable quality assessment, supporting drug development and manufacturing processes.
References
-
US Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
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International Council for Harmonisation (ICH). Quality Guidelines. ICH. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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National Institutes of Health (NIH). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. NIH. Available from: [Link]
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Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
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Application of 6-(Thiophen-3-yl)nicotinonitrile in Kinase Inhibitor Screening
Introduction: The Quest for Specific Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2][3] Consequently, kinases have become one of the most important classes of drug targets.[2][3] The development of small-molecule kinase inhibitors has revolutionized the treatment of several cancers, with many approved drugs targeting the ATP-binding site of these enzymes.[2][4][5]
The nicotinonitrile scaffold has emerged as a promising starting point for the development of novel kinase inhibitors.[6][7][8][9] Various derivatives have shown potent inhibitory activity against a range of kinases, including tyrosine kinases and Pim kinases, by inducing apoptosis and cell cycle arrest.[6][7][8] 6-(Thiophen-3-yl)nicotinonitrile is a specific derivative within this class, and its structural features suggest its potential as an ATP-competitive inhibitor.[4][10] This application note provides a comprehensive guide for researchers on how to screen this compound for its kinase inhibitory potential, from initial biochemical assays to secondary cell-based validation.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | 6-(Thiophen-3-yl)pyridine-3-carbonitrile |
| Molecular Formula | C10H6N2S |
| Molecular Weight | 186.24 g/mol |
| CAS Number | 937601-80-4 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | 2-8°C, protected from light |
Rationale for Kinase Screening
The core structure of this compound, featuring a pyridine ring linked to a thiophene ring, presents a heterocyclic system that can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many ATP-competitive inhibitors.[5][10] The thiophene moiety can extend into adjacent hydrophobic regions, potentially conferring selectivity for specific kinases. Given that other nicotinonitrile derivatives have demonstrated anti-proliferative and pro-apoptotic effects, it is hypothesized that this compound may exert its biological effects through the inhibition of one or more protein kinases involved in cell signaling pathways.[6][7][8]
This guide will use the p38 MAPK signaling pathway as an illustrative example. The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation, and its aberrant activation is implicated in various diseases.[11][12][13][14] Therefore, identifying novel inhibitors of kinases within this pathway, such as p38α, is of significant therapeutic interest.
Experimental Workflow for Kinase Inhibitor Screening
A tiered screening approach is recommended to efficiently identify and validate the kinase inhibitory activity of this compound. This workflow begins with a high-throughput biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to confirm activity in a more physiologically relevant context.
Figure 1: A tiered workflow for screening this compound.
Part 1: Primary Biochemical Screening Protocol
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase (e.g., p38α) and calculate its IC50 value.
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust technology for kinase assays, combining fluorescence resonance energy transfer (FRET) with time-resolved measurement to minimize background fluorescence.[15][16] In this assay, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are then added.[17][18] Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to kinase activity.[15][17][18]
Figure 2: Principle of the HTRF kinase assay.
Materials:
-
Recombinant human p38α kinase
-
HTRF KinEASE™ STK Substrate 1 (biotinylated)
-
HTRF KinEASE™ STK Antibody (Eu-Cryptate)
-
Streptavidin-XL665
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting range is from 1 mM down to 10 nM.
-
Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 40 nL) of the compound dilutions into the 384-well assay plate.
-
Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and biotinylated substrate in assay buffer. The optimal concentrations of each should be determined empirically, but a starting point could be 5 nM kinase and 200 nM substrate.
-
Dispense 10 µL of the kinase/substrate mix into each well of the assay plate.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare an ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP (e.g., 50 µM for p38α) to ensure sensitivity to ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the HTRF detection mix containing the Eu-Cryptate labeled antibody and Streptavidin-XL665 in detection buffer (assay buffer containing EDTA to stop the reaction).
-
Add 20 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
Ratio_Sample: HTRF ratio in the presence of the test compound.
-
Ratio_Max: HTRF ratio of the DMSO control (maximum activity).
-
Ratio_Min: HTRF ratio of the positive control inhibitor (minimum activity).
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38α | 150 |
| Staurosporine (Control) | p38α | 25 |
Table 1: Example IC50 data from the primary HTRF screen.
Part 2: Secondary Cell-Based Validation
Objective: To confirm the inhibitory activity of this compound in a cellular context by measuring its effect on cell viability and target engagement.
Assay Principle: CellTiter-Glo® Luminescent Cell Viability Assay
Many kinase inhibitors suppress the proliferation of cancer cells that are dependent on the targeted kinase. The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which signals the presence of metabolically active cells.[19][20][21][22] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[19] A decrease in the luminescent signal in compound-treated cells indicates a reduction in cell viability, which can be a consequence of kinase inhibition.[23]
Materials:
-
Human cancer cell line (e.g., HeLa or a line known to be sensitive to p38 MAPK pathway inhibition)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® 2.0 Reagent
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Protocol:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include wells for a positive control (e.g., a known cytotoxic agent) and a negative control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[20][21]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20][21]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent viability for each concentration: % Viability = 100 * (Luminescence_Sample / Luminescence_DMSO)
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Target Engagement in a Cellular System
To confirm that the observed cytotoxic effect is due to the inhibition of the intended kinase target (e.g., p38α), a target engagement assay should be performed. A common method is to measure the phosphorylation status of a direct downstream substrate of the kinase. For p38α, a well-established substrate is MAPK-activated protein kinase 2 (MK2).
Protocol: Western Blot for Phospho-MK2
-
Seed cells and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) for 1-2 hours.
-
Induce the p38 MAPK pathway by treating the cells with a known activator (e.g., Anisomycin or UV radiation).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MK2 (the target) and total MK2 or a housekeeping protein like GAPDH (for loading control).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
A dose-dependent decrease in the phospho-MK2 signal relative to the loading control would confirm that this compound is engaging and inhibiting p38α kinase activity within the cell.
Figure 3: Simplified p38 MAPK signaling pathway.[11][12][24]
Conclusion and Future Directions
This application note provides a detailed framework for the initial screening and validation of this compound as a potential kinase inhibitor. The described protocols for a primary biochemical HTRF assay and a secondary cell-based viability assay offer a robust starting point for characterization. Positive results from this screening cascade—specifically, potent biochemical inhibition coupled with on-target cellular activity—would warrant further investigation.
Subsequent steps should include comprehensive selectivity profiling against a broad panel of kinases to assess the compound's specificity, which is crucial for minimizing off-target effects. Furthermore, detailed mechanism-of-action studies, such as ATP competition assays, should be conducted to confirm the binding mode.[25] The promising nicotinonitrile scaffold, exemplified by this compound, holds potential for the development of novel and selective kinase inhibitors for therapeutic intervention.
References
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The p38-MAPK pathway overview. - ResearchGate. Available at: [Link]
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ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. - SpringerLink. Available at: [Link]
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p38 Signaling Pathway - Creative Diagnostics. Available at: [Link]
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Mechanisms and functions of p38 MAPK signalling - PubMed. Available at: [Link]
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Cell-based test for kinase inhibitors - INiTS. Available at: [Link]
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p38 MAPK Signaling - QIAGEN GeneGlobe. Available at: [Link]
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p38 MAPK Signaling Review - Assay Genie. Available at: [Link]
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List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets - ResearchGate. Available at: [Link]
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HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. Available at: [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. Available at: [Link]
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Different types of ATP-competitive kinase inhibitors. A, schematic... - ResearchGate. Available at: [Link]
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Kinase Screening Assay Services - Reaction Biology. Available at: [Link]
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ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed. Available at: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available at: [Link]
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Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed. Available at: [Link]
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Kinase Inhibitor Screening Services - BioAssay Systems. Available at: [Link]
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Screening assays for tyrosine kinase inhibitors: A review - PubMed. Available at: [Link]
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Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]
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Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. Available at: [Link]
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Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed. Available at: [Link]
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HTRF-based kinase assay for fragment screening and MOA studies - Domainex. Available at: [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central. Available at: [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds - YouTube. Available at: [Link]
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Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition | Request PDF - ResearchGate. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
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Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium. Available at: [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. Available at: [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]
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Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies - OUCI. Available at: [Link]
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Creating Software Engineering Flow Charts with Graphviz Dot - Joel Dare. Available at: [Link]
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Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - OUCI. Available at: [Link]
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Guide to Flowcharts in Graphviz - Sketchviz. Available at: [Link]
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Graphviz Examples and Tutorial - Sketchviz. Available at: [Link]
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DOT Language - Graphviz. Available at: [Link]
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Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. Available at: [Link]
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nicotinonitrile - Organic Syntheses Procedure. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. - University of Illinois Chicago. Available at: [Link]
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The Versatility of 6-(Thiophen-3-yl)nicotinonitrile: A Scaffold for Modern Medicinal Chemistry
Application Notes and Protocols for Drug Discovery Professionals
The strategic use of privileged scaffolds is a cornerstone of modern medicinal chemistry, enabling the rapid development of novel therapeutics. Among these, the 6-(Thiophen-3-yl)nicotinonitrile core represents a particularly promising starting point for the design of targeted inhibitors. This guide provides an in-depth exploration of this scaffold, from its synthesis and derivatization to its potential applications in drug discovery, with a focus on the development of kinase inhibitors.
The Scientific Rationale: A Tale of Two Moieties
The power of the this compound scaffold lies in the synergistic interplay of its two core components: the nicotinonitrile and the thiophene ring. The nicotinonitrile (3-cyanopyridine) moiety is a well-established pharmacophore found in numerous approved drugs, including the kinase inhibitors bosutinib and neratinib[1]. The pyridine ring can engage in crucial hydrogen bonding interactions with protein targets, while the nitrile group can act as a hydrogen bond acceptor or be used as a chemical handle for further modification.
The thiophene ring, a bioisostere of benzene, is another privileged structure in medicinal chemistry, known for its ability to enhance potency and modulate physicochemical properties[2]. Thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3]. The incorporation of a thiophene ring can lead to favorable interactions within the binding sites of various enzymes and receptors. The combination of these two pharmacophores in a single molecule creates a scaffold with a high potential for developing potent and selective modulators of biological targets.
Synthesis of the Scaffold: A Practical Protocol
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds and is particularly well-suited for coupling heteroaryl halides with heteroaryl boronic acids[4].
Protocol: Suzuki-Miyaura Coupling for this compound
Materials:
-
6-Chloronicotinonitrile
-
Thiophen-3-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-chloronicotinonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask. The solvent should be degassed prior to use.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Derivatization Strategy for Library Generation
The this compound scaffold offers several points for chemical modification to generate a diverse library of compounds for biological screening. The primary positions for derivatization are the pyridine and thiophene rings.
-
Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized. More commonly, positions 2, 4, and 5 can be functionalized, though this may require starting from a more substituted nicotinonitrile precursor.
-
Thiophene Ring: The thiophene ring is amenable to electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the 2- and 5-positions. These functionalized thiophenes can then be used in the Suzuki coupling or derivatized after the scaffold is formed.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a key point for introducing a wide variety of functional groups through amide coupling or reductive amination.
Application in Kinase Inhibitor Discovery
The structural similarity of the this compound scaffold to known kinase inhibitors suggests its potential as a starting point for developing novel therapeutics in this class. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site.
Hypothetical Signaling Pathway and Mechanism of Action
Derivatives of this compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or downstream signaling kinases (e.g., JNK, MAP4K4)[5][6][7]. Inhibition of these kinases can disrupt signaling pathways that lead to uncontrolled cell growth and angiogenesis.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
In Vitro Kinase Inhibition Assay Protocol
To evaluate the inhibitory activity of the synthesized derivatives, a common and robust method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol: TR-FRET Kinase Assay
Materials:
-
Kinase of interest (e.g., VEGFR2, JNK1)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (containing MgCl₂, DTT, and a detergent like Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Streptavidin-allophycocyanin (SA-APC) (acceptor fluorophore)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dispensing: Dispense test compounds and controls into the microplate at various concentrations (e.g., a 10-point serial dilution).
-
Kinase Reaction:
-
Add the kinase to the wells containing the compounds.
-
Incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and SA-APC in a buffer with EDTA.
-
Incubate for a further period (e.g., 60 minutes) to allow for the antibody and streptavidin to bind to the phosphorylated substrate.
-
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold and subsequent biological testing will allow for the development of a structure-activity relationship (SAR) profile. This is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.
| Compound | R¹ (Thiophene-2) | R² (Thiophene-5) | Modification at Nitrile | Kinase IC₅₀ (nM) |
| Scaffold | H | H | -CN | >10,000 |
| 1a | Br | H | -CN | 1,500 |
| 1b | H | Br | -CN | 2,000 |
| 2a | -C(O)CH₃ | H | -CN | 800 |
| 3a | H | H | -C(O)NH₂ | 5,000 |
| 3b | H | H | -CH₂NH₂ | 7,500 |
| 4a | Br | H | -C(O)NH-Ph | 250 |
| 4b | Br | H | -C(O)NH-(4-F-Ph) | 120 |
This is a hypothetical table for illustrative purposes.
Interpretation of Hypothetical SAR:
-
Thiophene Substitution: Halogenation at the 2-position of the thiophene ring (Compound 1a) appears to be more favorable for activity than at the 5-position (Compound 1b). The introduction of a small acetyl group (Compound 2a) further enhances potency, suggesting a potential pocket for substitution.
-
Nitrile Modification: Conversion of the nitrile to a primary amide (Compound 3a) or amine (Compound 3b) significantly reduces activity, indicating the nitrile group may be important for binding or that these modifications introduce unfavorable steric or electronic properties.
-
Synergistic Effects: Combining a favorable thiophene substitution (Br at R¹) with further derivatization of the nitrile (e.g., conversion to a substituted amide, as in Compounds 4a and 4b) can lead to a significant increase in potency. The addition of a fluorine atom to the phenyl ring (Compound 4b) may enhance binding through favorable interactions or by improving metabolic stability.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel small molecule inhibitors, particularly in the field of oncology and kinase-driven diseases. Its straightforward synthesis, multiple points for derivatization, and the inherent biological relevance of its constituent moieties make it an attractive scaffold for medicinal chemists. The protocols and strategies outlined in this guide provide a framework for researchers to unlock the full potential of this valuable chemical entity.
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ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. [Link]
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National Center for Biotechnology Information. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]
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PubMed. Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. [Link]
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Application Notes and Protocols for the Pharmacological Profiling of 6-(Thiophen-3-yl)nicotinonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the pharmacological characterization of novel 6-(thiophen-3-yl)nicotinonitrile derivatives, a chemical scaffold with potential as kinase inhibitors. The protocols herein are designed to establish a thorough pharmacological profile, from initial biochemical activity to cellular target engagement and functional outcomes.
Introduction: The Rationale for Profiling this compound Derivatives
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs, including the kinase inhibitors bosutinib and neratinib.[1] Its rigid structure and hydrogen bonding capabilities make it an ideal starting point for designing potent and selective enzyme inhibitors. The incorporation of a thiophene ring, a common bioisostere for phenyl groups, can enhance binding affinity and modulate physicochemical properties.[2] Consequently, the novel this compound scaffold represents a promising avenue for the discovery of new therapeutic agents, particularly in oncology.
Many protein kinases, which are key regulators of cellular signaling, are client proteins of the molecular chaperone Heat shock protein 90 (Hsp90).[3][4] Hsp90 is essential for the stability and function of these kinases.[5] Therefore, compounds that inhibit Hsp90 client kinases can lead to the degradation of the target protein, providing a dual mechanism of action. This guide outlines a systematic approach to profile this class of compounds to elucidate their mechanism of action and therapeutic potential.
Part 1: Initial Characterization and Biochemical Profiling
The first step in characterizing any new chemical series is to assess its fundamental properties and its direct effect on the purified target protein.
Physicochemical Properties: Solubility Assessment
Poor aqueous solubility is a common reason for the failure of promising compounds. Early assessment of solubility ensures that assay results are reliable and informs formulation development.
Protocol: Kinetic Solubility Assay using Nephelometry
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Aqueous Dilution: Add phosphate-buffered saline (PBS), pH 7.4, to each well, diluting the DMSO concentration to a final 1-2%.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Biochemical Kinase Assay: Determining Direct Enzyme Inhibition
A biochemical assay using purified enzyme is the gold standard for determining if a compound directly inhibits the catalytic activity of a kinase.[6] The ADP-Glo™ Kinase Assay is a versatile luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[7]
Protocol: ADP-Glo™ Biochemical Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the purified kinase and its specific substrate peptide in the reaction buffer.
-
Prepare ATP at a concentration equal to its Km for the specific kinase.
-
-
Compound Plating: In a 384-well white plate, add the this compound derivatives at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate at room temperature for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Example Biochemical Profiling Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| TPN-001 | Kinase A | 50 |
| TPN-001 | Kinase B | 850 |
| TPN-001 | Kinase C | >10,000 |
| TPN-002 | Kinase A | 120 |
| TPN-002 | Kinase B | 2,500 |
| TPN-002 | Kinase C | >10,000 |
Part 2: Cellular Assays for Target Engagement
While a biochemical assay confirms direct enzyme inhibition, it is crucial to demonstrate that the compound can enter a cell and bind to its intended target in a complex physiological environment.[8] This is known as target engagement.
Pharmacological Profiling Workflow
The following diagram illustrates the logical progression from initial biochemical screening to the confirmation of cellular target engagement and subsequent functional analysis.
Caption: Workflow for Pharmacological Profiling.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer) that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[10]
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a plasmid for a suitable transfection control.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plating:
-
Dispense the cell suspension into a 96-well white plate.
-
Add the this compound derivative across a range of concentrations.
-
-
Tracer Addition and Incubation:
-
Add the specific NanoBRET™ tracer for the target kinase at a pre-determined optimal concentration.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Add the substrate/inhibitor mix to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the ratios and plot them against the compound concentration to determine the cellular IC₅₀.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11] This change in thermal stability can be measured in intact cells, providing evidence of target engagement.[12]
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is a known driver) and treat with the test compound or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Quantification:
-
Collect the supernatant.
-
Analyze the amount of soluble target kinase remaining at each temperature using a standard protein quantification method such as Western Blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Part 3: Cellular Functional Profiling
After confirming that a compound binds its target in cells, the next step is to measure the functional consequences of this engagement.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors target pathways that control cell proliferation and survival. The diagram below shows a simplified, hypothetical pathway that could be targeted by a this compound derivative.
Caption: Hypothetical Kinase Signaling Pathway.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Table 2: Example Cellular Profiling Data
| Compound ID | Target Kinase Cellular IC₅₀ (nM) (NanoBRET™) | Cell Line A GI₅₀ (nM) (MTT Assay) | Cell Line B GI₅₀ (nM) (MTT Assay) |
| TPN-001 | 85 | 150 | >10,000 |
| TPN-002 | 200 | 450 | >10,000 |
Cell Line A is dependent on the target kinase; Cell Line B is not.
Conclusion and Interpretation
A successful pharmacological profiling campaign integrates data from biochemical, target engagement, and functional cellular assays. An ideal compound will show:
-
Potent inhibition of the purified kinase (low nM IC₅₀).
-
Confirmed on-target activity within living cells (low nM cellular IC₅₀).
-
A strong correlation between target engagement and a functional cellular outcome, such as growth inhibition in a kinase-dependent cell line.
This systematic approach provides a robust framework for characterizing novel this compound derivatives, enabling data-driven decisions in the drug discovery process and building a comprehensive understanding of their therapeutic potential.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Mayer, M. P., & Le Breton, L. (2006). Hsp90 recognizes a common surface on client kinases. PubMed Central. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Zhang, M., et al. (2014). The regulatory mechanism of a client kinase controlling its own release from Hsp90 chaperone machinery through phosphorylation. Biochemical Journal, 457(1), 171-183.
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National Center for Biotechnology Information. (n.d.). Chapter 8: Hsp90 and Client Protein Maturation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Hsp90 Recognizes a Common Surface on Client Kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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ScienceDirect. (2011). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Anticancer Activity of 6-(Thiophen-3-yl)nicotinonitrile Derivatives
Introduction: A Strategic Approach to Anticancer Compound Evaluation
The discovery of novel small molecules with potent and selective anticancer activity is a cornerstone of modern oncology research. Compounds built upon the 6-(thiophen-3-yl)nicotinonitrile scaffold represent a promising class of therapeutic candidates. Thiophene-containing heterocycles are known to target various cancer-specific proteins and signaling pathways, while nicotinonitrile derivatives have demonstrated diverse pharmacological activities, including antitumor effects.[1][2][3][4][5] A systematic, multi-tiered approach to evaluating their efficacy in vitro is critical for identifying lead compounds worthy of preclinical development.
This guide provides a comprehensive framework for characterizing the anticancer properties of these derivatives, moving logically from broad cytotoxicity screening to focused mechanistic assays. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to generate a holistic profile of their compounds' biological activity. We will emphasize the causality behind procedural steps, ensuring a deep understanding of each assay's principles and limitations.
Part 1: Primary Screening - Quantifying Cytotoxicity and Growth Inhibition
The initial goal is to determine the concentration-dependent effect of the derivatives on cancer cell viability and proliferation. This step is crucial for identifying active compounds and establishing a dose range for subsequent mechanistic studies. While various methods exist, the Sulforhodamine B (SRB) assay is highlighted here due to its reliability, reproducibility, and its historical use in the National Cancer Institute's (NCI) drug screening programs.[6][7]
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to stoichiometrically bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of viable cells. Unlike metabolic assays (e.g., MTT), the SRB assay is less susceptible to interference from compounds that alter cellular metabolism, providing a more direct measure of cell number.[8]
Workflow for Anticancer Compound Screening
The overall process follows a logical progression from initial screening to detailed mechanistic analysis, allowing for efficient use of resources by focusing only on promising candidates.
Caption: High-level workflow for evaluating novel anticancer compounds.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the methodology used by the NCI's Developmental Therapeutics Program.[9][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., from the NCI-60 panel[11][12])
-
Complete culture medium (e.g., RPMI 1640 with 5% FBS, 2 mM L-glutamine)
-
This compound derivatives, solubilized in DMSO
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% acetic acid)
-
SRB Solubilization Buffer (10 mM Tris base, pH 10.5)
-
Multichannel pipette and microplate reader (absorbance at 515 nm)
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at predetermined optimal densities (see Table 1). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[10]
-
Time-Zero (Tz) Plate: After the 24-hour incubation, fix one set of plates with cold 10% TCA. This plate represents the cell count at the time of drug addition.[9]
-
Compound Treatment: Add 100 µL of culture medium containing the test compounds at various concentrations (typically a 5-log dilution series) to the remaining plates. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: Terminate the assay by gently adding 50 µL of cold 50% TCA (to achieve a final concentration of 10%) to all wells. Incubate at 4°C for 60 minutes.[10] This step fixes the cells and precipitates total protein.
-
Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.[9][13]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[8][9]
-
Final Wash: Quickly rinse the plates four to five times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.[8]
-
Read Absorbance: Measure the optical density (OD) at 515 nm using a microplate reader.
Data Analysis: The percentage growth is calculated for each compound concentration. From the dose-response curves, three key parameters can be derived:
-
GI50: The concentration causing 50% Growth Inhibition.
-
TGI: The concentration causing Total Growth Inhibition (cytostatic effect).
-
LC50: The concentration causing a 50% reduction in the initial cell number (cytotoxic effect).
| Parameter | Typical Cell Lines | Seeding Density (cells/well) | Drug Concentration Range |
| Cell Line | MCF-7 (Breast), HCT116 (Colon), A549 (Lung), U87 (Glioblastoma) | 5,000 - 20,000 | 0.01 µM to 100 µM |
| Incubation | 24h (pre-incubation), 48h (drug exposure) | N/A | N/A |
| Controls | Vehicle (DMSO), Positive (Doxorubicin) | N/A | N/A |
Part 2: Mechanistic Elucidation - How Do the Compounds Work?
Compounds demonstrating significant cytotoxicity in the primary screen should be advanced to mechanistic studies. The goal is to determine the mode of action, with a primary focus on two common anticancer mechanisms: induction of apoptosis and cell cycle arrest.
A. Induction of Apoptosis (Programmed Cell Death)
Apoptosis is a highly regulated process of cell suicide that is a desirable outcome for an anticancer agent. Its induction can be assessed through several methods.
1. Caspase-Glo® 3/7 Assay: Detecting Executioner Caspases
-
Principle: Caspases-3 and -7 are key "executioner" enzymes activated during apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[14][15] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to caspase activity.[16]
-
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating & Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (e.g., at its GI50 and 10x GI50 concentrations) for a relevant time period (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.
-
Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[15]
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Read the luminescence using a plate luminometer. An increase in luminescence relative to the vehicle control indicates apoptosis induction.[17]
-
2. Annexin V / Propidium Iodide (PI) Staining: Differentiating Apoptotic and Necrotic Cells
-
Principle: This flow cytometry-based assay provides a more detailed picture of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[18][20] By using both stains, one can distinguish between four populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rare).
-
Caption: Experimental workflow for Annexin V & PI apoptosis assay.
-
Protocol: Annexin V/PI Staining
-
Cell Collection: Treat cells with the compound for the desired time. Collect both adherent and floating cells to ensure all apoptotic cells are included.[20]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution.[20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V only, and PI only controls to set up proper compensation and gating.
-
B. Cell Cycle Arrest
Many anticancer drugs exert their effect by disrupting the cell division cycle, causing cells to accumulate at specific checkpoints (G1, S, or G2/M).
-
Principle: The cell cycle status of a population can be determined by measuring the DNA content of individual cells. Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of PI fluorescence is directly proportional to the amount of DNA.[21] A flow cytometer can then quantify this fluorescence to distinguish between cell cycle phases:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA and have an intermediate DNA content (>2N but <4N).
-
G2/M phase: Cells have a doubled (4N) DNA content, having completed DNA synthesis and preparing for mitosis.
-
Caption: Simplified diagram of the eukaryotic cell cycle checkpoints.
-
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Collection: Harvest cells after compound treatment and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) and fix by adding dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Fix for at least 30 minutes at 4°C.[22] Cells can be stored in ethanol for extended periods.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is critical to ensure that PI only stains DNA and not double-stranded RNA.[21][22]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL final concentration) and incubate for 15-30 minutes at room temperature, protected from light.[22][23]
-
Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence data. The resulting histogram can be analyzed using cell cycle modeling software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[22]
-
Conclusion and Future Directions
By employing this tiered assay system, researchers can efficiently screen this compound derivatives, determine their cytotoxic potency, and elucidate their primary mechanisms of action. A compound that demonstrates potent cytotoxicity via induction of apoptosis or cell cycle arrest at a specific phase becomes a strong candidate for further investigation. Subsequent studies could include Western blot analysis to probe specific protein targets within apoptotic or cell cycle pathways, cell migration and invasion assays, and ultimately, evaluation in more complex 3D or in vivo models.[24][25]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.[Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.[Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine.[Link]
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Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.[Link]
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The Annexin V Apoptosis Assay. University of Georgia.[Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Center for Biotechnology Information.[Link]
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Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate.[Link]
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In vitro kinase inhibition assay protocol for thiophene-based compounds
Application Note & Protocol
Topic: High-Throughput Screening of Thiophene-Based Kinase Inhibitors Using a Luminescence-Based In Vitro Assay
Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Pursuit of Kinase Inhibitor Specificity
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to a substrate, thereby modulating its activity.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, which has established them as one of the most critical classes of drug targets.[3] The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors due to its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket.
However, evaluating the inhibitory potential of novel thiophene-based compounds requires a robust, sensitive, and reliable biochemical assay. The challenge lies not only in accurately measuring kinase activity but also in navigating potential compound-specific artifacts. Thiophene derivatives can exhibit intrinsic fluorescence or cause light scattering, which may interfere with common fluorescence-based detection methods.[3]
This document provides a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of thiophene-based compounds against a target kinase. We will focus on the ADP-Glo™ Kinase Assay , a luminescence-based technology that measures the amount of ADP produced, which is directly proportional to kinase activity.[1][4][5] This method is particularly well-suited for screening chemical libraries, including thiophenes, due to its high sensitivity, broad dynamic range, and reduced susceptibility to optical interference compared to fluorescence-based methods.[6]
The Scientific Rationale: Why ADP Detection?
An in vitro kinase reaction has four core components: the kinase enzyme, a substrate (protein or peptide), a phosphate donor (ATP), and a reaction buffer. The enzymatic activity can be quantified by measuring either the depletion of ATP or the formation of a product (phosphorylated substrate or ADP).
-
ATP Depletion (e.g., Kinase-Glo®): Measures remaining ATP. The signal is inversely proportional to kinase activity.[1][7] This requires significant ATP consumption (often >50%) to generate a robust signal window, which can be challenging for low-activity kinases.[8]
-
Product Formation (e.g., ADP-Glo™): Measures generated ADP. The signal is directly proportional to kinase activity.[1][9] This method is highly sensitive and can generate a strong signal even at low substrate conversion, making it ideal for a wide range of kinases, including those with low turnover rates.[9]
We selected the ADP-Glo™ format for this protocol for three critical reasons:
-
Direct Proportionality: The luminescent signal directly correlates with enzymatic activity, providing a more intuitive data output.[1][10]
-
High Sensitivity: The assay can reliably detect very low levels of ADP formation, conserving precious enzyme and enabling the study of kinases with high ATP Kₘ values (up to 1 mM ATP).[4][9]
-
Reduced Compound Interference: As a luminescence-based endpoint assay, it is less susceptible to interference from colored or fluorescent compounds, a known issue with thiophene scaffolds.[3]
The assay is a two-step process, which adds to its robustness. First, the kinase reaction is stopped, and all remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal.[5][11]
Caption: High-level workflow for the kinase inhibition assay.
Data Analysis and Interpretation
IC₅₀ Curve Generation
-
Data Normalization:
-
Average the signal from the "no inhibitor" wells (maximum signal, 0% inhibition).
-
Average the signal from the "no enzyme" wells (background signal, 100% inhibition).
-
Normalize your data for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))
-
-
Curve Fitting:
Assay Quality Control: The Z'-Factor
For any HTS assay, it is essential to calculate the Z'-factor (Z-prime) to assess its quality and robustness. [14][15]The Z'-factor is a statistical parameter that reflects both the dynamic range of the signal and the data variation. [14] Formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
Where:
-
Mean_Max and SD_Max are the mean and standard deviation of the positive control (no inhibitor).
-
Mean_Min and SD_Min are the mean and standard deviation of the negative control (no enzyme).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | An excellent assay, suitable for HTS. [16][17][18] |
| 0 to 0.5 | A marginal assay; may require optimization. [17][18] |
| < 0 | The assay is not suitable for screening. [17][18] |
An assay with a Z'-factor ≥ 0.5 is considered robust and reliable for making conclusions about compound potency. [19]
Special Considerations for Thiophene-Based Compounds
While the luminescence-based assay mitigates many issues, certain compound behaviors can still affect results. Proactive controls are a cornerstone of trustworthy science.
-
Compound Interference with Luciferase: Some compounds can directly inhibit the luciferase enzyme used in the detection step, leading to a false positive (apparent inhibition).
-
Counter-Screen: To test for this, run a parallel assay where the thiophene compound is added only during the detection steps. A known amount of ADP is used in place of the kinase reaction. A drop in signal indicates luciferase inhibition.
-
-
Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes.
-
Mitigation: Include a non-ionic detergent like Triton X-100 (0.01%) in the kinase buffer. Also, ensure dose-response curves are well-behaved; steep curves can sometimes indicate aggregation.
-
-
Solubility: Thiophene compounds can have poor aqueous solubility.
-
Mitigation: Visually inspect compound stock solutions after dilution in buffer. If precipitation is observed, the effective concentration is lower than the nominal one, and data from these points should be flagged. Keep the final DMSO concentration consistent and as low as practically possible. [3]
-
Conclusion
This protocol provides a robust and validated framework for assessing the inhibitory activity of thiophene-based compounds against protein kinases. By leveraging the sensitive and interference-resistant ADP-Glo™ luminescent platform and incorporating rigorous assay optimization and quality control measures like the Z'-factor, researchers can generate high-quality, reproducible IC₅₀ data. Careful attention to compound-specific artifacts, such as luciferase interference and aggregation, will further enhance the reliability of the screening results, enabling confident decision-making in the kinase drug discovery pipeline.
References
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Title: In vitro kinase assay Source: Protocols.io URL: [Link]
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Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL: [Link]
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Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: PubMed URL: [Link]
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Title: Z-factor Source: Wikipedia URL: [Link]
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Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Oxford Academic, Bioinformatics URL: [Link]
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Title: Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates Source: Corning Life Sciences URL: [Link]
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Title: In vitro NLK Kinase Assay Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]
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Title: Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function Source: PLOS One URL: [Link]
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Title: HTRF® Kinase Assay Protocol Source: ResearchGate URL: [Link]
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Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]
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Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]
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Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]
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Title: (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: ResearchGate URL: [Link]
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Title: Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: In vitro assay for cyclin-dependent kinase activity in yeast Source: CORE URL: [Link]
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Title: In vitro kinase assay Source: Bio-protocol URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: Protocol HotSpot Kinase Assay Source: Reaction Biology URL: [Link]
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Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
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Title: Radiometric Filter Binding Assay Source: Reaction Biology URL: [Link]
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Title: A high-throughput radiometric kinase assay Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
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Title: Kinase assays Source: BMG LABTECH URL: [Link]
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Title: Biochemical kinase assay to improve potency and selectivity Source: Domainex URL: [Link]
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Title: Radiometric Filter Binding Assay Source: Reaction Biology URL: [Link]
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Title: Filter binding assay Source: Wikipedia URL: [Link]
-
Title: (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing Source: ResearchGate URL: [Link]
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Title: Comparability of Mixed IC50 Data – A Statistical Analysis Source: NIH National Center for Biotechnology Information URL: [Link]
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Application Notes and Protocols for the Evaluation of 6-(Thiophen-3-yl)nicotinonitrile as a Potential Anti-Inflammatory Agent
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key driver of pathology in a vast array of human diseases when dysregulated. Chronic inflammation is implicated in conditions ranging from autoimmune disorders like rheumatoid arthritis to metabolic diseases and neurodegeneration.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, particularly with long-term use.[1] This underscores a critical need for the discovery and development of novel, targeted anti-inflammatory agents with improved safety profiles.[1]
The nicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[2][3][4] Similarly, thiophene-containing compounds have demonstrated significant potential as anti-inflammatory agents.[5] The conjugation of these two pharmacophores in 6-(Thiophen-3-yl)nicotinonitrile presents a compelling starting point for the investigation of a new class of anti-inflammatory molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the anti-inflammatory potential of this compound, from initial in vitro screening to in vivo validation.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Signaling Cascades
The pro-inflammatory response is largely orchestrated by intricate signaling pathways that culminate in the production of inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] Two of the most critical pathways in this process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11][12]
NF-κB Signaling: Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of a battery of pro-inflammatory genes.[7][10][13][14][15]
MAPK Signaling: The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to a variety of external stimuli.[8][9][11][12] In the context of inflammation, the p38 MAPK and JNK pathways are particularly important in regulating the synthesis of pro-inflammatory cytokines at both the transcriptional and translational levels.[16]
Based on the known anti-inflammatory activities of related heterocyclic compounds, it is hypothesized that this compound may exert its effects by modulating one or both of these critical pathways. The following diagram illustrates the potential points of intervention for a novel anti-inflammatory agent.
Figure 1: Hypothesized mechanism of action targeting NF-κB and MAPK pathways.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the systematic evaluation of this compound's anti-inflammatory properties.
Part 1: In Vitro Evaluation
The initial assessment of anti-inflammatory activity is typically performed using cell-based assays. Macrophage cell lines, such as RAW 264.7 or THP-1, are commonly used as they play a central role in the inflammatory response.[17]
Rationale: It is crucial to determine the non-toxic concentration range of the test compound to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT or MTS assay is a standard colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the maximum non-toxic concentration for subsequent experiments.
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[18][19][20]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample. Compare the cytokine levels in the compound-treated groups to the LPS-only treated group.
Rationale: Quantitative reverse transcription PCR (RT-qPCR) allows for the measurement of mRNA levels of key inflammatory genes, providing insight into the transcriptional regulation of the inflammatory response.[21][22][23][24]
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the ELISA assay (Section 1.2), but with a shorter LPS stimulation time (e.g., 4-6 hours) to capture the peak of gene expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for TNF-α, IL-6, COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Rationale: Western blotting is used to detect and quantify the levels of specific proteins, allowing for the direct assessment of the activation state of signaling pathways like NF-κB and MAPK.[25][26][27][28][29]
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to observe changes in protein phosphorylation.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, and JNK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Part 2: In Vivo Evaluation
Promising results from in vitro studies should be validated in animal models of inflammation.[1][30][31][32][33]
Rationale: This is a widely used and well-characterized model of acute inflammation to assess the in vivo anti-inflammatory activity of novel compounds.[32]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Edema: After one hour, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation and Interpretation
Quantitative data from the described experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Concentration (µM) | Cell Viability (%) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Relative iNOS mRNA Expression | Relative COX-2 mRNA Expression |
| Vehicle Control | 100 ± 5.2 | 50.3 ± 8.1 | 35.7 ± 6.3 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (1 µg/mL) | 98 ± 4.7 | 2548.1 ± 150.4 | 1876.5 ± 120.9 | 15.2 ± 1.8 | 12.8 ± 1.5 |
| Compound (1 µM) + LPS | 99 ± 5.1 | 1892.6 ± 110.2 | 1453.2 ± 98.7 | 11.5 ± 1.3 | 9.7 ± 1.1 |
| Compound (10 µM) + LPS | 97 ± 4.9 | 976.4 ± 85.6 | 789.1 ± 65.4 | 5.8 ± 0.7 | 4.9 ± 0.6 |
| Compound (50 µM) + LPS | 95 ± 5.3 | 452.8 ± 40.1 | 365.4 ± 32.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound | 10 | 0.62 ± 0.05 | 27.1 |
| Compound | 30 | 0.41 ± 0.04 | 51.8 |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
Experimental Workflow Visualization
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Application Note: A Validated LC-MS/MS Method for the Quantification of 6-(Thiophen-3-yl)nicotinonitrile in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6-(Thiophen-3-yl)nicotinonitrile in human plasma. The method employs a simple protein precipitation procedure for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The assay was validated according to the International Council for Harmonisation (ICH) M10 guideline and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.[1]
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a thiophene moiety. Its molecular formula is C10H6N2S with a molecular weight of 186.23 g/mol [2][3][4]. The structural alerts present, such as the basic nitrogen in the pyridine ring and the nitrile group, make it a molecule of interest in medicinal chemistry. Accurate quantification of such novel chemical entities in biological matrices is a cornerstone of preclinical and clinical drug development, providing essential data for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profiles.
The complexity of biological matrices like plasma necessitates a highly selective and sensitive analytical method to distinguish the analyte from endogenous components.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior specificity, sensitivity, and speed.[5][6]
This document provides a comprehensive, step-by-step protocol for the quantification of this compound in human plasma. The method has been fully validated following the principles outlined in the US FDA and EMA bioanalytical method validation guidelines, which are now harmonized under the ICH M10 guideline.[1][7][8]
Experimental
Materials and Instrumentation
-
Chemicals and Reagents: this compound (purity >98%), this compound-d4 (Internal Standard, IS, purity >98%), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water were sourced from reputable suppliers. Control human plasma was obtained from a certified vendor.
-
Instrumentation: A UHPLC system (e.g., Shimadzu Nexera or Waters Acquity) coupled with a triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S) equipped with a positive electrospray ionization (ESI+) source was used.
LC-MS/MS Method Development
-
Rationale for Method Choices:
-
Mass Spectrometry: The presence of a basic nitrogen atom on the pyridine ring makes this compound an ideal candidate for positive ion electrospray ionization (ESI+), as it can be readily protonated to form the [M+H]+ ion. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was selected for its high selectivity and sensitivity, which is critical for quantitative bioanalysis.[5]
-
Chromatography: A reversed-phase C18 column was chosen as a starting point, as it provides excellent retention and separation for a wide range of small molecules of intermediate polarity.[9] A gradient elution with water and acetonitrile, both acidified with formic acid, was employed. The acid improves peak shape and enhances ionization efficiency in ESI+ mode.
-
-
Optimized Parameters: The instrument parameters were optimized by infusing a standard solution of the analyte and internal standard.
| Parameter | Analyte (this compound) | Internal Standard (d4-IS) |
| MS/MS Transition (MRM) | m/z 187.2 → 160.1 | m/z 191.2 → 164.1 |
| Collision Energy (CE) | 25 eV | 25 eV |
| Declustering Potential (DP) | 80 V | 80 V |
| Ionization Mode | ESI Positive | ESI Positive |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Gradient | 10% B to 90% B over 2.5 min | |
| Injection Volume | 5 µL | |
| Column Temperature | 40 °C |
Sample Preparation: Protein Precipitation (PPT)
-
Rationale: Protein precipitation was selected for its simplicity, speed, and suitability for high-throughput analysis.[10] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT with acetonitrile provides sufficient cleanup for this application and demonstrates good recovery with minimal matrix effects after optimization.[11][12]
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Primary stock solutions of the analyte and IS were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working solutions for the calibration curve (CC) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
CC and QC Preparation: Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma (at 5% of the total volume) to achieve the desired concentrations.
Method Validation
The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][8] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Summary
The results of the validation experiments are summarized below. All parameters met the acceptance criteria as defined in the regulatory guidelines.[13][14][15]
| Validation Parameter | Concentration Range / Level | Acceptance Criteria | Result |
| Linearity & Range | 0.5 - 500 ng/mL | r² ≥ 0.99 | r² > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | Accuracy: 80-120%, Precision: ≤20% | Pass |
| Intra-day Accuracy & Precision | LLOQ, LQC, MQC, HQC (n=6) | Accuracy: 85-115%, Precision: ≤15% | Pass |
| Inter-day Accuracy & Precision | LLOQ, LQC, MQC, HQC (3 runs) | Accuracy: 85-115%, Precision: ≤15% | Pass |
| Matrix Effect (IS Normalized) | LQC, HQC | CV ≤ 15% | Pass |
| Recovery (Analyte & IS) | LQC, MQC, HQC | Consistent and reproducible | >85% |
| Stability - Freeze/Thaw (3 cycles) | LQC, HQC | %Bias within ±15% | Pass |
| Stability - Bench-top (6 hours) | LQC, HQC | %Bias within ±15% | Pass |
| Stability - Long-term (-80°C, 30 days) | LQC, HQC | %Bias within ±15% | Pass |
LQC: Low QC (1.5 ng/mL), MQC: Medium QC (150 ng/mL), HQC: High QC (400 ng/mL)
Visualization of Workflows
Caption: Figure 1. Overall analytical workflow.
Detailed Step-by-Step Protocol
Objective: To quantify this compound in human plasma samples.
-
Sample Thawing:
-
Thaw plasma samples, calibration standards, and QCs from -80°C storage in a water bath at room temperature.
-
Once thawed, vortex gently to ensure homogeneity.
-
-
Sample Preparation (Protein Precipitation):
-
Arrange labeled 1.5 mL microcentrifuge tubes in a rack.
-
Aliquot 50 µL of each sample (calibrator, QC, or unknown) into the corresponding tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to every tube except for the blank matrix sample.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to all tubes.
-
Cap the tubes and vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant into autosampler vials with inserts, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Place the vials in the autosampler tray, which is maintained at 10°C.
-
Set up the instrument acquisition method with the parameters listed in Table 1.
-
Create a sequence table including blank matrix, calibration curve standards, QCs, and unknown samples. It is recommended to run a QC set at the beginning and end of the sequence, and after every 10-15 unknown samples.
-
Inject 5 µL of each sample for analysis.
-
-
Data Processing and Quantification:
-
Process the acquired data using the instrument's quantitative analysis software (e.g., Sciex Analyst, Waters MassLynx).
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a 1/x² weighting factor.
-
Determine the concentration of the analyte in QCs and unknown samples by back-calculation from the regression equation of the calibration curve.
-
Ensure that the results for the QC samples are within the acceptance criteria (±15% of the nominal value) for the analytical run to be considered valid.[13]
-
Conclusion
The LC-MS/MS method described herein is rapid, robust, and reliable for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the method meets all the validation criteria set forth by major international regulatory agencies. This application note provides a complete, validated protocol that can be readily implemented in a bioanalytical laboratory to support drug development programs.
References
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation.[Link][1][7]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link][8]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018. [Link][14][15]
-
LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. August 2021. [Link][11]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. October 2025. [Link][9]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. This compound | 937601-80-4 [m.chemicalbook.com]
- 3. This compound | 937601-80-4 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. nebiolab.com [nebiolab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Thiophen-3-yl)nicotinonitrile via Suzuki Coupling
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction to synthesize 6-(Thiophen-3-yl)nicotinonitrile. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this specific transformation. The insights provided are grounded in established mechanistic principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to the Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The synthesis of this compound, a valuable scaffold in medicinal chemistry, involves the palladium-catalyzed cross-coupling of 6-chloronicotinonitrile with thiophene-3-boronic acid or its derivatives. While powerful, this reaction is not without its challenges, particularly when dealing with heteroaromatic substrates which can exhibit unique reactivity patterns.[2][3] This guide will navigate you through potential experimental hurdles, offering logical solutions to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). Inefficient reduction can stall the catalytic cycle.
-
Solution: Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[4] Alternatively, ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. The choice of phosphine ligands is also critical; bulky, electron-rich ligands can enhance catalytic activity for challenging substrates like heteroaryl chlorides.[5]
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive.
-
Solution: Thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[6] Maintain an inert atmosphere throughout the reaction.
-
-
Water Content: While some Suzuki couplings benefit from the presence of water, completely anhydrous conditions can sometimes be detrimental, as water can play a role in the transmetalation step. Conversely, too much water can lead to unwanted side reactions.
-
Solution: If using an anhydrous solvent, try adding a small amount of degassed water (e.g., a 10:1 solvent-to-water ratio). If you are already using an aqueous solvent system, ensure the water is thoroughly degassed.
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] An inappropriate or weak base can lead to poor reactivity.
-
Solution: For this specific coupling, moderately strong inorganic bases are generally effective. Consider switching to a different base. For instance, if K₂CO₃ is not working, you could try K₃PO₄ or Cs₂CO₃, which are more basic and can accelerate the reaction.[2]
-
Question 2: I am observing significant formation of side products, primarily the homocoupling of thiophene-3-boronic acid (3,3'-bithiophene) and protodeboronation of my starting material. How can I minimize these?
Answer:
The formation of homocoupled and protodeboronated products indicates issues with the reaction pathway, often related to the stability of the boronic acid and the reaction kinetics.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6]
-
Solution: As with low conversion, meticulous degassing of the reaction mixture is crucial to minimize the oxidation of the Pd(0) catalyst. Using a Pd(0) precatalyst directly can also help. Additionally, ensure the stoichiometry of your reagents is correct; an excess of boronic acid can sometimes lead to increased homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is a common side reaction with heteroaromatic boronic acids, especially under basic conditions and at elevated temperatures.[8][9]
-
Solution:
-
Temperature Control: Avoid excessively high temperatures. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. You can perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance.[10]
-
Choice of Base: A milder base such as KF might be beneficial.[1]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation.[11] Consider using thiophene-3-boronic acid pinacol ester instead of the free boronic acid.
-
-
Question 3: My reaction seems to work, but I am struggling with the purification of the final product, this compound. What are the best practices?
Answer:
Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Standard Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the inorganic salts. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.[2] Wash the organic layer with brine to remove residual water.
-
Chromatography: Column chromatography on silica gel is typically the most effective method for purification.
-
Solvent System: A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Begin with a low polarity mixture and gradually increase the proportion of ethyl acetate to elute your product.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
-
-
Crystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Experiment with different solvents or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. A detailed procedure for a similar compound involved recrystallization from hexanes.[12]
-
Frequently Asked Questions (FAQs)
What is the optimal catalyst and ligand combination for this reaction?
For the Suzuki coupling of an aryl chloride like 6-chloronicotinonitrile, which is less reactive than the corresponding bromide or iodide, a catalyst system with high activity is required.[13]
-
Catalysts: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Ligands: Bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition of the aryl chloride. Good options include tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), or Buchwald-type ligands like SPhos or XPhos.[5] For couplings involving thiophene boronic acids, Pd(dppf)Cl₂ has also been shown to be effective.[14]
Which base and solvent system should I start with?
A good starting point for optimization would be:
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 or 5:1 ratio). The aqueous component is often crucial for the transmetalation step.[14][15]
Is the nitrile group on the nicotinonitrile starting material stable under Suzuki coupling conditions?
The nitrile group is generally stable under the neutral to basic conditions of the Suzuki-Miyaura reaction.[16][17] Hydrolysis of the nitrile to a carboxylic acid or amide typically requires more forcing acidic or basic conditions and higher temperatures than are usually employed for this coupling.[18] However, if you are using very harsh conditions (e.g., strong base and prolonged heating), you should monitor for potential hydrolysis byproducts.
Could the nitrogen atom in the pyridine ring or the sulfur in the thiophene ring interfere with the catalyst?
Yes, the lone pairs on the nitrogen and sulfur atoms can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] This is a known challenge when working with heteroaromatic substrates. The use of bulky, electron-rich ligands helps to mitigate this issue by creating a sterically hindered and electronically rich palladium center that is less susceptible to coordination by the heteroatoms.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Recommended Starting Protocol
This protocol is a general guideline and may require optimization for your specific setup and reagent purity.
Table 1: Reagents and Recommended Quantities
| Reagent | Molar Equiv. | Example Quantity (for 1 mmol scale) |
| 6-Chloronicotinonitrile | 1.0 | 138.5 mg |
| Thiophene-3-boronic acid | 1.2 | 153.7 mg |
| Pd₂(dba)₃ | 0.02 | 18.3 mg |
| Tricyclohexylphosphine (PCy₃) | 0.08 | 22.4 mg |
| Potassium Phosphate (K₃PO₄) | 2.0 | 424.4 mg |
| 1,4-Dioxane (degassed) | - | 4 mL |
| Water (degassed) | - | 1 mL |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinonitrile, thiophene-3-boronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd₂(dba)₃ and tricyclohexylphosphine in a small amount of the degassed 1,4-dioxane.
-
Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times.
-
Add the catalyst solution to the reaction flask, followed by the remaining degassed 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Cerna, I., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7685. Available from: [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. Available from: [Link]
-
MDPI. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Available from: [Link]
-
de la Cruz, J. F. N., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(52), 32938-32945. Available from: [Link]
-
Chtchigrovsky, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available from: [Link]
-
Reddy, V. P., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Organic Letters, 10(9), 1743-1745. Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002). Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. (2014). Available from: [Link]
-
ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2017). Available from: [Link]
-
Chemistry LibreTexts. Hydrolysis of nitriles. (2020). Available from: [Link]
-
Chemguide. Hydrolysing Nitriles. Available from: [Link]
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. (2013). Available from: [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2011). Available from: [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Available from: [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2011). Available from: [Link]
-
Zhang, P., et al. (2014). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 6(13), 2201-2204. Available from: [Link]
-
Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2022). Available from: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture? (2017). Available from: [Link]
Sources
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. boa.unimib.it [boa.unimib.it]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 6-(thiophen-3-yl)nicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 6-(thiophen-3-yl)nicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this important heterocyclic scaffold. As a key intermediate in various drug discovery programs, achieving a robust and high-yielding synthesis is paramount. This document provides field-proven insights, troubleshooting guides, and optimized protocols based on established chemical principles.
The most prevalent and versatile method for constructing the C-C bond in this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on optimizing this transformation, addressing common challenges, and providing a logical framework for experimental design.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis, utilizing a modern catalyst system known for its efficiency in coupling heteroaryl halides.
Reaction: 6-Chloronicotinonitrile + 3-Thienylboronic Acid → this compound
Reagents & Conditions:
| Component | Quantity | Role |
| 6-Chloronicotinonitrile | 1.0 eq. | Electrophile |
| Thiophen-3-ylboronic Acid | 1.3 eq. | Nucleophile |
| Pd(OAc)₂ | 2 mol% | Catalyst Precursor |
| SPhos | 4 mol% | Ligand |
| K₃PO₄ (finely ground) | 2.5 eq. | Base |
| Anhydrous, Degassed 1,4-Dioxane | 0.1 M | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinonitrile (1.0 eq.), thiophen-3-ylboronic acid (1.3 eq.), finely ground K₃PO₄ (2.5 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1 M with respect to the 6-chloronicotinonitrile.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS periodically (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low, and I primarily recover my 6-halonicotinonitrile starting material. What's wrong?
A1: This is a classic symptom of catalyst inhibition or deactivation. The pyridine nitrogen in your nicotinonitrile substrate can act as a ligand, coordinating to the palladium center and poisoning the catalyst.[3]
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biaryl phosphines create a sterically hindered environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating.[3][4] If you are using a less bulky ligand like PPh₃, switching to one of these is the first and most critical step.
-
Alternative Cause - Inefficient Pre-catalyst Activation: Many protocols use a Pd(II) pre-catalyst (like Pd(OAc)₂ or PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[5] If this reduction is inefficient, the catalytic cycle never begins in earnest. Ensure your reagents and solvents are pure and that the base is competent to facilitate this step. In some cases, using a direct Pd(0) source like Pd₂(dba)₃ can be beneficial.[3]
Q2: I'm observing a significant amount of nicotinonitrile (dehalogenated starting material) as a byproduct. How can I prevent this?
A2: The formation of a dehalogenated byproduct occurs when the palladium intermediate undergoes reductive elimination with a hydride source instead of the thiophene group.[1]
-
Expert Recommendation: The source of the hydride can be trace water, an alcohol solvent, or even certain bases.
-
Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents. Flame-dry your glassware before starting.
-
Base Selection: Avoid using alkoxide bases if possible, as they can be a source of hydrides. K₃PO₄ or K₂CO₃ are generally safer choices.[4]
-
Temperature Control: Start the reaction at a lower temperature (e.g., 60-70 °C) and only increase it if the reaction is too slow. This can often suppress the rate of dehalogenation relative to the desired cross-coupling.
-
Q3: My main byproduct is 3,3'-bithiophene. What causes this homocoupling?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two boronic acid molecules.
-
Expert Recommendation: The solution is rigorous exclusion of oxygen.
-
Degas Your Solvent: Thoroughly degas your solvent before use by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure your reaction is run under a positive pressure of an inert gas from start to finish. Use proper Schlenk line or glovebox techniques.[3][6]
-
Q4: My thiophen-3-ylboronic acid seems to be decomposing, leading to low yields. I see a byproduct corresponding to thiophene (protodeboronation). How do I address this?
A4: This is a very common and critical issue. Thiophene boronic acids are notoriously unstable and prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This process is accelerated by high temperatures and strong bases.[8] The key is to make the desired Suzuki coupling kinetically faster than the decomposition.
-
Expert Recommendation:
-
Use a Milder Base: Strong bases like NaOH or KOH significantly accelerate protodeboronation.[8] Switch to a milder base like finely ground K₃PO₄ or K₂CO₃.[4][8] In some cases, potassium fluoride (KF) can also be effective.[9][10]
-
Lower the Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate (e.g., 70-80 °C).[8]
-
Employ a Highly Active Catalyst: A more active catalyst system (e.g., a modern Buchwald pre-catalyst like SPhos G3 or XPhos G3) will speed up the productive cross-coupling, giving the boronic acid less time to decompose.[8]
-
Use a More Stable Boron Reagent: If the problem persists, consider replacing the boronic acid with a more stable derivative, such as its pinacol ester or MIDA ester.[6][8] These are generally more robust to the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q: Which halide should I use on my nicotinonitrile: Cl, Br, or I?
A: The reactivity for the crucial oxidative addition step follows the order: I > Br > OTf >> Cl.[6][11]
-
Aryl Iodides/Bromides: These are more reactive and generally reliable starting points. 6-Bromonicotinonitrile is a common and effective substrate.[12][13]
-
Aryl Chlorides: These are less expensive and often preferred for large-scale synthesis but are less reactive. They require a more active catalyst system, typically one with a very electron-rich and bulky phosphine ligand (like SPhos or XPhos) to facilitate the difficult oxidative addition step.[6][11]
Q: How critical is the choice of base?
A: The base is absolutely critical. It plays a key role in activating the boronic acid to facilitate the transmetalation step.[10][14] The choice of base can dramatically affect yield and side product formation.
-
Carbonates (K₂CO₃, Cs₂CO₃): Very common, effective, and generally a good starting point, often used in an aqueous/organic solvent mixture.[15]
-
Phosphates (K₃PO₄): An excellent choice, particularly for sensitive substrates like thiophene boronic acids. It is a strong enough base to promote the reaction but is generally milder and less likely to cause protodeboronation or hydrolysis of functional groups compared to hydroxides.[4][15]
-
Hydroxides (NaOH, KOH): While effective, these strong bases can promote side reactions like protodeboronation and hydrolysis of the nitrile group and should be used with caution.[4][8]
Q: What is the best solvent for this reaction?
A: Aprotic polar solvents are typically used. The choice can influence reagent solubility and catalyst stability.[4]
-
1,4-Dioxane or THF: Excellent general-purpose solvents for Suzuki couplings. They are often used with a small amount of water to help dissolve the inorganic base.
-
Toluene: A good non-polar option, also often used with water.
-
DMF/DMAc: More polar aprotic solvents that can sometimes improve solubility, but they can also lead to side reactions at high temperatures. Regardless of the choice, the solvent must be degassed to remove oxygen.[6]
Visualizing the Process
To better understand the core chemistry and workflows, the following diagrams illustrate the catalytic cycle and troubleshooting logic.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Troubleshooting Workflow for Low Yield
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of Nicotinonitrile Derivatives
Welcome to the technical support center for the purification of nicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Nicotinonitrile and its derivatives are key building blocks in pharmaceuticals and agrochemicals, but their unique chemical properties can present significant purification hurdles.[1]
This document moves beyond simple protocols to explain the underlying principles of each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative. We will address common issues from initial workup to final purity analysis, providing field-tested insights and detailed experimental guides.
Core Purification Challenges
The purification of nicotinonitrile derivatives is often complicated by a combination of factors:
-
Presence of Polar Functional Groups: The pyridine nitrogen and the nitrile group impart polarity, which can lead to challenging separations from polar impurities or starting materials.
-
Formation of Colored Impurities: Many synthetic routes for nicotinonitriles can produce colored byproducts, which are often difficult to remove.[2][3]
-
Isomeric Mixtures: The synthesis can result in positional isomers that have very similar physical and chemical properties, making them difficult to separate by standard chromatographic or crystallization techniques.[4][5]
-
Solubility Issues: Finding a suitable solvent system for chromatography or recrystallization can be challenging, as derivatives may be either highly soluble in common solvents or poorly soluble altogether.[6]
-
Scale-Up Difficulties: A purification method that works on the milligram scale may not be viable at the pilot or production scale due to factors like cost, equipment limitations, and changes in chromatographic performance.[7][8]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My crude reaction mixture is a dark, oily, or intractable solid. What is the best general approach for the initial workup?
Answer: A challenging crude product is common. The goal of the initial workup is not to achieve high purity, but to remove the bulk of reagents, catalysts, and major byproducts. A multi-step liquid-liquid extraction is almost always the best starting point.
The rationale is to exploit the basicity of the pyridine nitrogen. By adjusting the pH of the aqueous phase, you can selectively move your product and certain impurities between an organic and an aqueous layer.
Workflow for Initial Crude Product Workup
Caption: General workflow for the initial purification of a basic nicotinonitrile derivative.
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic nicotinonitrile derivative will protonate and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.
-
Separation: Separate the two layers. Retain the aqueous layer.
-
Back-Extraction (Optional): Wash the acidic aqueous layer with a small portion of fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5% NaOH solution or solid Na2CO3) with stirring until the pH is basic (pH 8-9), which deprotonates the product.[2]
-
Product Extraction: Extract the now-neutral product back into an organic solvent (e.g., EtOAc or DCM) by performing three separate extractions.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a cleaner, but still crude, product.
Q2: What are the most common impurities in nicotinonitrile synthesis and how can I remove them?
Answer: Impurities typically fall into two categories: those related to starting materials and those formed as byproducts. The choice of removal strategy depends on the impurity's chemical properties.
| Impurity Type | Common Examples | Physicochemical Properties | Recommended Removal Strategy |
| Unreacted Starting Material | Nicotinamide | Highly polar, water-soluble | Wash the crude organic solution with water or brine. Can also be removed during an acid-base workup.[9] |
| Precursor Derivatives | Nicotinic acid | Acidic | Remove during the acid-base workup (it will be extracted into the basic wash).[10] |
| Reaction Byproducts | Polymeric materials, tar | Often dark, complex mixtures | Initial purification should focus on isolating the desired product away from this baseline material. Chromatography is often necessary. |
| Positional Isomers | e.g., 2-aminonicotinonitrile vs. 4-aminonicotinonitrile | Very similar polarity and solubility | Requires high-resolution techniques like preparative HPLC or careful column chromatography with shallow gradients.[4][5] |
Q3: My product is persistently yellow or brown, even after extraction. How can I decolorize it?
Answer: Persistent color is usually due to highly conjugated, trace-level impurities formed during the reaction.[3] The most effective method for color removal is treatment with activated carbon (charcoal).
The principle behind this technique is adsorption. Activated carbon has a very high surface area with pores that trap large, flat, chromophoric molecules while leaving your smaller target molecule in solution.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the colored product in a suitable hot solvent (e.g., ethanol, ethyl acetate, or toluene). Use a solvent in which the product is highly soluble when hot and less soluble when cold.
-
Addition of Carbon: Add a small amount of activated carbon to the hot solution (typically 1-2% of the product weight). Caution: Add the carbon carefully to the hot solution to avoid violent bumping.
-
Heating: Gently heat the mixture at reflux for 10-15 minutes.[2] This allows for maximal adsorption of impurities onto the carbon.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure product.
-
Isolation: Collect the purified crystals by vacuum filtration.
Q4: I'm struggling to crystallize my nicotinonitrile derivative. What should I do?
Answer: Successful crystallization depends on finding a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. If single-solvent systems fail, multi-solvent systems or alternative methods like sublimation are excellent options.
Troubleshooting Crystallization:
-
Problem: Product "oils out" instead of crystallizing.
-
Cause: The solution is too saturated, or the cooling is too rapid.
-
Solution: Add a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly. Seeding with a previously obtained pure crystal can also help.
-
-
Problem: No crystals form, even upon cooling.
-
Cause: The product is too soluble in the chosen solvent, or the solution is too dilute.
-
Solution: Concentrate the solution by boiling off some solvent. If that fails, try adding an "anti-solvent" – a solvent in which your product is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then allow it to cool.
-
| Solvent Class | Recommended Solvents for Nicotinonitriles | Anti-Solvents |
| Alcohols | Ethanol, Isopropanol | Hexanes, Diethyl Ether, Water |
| Esters | Ethyl Acetate | Hexanes, Heptane |
| Aromatics | Toluene | Hexanes, Heptane |
| Ethers | Diethyl Ether, Acetone[1] | - |
| Halogenated | Dichloromethane | Hexanes, Pentane |
For thermally stable, non-ionic compounds, vacuum sublimation can be an excellent alternative to crystallization, as it can yield very pure crystalline material directly from a solid.[1]
Q5: How do I separate close-spotting isomers of my nicotinonitrile derivative?
Answer: Separating isomers is one of the most significant challenges in this field.[4] Since isomers often have nearly identical polarities, standard column chromatography may fail. Success requires enhancing the subtle differences between them.
Strategies for Isomer Separation
-
High-Performance Chromatography:
-
HPLC: Reversed-phase (C18) or normal-phase High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than standard column chromatography.[11] Experimenting with different mobile phase compositions is key. For some isomers, adjusting the pH of the mobile phase can alter the protonation state and improve separation.[4]
-
Flash Chromatography: Modern flash chromatography systems with high-quality columns and shallow gradients can often resolve isomers that are inseparable by gravity column.
-
-
Derivatization:
-
If the isomers contain a reactive handle (e.g., an amino or hydroxyl group), they can be temporarily converted into diastereomers by reacting them with a chiral agent. Diastereomers have different physical properties and can be separated by standard chromatography or crystallization.[12] Afterward, the derivatizing group is cleaved to yield the pure isomers.
-
Decision Tree for Isomer Separation
Caption: Decision-making flowchart for separating challenging nicotinonitrile isomers.
Q6: How can I confidently assess the purity of my final product?
Answer: A single analytical technique is rarely sufficient. A combination of chromatographic and spectroscopic methods is required to confirm both purity and structural identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of signals corresponding to impurities is a strong indicator of purity. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[1][12]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for quantifying purity.[11][12] A pure sample should show a single major peak. The area percentage of this peak provides a good measure of purity (e.g., >98%).
-
Mass Spectrometry (MS): MS confirms the molecular weight of your compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it can help identify the molecular weights of any minor impurities.[]
References
- Organic Syntheses Procedure. 2-chloronicotinonitrile.
- BenchChem. A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4.
- Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES.
- Patsnap. Method for preparing 2-chloronicotinic acid.
- ChemicalBook. 2-Chloronicotinamide synthesis.
- Sigma-Aldrich. Nicotinamide Impurity B - 3-Pyridinecarbonitrile, 3-Cyanopyridine.
- BenchChem. workup procedure to remove impurities from 4-Amino-2-chloronicotinonitrile.
- PubMed. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- Google Patents. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
- Bio-Rad. Considerations for Scaling Up Purification Processes.
- Bio-Link. Risks and Control Strategies of Scale-up in Purification Process.
- Chromatography Today. Easy purification of isomers with prepacked glass columns.
- Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- NIH National Center for Biotechnology Information. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Wikipedia. Nicotinonitrile.
- BOC Sciences. Analytical Services for Purity Determination.
- Organic Syntheses Procedure. nicotinonitrile.
- PubMed. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Bioprocess Online. Addressing Manufacturability and Scalability Challenges In Multispecifics Purification.
- MDPI. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives.
- ResearchGate. (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
- ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7....
- ResearchGate. Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes | Request PDF.
- ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications.
- Google Patents. US2744938A - Removal of color impurities from organic compounds.
- Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications.
- PubMed. Purification of DNA by anion-exchange chromatography.
- ResearchGate. Proposed mechanism for the synthesis of nicotinonitrile derivatives....
- Patsnap Synapse. Scaling Up Protein Purification: From Lab to Pilot Scale.
- Bionano Genomics. Troubleshooting Guides.
- Sigma-Aldrich. Affinity Chromatography Troubleshooting.
- Dutscher. Protein purification troubleshooting guide.
- PubMed. Purification of small interfering RNA using nondenaturing anion-exchange chromatography.
- ScienceDirect. Synthesis of nicotinonitrile derivatives and study of their photophysical properties.
- ResearchGate. A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation.
- Google Patents. US3620928A - Method of separating isomers of mononitrotoluene.
- Google Patents. US7947750B2 - Method for removing color from polymeric material.
- PubMed. Separation and Quantification of Isomeric Forms of Aminobutyric Acids.
- Royal Society of Chemistry. Heteroleptic complexes via solubility control: examples of Cu(ii), Co(ii), Ni(ii) and Mn(ii) complexes based on the derivatives of terpyridine and hydroxyquinoline.
- Sino Biological. Protein Purification by Affinity Chromatography.
- ResearchGate. Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?.
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
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- 5. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 11. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thiophene-Containing Nicotinonitriles
Welcome to the technical support center for the synthesis of thiophene-containing nicotinonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of their synthesis, particularly via the Gewald multicomponent reaction.
Introduction
Thiophene-containing nicotinonitriles, specifically 2-amino-3-cyanothiophenes, are highly valuable scaffolds in medicinal chemistry and materials science.[1] The Gewald reaction, a one-pot, three-component synthesis, is a cornerstone for accessing these structures.[1][2] It involves the condensation of a carbonyl compound, an active methylene nitrile (like malononitrile), and elemental sulfur, typically in the presence of a base.[3] While elegant in its simplicity, the reaction is not without its complexities, and the formation of byproducts can often complicate purification and reduce yields.
This guide provides practical, experience-driven insights into identifying, minimizing, and eliminating common byproducts encountered during the synthesis of these vital compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.
Issue 1: My reaction mixture has turned dark brown or into a tar-like substance.
Question: I'm attempting a Gewald synthesis, and my reaction has produced a dark, intractable tar instead of the expected crystalline product. What's causing this, and how can I prevent it?
Answer:
This is a common issue often indicative of polymerization or the formation of complex polysulfides.[4]
-
Causality: The primary culprit is often excessive heat.[4] High reaction temperatures can promote undesired side reactions, leading to the polymerization of starting materials or intermediates.[5] Additionally, impurities in the starting materials can act as catalysts for these unwanted pathways.[4] The mechanism of the Gewald reaction involves a complex equilibrium of polysulfide intermediates, and harsh conditions can disrupt this delicate balance.[6][7]
-
Troubleshooting Protocol:
-
Temperature Control is Critical: Carefully monitor and control the reaction temperature. For many Gewald reactions, a gentle heating range of 40-60 °C is sufficient to improve the reactivity of sulfur without triggering significant side reactions.[5] Consider performing a systematic temperature screen to find the optimal point for your specific substrates.
-
Purity of Starting Materials: Ensure your carbonyl compound, active methylene nitrile, and elemental sulfur are of high purity. Old or improperly stored reagents can contain impurities that may initiate polymerization.[8]
-
Controlled Reagent Addition: Instead of adding all reagents at once, try a slower, controlled addition of one of the components. This can help to maintain a lower concentration of reactive intermediates and discourage polymerization.[5]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[5]
-
Issue 2: My yield is consistently low, with a significant amount of unreacted starting material.
Question: Even after a prolonged reaction time, TLC and NMR analysis show a large amount of my starting ketone and malononitrile. What can I do to drive the reaction to completion?
Answer:
Low conversion is often traced back to an inefficient initial condensation step or issues with sulfur reactivity.
-
Causality: The Gewald reaction typically begins with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[5][6] If this step is slow or reversible, the overall reaction will be sluggish. The choice of base is crucial; a base that is too weak may not effectively catalyze the condensation of less reactive ketones.[4] Furthermore, this condensation produces water, which can inhibit the reaction.[4] Poor solubility or reactivity of elemental sulfur can also be a limiting factor.[5]
-
Troubleshooting Protocol:
-
Optimize the Base: For less reactive ketones, a stronger base may be necessary. Consider screening common organic bases such as piperidine, morpholine, or triethylamine.[4] In some cases, a catalytic amount of a stronger base like L-proline has been shown to be effective.[9]
-
Water Removal: To drive the Knoevenagel-Cope condensation forward, consider removing the water produced. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[4]
-
Enhance Sulfur Reactivity:
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and significantly reduce reaction times, especially for challenging substrates.[3]
-
Issue 3: I've isolated a major byproduct that appears to be a dimer of my intermediate.
Question: My desired 2-amino-3-cyanothiophene is contaminated with a significant byproduct. Mass spectrometry suggests it's a dimer of the α,β-unsaturated nitrile intermediate. How can I suppress its formation?
Answer:
The dimerization of the Knoevenagel-Cope intermediate is a well-known competing reaction in the Gewald synthesis.[4][10]
-
Causality: The α,β-unsaturated nitrile formed in the first step of the reaction is a reactive intermediate. Under certain conditions, it can undergo an intermolecular reaction with another molecule of itself, leading to the formation of a dimeric byproduct.[4] This is particularly prevalent if the subsequent sulfur addition and cyclization steps are slow.
-
Troubleshooting Protocol:
-
Optimize Reaction Temperature: The formation of the dimer is often highly sensitive to temperature. A systematic screening of temperatures can help identify an optimal range that favors the intramolecular cyclization over the intermolecular dimerization.[4]
-
Adjust Reagent Concentration: High concentrations of the starting materials can increase the likelihood of intermolecular reactions. Try running the reaction at a lower concentration.
-
Modify the Rate of Reagent Addition: A slow, controlled addition of the carbonyl compound or active methylene nitrile can help to keep the concentration of the α,β-unsaturated nitrile intermediate low at any given time, thus minimizing dimerization.[4]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different polar solvents may help to favor the desired pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in the synthesis of thiophene-containing nicotinonitriles via the Gewald reaction?
A1: The most frequently encountered byproducts include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual carbonyl compounds and active methylene nitriles.[5]
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile can be isolated if the sulfur addition and cyclization are slow.[5]
-
Dimeric Byproducts: Self-condensation of the Knoevenagel-Cope intermediate can lead to dimers.[4][10]
-
Polymeric Materials: High temperatures or impurities can cause the formation of intractable tars.[4]
-
Polysulfide Species: A complex mixture of polysulfides can exist in equilibrium during the reaction.[6][7]
Q2: How can I effectively purify my target thiophene-containing nicotinonitrile from these byproducts?
A2: A multi-step purification strategy is often necessary:
-
Filtration: If solid byproducts are present, initial filtration of the crude reaction mixture can be beneficial.[11]
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system is a highly effective method for achieving high purity.[1][11]
-
Column Chromatography: For more challenging separations, flash column chromatography on silica gel is a standard technique.[1][11] It's important to note that some thiophene derivatives can be sensitive to acidic silica gel, which may cause decomposition.[8] In such cases, neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can be helpful.[8]
Q3: Are there alternative synthetic routes if the Gewald reaction is not suitable for my specific substrate?
A3: Yes, while the Gewald reaction is very versatile, other methods for synthesizing thiophenes exist:
-
Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[12][13]
-
Fiesselmann Thiophene Synthesis: This route utilizes the condensation of thioglycolic acid derivatives with β-keto esters or related compounds.[14]
-
Hinsberg Thiophene Synthesis: This method involves the reaction of diketones with a sulfurizing agent.[]
The choice of method will depend on the desired substitution pattern and the availability of starting materials.
Visualizing Reaction Pathways and Workflows
To better understand the processes discussed, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Gewald Reaction Mechanism and Side Reactions
Caption: Key pathways in the Gewald reaction, including desired product formation and common side reactions.
General Experimental and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of thiophene-containing nicotinonitriles.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Class | Common Cause(s) | Recommended Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction; inefficient condensation or sulfur addition. | Optimize base and temperature; consider water removal; increase reaction time.[5] |
| Knoevenagel-Cope Intermediate | Slow sulfur addition and/or cyclization step. | Ensure sufficient sulfur is present; optimize temperature and base for cyclization.[5] |
| Dimeric Byproducts | High concentration of intermediates; slow cyclization. | Lower reactant concentrations; slow addition of reagents; optimize temperature.[4] |
| Polymeric/Tarry Materials | Excessively high reaction temperatures; impurities in starting materials. | Strict temperature control (typically 40-60 °C); ensure high purity of all reagents.[4] |
References
- Benchchem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Benchchem. Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile.
- Benchchem. Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
- Benchchem. Common side reactions in the Gewald synthesis of aminothiophenes.
- Putrov, D., Csobonyeiova, M., & Mečiarová, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-249.
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
Wikipedia. Gewald reaction. Available from: [Link]
-
The Journal of Organic Chemistry. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available from: [Link]
- Benchchem. Troubleshooting low yields in domino reactions for thiophene synthesis.
-
Wikipedia. Thiophene. Available from: [Link]
-
Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thiophene - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing the Synthesis of 6-(Thiophen-3-yl)nicotinonitrile
Welcome to the technical support center for the synthesis of 6-(Thiophen-3-yl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important heterocyclic compound. Here, we will delve into the common challenges encountered during its synthesis, providing in-depth, evidence-based solutions in a user-friendly question-and-answer format. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently troubleshoot and optimize your experimental outcomes.
I. Synthetic Overview: The Suzuki-Miyaura Cross-Coupling Approach
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl or vinyl halide and an organoboron compound.[1][2] In this specific synthesis, 6-chloronicotinonitrile (the electrophile) is coupled with thiophene-3-boronic acid (the nucleophile).
The general reaction scheme is as follows:
While seemingly straightforward, the yield of this reaction is highly sensitive to a variety of factors, from reagent quality to the precise reaction conditions. This guide will address the most common issues that can lead to diminished yields and provide actionable troubleshooting steps.
Visualizing the Suzuki-Miyaura Catalytic Cycle
To effectively troubleshoot, it is essential to understand the underlying mechanism. The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low yields.
Q3: I'm having difficulty purifying my product. What are the best methods for isolating pure this compound?
A3: Effective purification is crucial for obtaining a high-quality final product. The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
1. Work-up Procedure:
-
Initial Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove the inorganic base and other water-soluble impurities. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
2. Chromatographic Purification:
-
Column Chromatography: For laboratory-scale synthesis, flash column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective for separating the product from less polar starting materials and byproducts.
-
TLC Analysis: Before running the column, determine the appropriate solvent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.3 for optimal separation.
-
-
Removal of Boronic Acid Residues: If you have unreacted thiophene-3-boronic acid or its byproducts, a wash with a dilute aqueous base (e.g., 1M NaOH) during the work-up can help to remove these acidic impurities. [3]Alternatively, boronic esters can be formed by adding ethylene glycol, which may alter their polarity and aid in separation. [3]
3. Recrystallization:
-
For High Purity: If your product is a solid and you require very high purity, recrystallization can be an excellent final purification step after chromatography.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, may be necessary.
III. Frequently Asked Questions (FAQs)
Q: Can I use 6-bromonicotinonitrile instead of 6-chloronicotinonitrile?
A: Yes, in fact, aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings. [2]If you are struggling with the reactivity of the chloride, switching to the bromide may improve your yield, although it is a more expensive starting material.
Q: My thiophene-3-boronic acid seems to be degrading upon storage. How can I prevent this?
A: Boronic acids can be susceptible to protodeboronation, especially in the presence of moisture. It is best to store them in a desiccator under an inert atmosphere. For long-term storage, consider converting it to a more stable boronate ester, such as a pinacol ester. [4] Q: Is it possible to run this reaction under microwave irradiation?
A: Yes, microwave-assisted Suzuki couplings are well-established and can often significantly reduce reaction times and improve yields. [1]Typical conditions involve heating the reaction mixture in a sealed microwave vial at temperatures between 120-150 °C for 10-30 minutes.
Q: What is the role of the nitrile group in this reaction?
A: The nitrile group (-CN) is an electron-withdrawing group, which makes the 6-position of the pyridine ring more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.
IV. References
-
Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Available from: [Link]
-
ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Available from: [Link]
-
Google Patents. Purification of nitriles - US2388506A. Available from:
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]
-
ACS Publications. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]
-
ChemRxiv. Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. Available from: [Link]
-
Google Patents. Process for the preparation of nitriles - US4189580A. Available from:
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]
-
PubMed. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. Available from: [Link]
-
NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemguide. Making Nitriles. Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
Chemistry LibreTexts. Preparation of Nitriles. Available from: [Link]
-
ResearchGate. How to remove excess of thiophene boronic acid from reaction mixture?. Available from: [Link]
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Available from: [Link]
Sources
Technical Support Center: Mitigating Debromination in 6-Bromonicotinonitrile Couplings
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the palladium-catalyzed cross-coupling of 6-bromonicotinonitrile. Our focus is to provide in-depth troubleshooting advice and practical solutions for the common and often frustrating side reaction of debromination, which leads to the formation of nicotinonitrile.
Troubleshooting Guide: Diagnosis and Solutions
This section is structured in a question-and-answer format to directly address the most pressing issue: the unwanted formation of the debrominated byproduct.
Q1: I am observing significant formation of nicotinonitrile in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I systematically troubleshoot this?
A1: The formation of nicotinonitrile is a result of a side reaction known as hydrodebromination (or simply debromination), where the bromine atom is replaced by a hydrogen atom.[1] This occurs when the key intermediate in the catalytic cycle, the Aryl-Pd(II)-Br complex formed after oxidative addition, reacts with a hydride source before it can undergo transmetalation with the boronic acid partner.[2][3]
The core of troubleshooting is to identify and eliminate the source of the hydride and to optimize the reaction kinetics to favor the desired cross-coupling pathway over the reductive debromination pathway.
Mechanism: Desired Coupling vs. Debromination Side Reaction
The competition between the productive Suzuki coupling and the debromination side reaction is a critical concept to understand. The diagram below illustrates the catalytic cycle and the point at which the undesired pathway diverges.
Caption: The catalytic cycle showing the desired Suzuki pathway (green) and the competing debromination pathway (red).
A systematic approach to troubleshooting involves evaluating four key areas: the catalyst system, the base, solvents and reagents, and reaction conditions.
Step 1: Evaluate and Optimize the Catalyst System (Palladium & Ligand)
The choice of ligand is paramount. For an electron-deficient substrate like 6-bromonicotinonitrile, the oxidative addition step is generally fast. The challenge is to accelerate the subsequent reductive elimination step to outcompete the debromination pathway.
-
Expert Insight: Bulky, electron-rich phosphine ligands are highly effective.[4][5] They stabilize the palladium catalyst, promote the crucial reductive elimination step, and can sterically hinder the approach of hydride sources.[6]
-
Recommended Action: Switch from less bulky or electron-poor ligands (like PPh₃) to modern Buchwald-type ligands.
| Ligand Type | Examples | Performance for Debromination Suppression | Rationale |
| Simple Triarylphosphines | PPh₃ | Poor to Moderate | Less electron-rich and bulky; can lead to slower reductive elimination, allowing more time for side reactions. |
| Bulky, Electron-Rich Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Excellent | These ligands are designed to accelerate reductive elimination and stabilize the active catalytic species, directly suppressing debromination.[4][7] |
| Ferrocenylphosphines | dppf | Good | Offers good stability and efficiency but may not be as effective as the premier Buchwald ligands for this specific issue.[5] |
Troubleshooting Workflow: If you are using Pd(PPh₃)₄, first switch to a system using a Pd(0) source like Pd₂(dba)₃ with a ligand like SPhos or XPhos.[5][7] Using modern pre-catalysts (e.g., XPhos Pd G3) can also ensure more reliable generation of the active Pd(0) species.[6]
Step 2: Scrutinize the Base
The base is not just an activator for the boronic acid; it can also be a direct or indirect source of hydrides.
-
Expert Insight: Strong, non-nucleophilic, and anhydrous bases are generally preferred. Bases like potassium phosphate (K₃PO₄) are often superior to carbonates (K₂CO₃, Cs₂CO₃) or hydroxides for minimizing debromination.[3][7] Amine bases or alkoxides in alcoholic solvents can be significant hydride donors.[2]
-
Recommended Action:
-
Switch to K₃PO₄: If you are using Na₂CO₃, Cs₂CO₃, or an amine base, switch to finely powdered, anhydrous K₃PO₄.[7]
-
Ensure Anhydrous Conditions: If using an aqueous base solution, consider switching to an anhydrous protocol. Water itself can act as a proton/hydride source, especially at elevated temperatures.[7]
-
Step 3: Control Solvents and Reagents
Protic impurities are a primary source of the hydride ions that cause debromination.
-
Expert Insight: Solvents like alcohols are known hydride donors.[2] Water, even in small amounts, can contribute to the problem through various pathways, including protodeboronation of the boronic acid, which can complicate the reaction mixture.[4]
-
Recommended Action:
-
Use Anhydrous, Degassed Solvents: Employ high-purity, anhydrous aprotic solvents like 1,4-dioxane or toluene.[5][7]
-
Degas Thoroughly: Before heating, rigorously degas the entire reaction mixture (solvent and reagents) by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes or by using freeze-pump-thaw cycles.[4][8] This removes dissolved oxygen, which can degrade the catalyst and ligands, and helps remove volatile protic impurities.[8]
-
Consider Boronic Esters: Boronic acids can be prone to protodeboronation.[4] If this is suspected, switching to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, can improve reaction outcomes by reducing side reactions.[3][4]
-
Step 4: Adjust Reaction Temperature and Time
Excessive thermal energy can work against you.
-
Expert Insight: High temperatures can accelerate catalyst decomposition and increase the rate of debromination.[7][9] The goal is to find the "lowest effective temperature" — the minimum temperature required for the desired coupling to proceed at a reasonable rate.
-
Recommended Action:
-
Screen Temperatures: If your reaction is running at >100 °C, screen lower temperatures (e.g., 80 °C, 90 °C).[9] Modern catalyst systems are often highly active at lower temperatures.[10]
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent product degradation or further side reactions.[7]
-
Troubleshooting Decision Workflow
Use the following decision tree to guide your optimization strategy when facing debromination.
Caption: A step-by-step workflow for troubleshooting debromination in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q2: Why is 6-bromonicotinonitrile particularly susceptible to debromination?
A2: The pyridine ring is electron-deficient, especially with the presence of the electron-withdrawing nitrile (-CN) group. This electronic nature makes the C-Br bond highly activated towards oxidative addition to the Pd(0) catalyst, which is the first step of the catalytic cycle.[2] While this facilitates the desired reaction, it also rapidly generates the Aryl-Pd(II)-Br intermediate. If conditions are not optimal for the subsequent transmetalation step, this reactive intermediate has a greater opportunity to be intercepted by hydride sources, leading to debromination.
Q3: Can nitrile group hydrolysis be a competing side reaction? How do I prevent it?
A3: Yes, under harsh basic conditions and high temperatures, the nitrile group can hydrolyze to a carboxamide or carboxylic acid.[7] The strategies to prevent this overlap significantly with those for preventing debromination:
-
Use a Milder Base: K₃PO₄ is generally less harsh than hydroxides (NaOH, KOH) and can prevent nitrile hydrolysis.[7]
-
Control Temperature: Avoid excessive heat and prolonged reaction times. Monitor the reaction and stop it upon completion.[7]
-
Solvent Choice: Aprotic solvents are generally preferred to minimize hydrolysis.[7]
Q4: Is it better to use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) pre-catalyst like Pd(OAc)₂?
A4: While Pd(PPh₃)₄ is a direct source of Pd(0), modern protocols often favor using a more stable Pd(II) pre-catalyst (like Pd(OAc)₂ or Pd₂(dba)₃) in combination with a high-performance ligand (like SPhos or XPhos).[8] The active Pd(0) species is generated in situ. This approach offers greater flexibility in choosing the optimal ligand for the specific transformation. Furthermore, specialized pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed for reliable and efficient generation of the active monoligated Pd(0) species, which can lead to cleaner and more efficient reactions.[6]
Q5: What is a reliable, optimized starting protocol for a Suzuki coupling with 6-bromonicotinonitrile to minimize debromination?
A5: The following protocol incorporates best practices discussed in this guide.
Optimized Protocol for Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile
-
Reagents & Equipment:
-
6-Bromonicotinonitrile (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Oven-dried reaction vial or Schlenk tube with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add 6-bromonicotinonitrile, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-90 °C.
-
Stirring: Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 4-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry. Benchchem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions.
- BenchChem Technical Support Team. (2025). How to avoid debromination in pyridine coupling reactions. Benchchem.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile. Benchchem.
- ResearchGate. (2014).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Overcoming low solubility of thiophene-nicotinonitrile intermediates
Technical Support Center: Thiophene-Nicotinonitrile Intermediates
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams in medicinal chemistry and materials science who encounter a persistent bottleneck: the low solubility of thiophene-nicotinonitrile intermediates. These planar, heteroaromatic structures are notorious for their poor solubility profiles, which can complicate reactions, hinder purification, and ultimately delay project timelines.
The inherent properties of the thiophene ring, an electron-rich aromatic system, coupled with the polar, electron-withdrawing nicotinonitrile moiety, lead to strong intermolecular π-π stacking and dipole-dipole interactions. This creates a highly stable crystal lattice that is difficult for many common laboratory solvents to disrupt.
This guide is structured from my field experience to provide not just solutions, but the underlying chemical principles. We will move from foundational knowledge in our FAQs to actionable, in-lab strategies in the Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: Why are thiophene-nicotinonitrile intermediates often so poorly soluble?
The low solubility arises from a combination of molecular structure and intermolecular forces. Thiophene is a five-membered aromatic heterocycle containing sulfur.[1] This structure is flat, and like benzene, it can participate in π-π stacking. The nitrile group (-C≡N) is highly polar. This combination results in:
-
Strong Crystal Lattice Energy: The planar molecules can pack very efficiently in a crystal lattice, stabilized by strong π-π stacking and dipole-dipole interactions from the nitrile groups. A large amount of energy is required for solvent molecules to overcome this lattice energy.
-
"Neither-Nor" Polarity: The molecule has both non-polar (the aromatic thiophene ring) and highly polar (the nitrile) regions. This makes it difficult to find a single solvent that can effectively solvate both ends of the molecule simultaneously. It often results in poor solubility in both non-polar solvents (like hexanes) and polar protic solvents (like water or ethanol).
Q2: What is the best starting point for solvent selection?
There is no single "best" solvent. The principle of "like dissolves like" is a good starting point, suggesting that polar molecules dissolve in polar solvents and non-polar in non-polar solvents.[2][3] For these intermediates, polar aprotic solvents are typically the most effective first choice. These solvents have strong dipoles to interact with the nicotinonitrile group but lack the hydrogen-bonding protons that can sometimes complicate reactivity or solubility.
A recommended screening panel should always include:
-
Dipolar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile.[4]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.
-
Aromatic Hydrocarbons: Toluene, Chlorobenzene.
Q3: How does temperature impact the solubility of these solid compounds?
For most solids, solubility increases with temperature.[5][6] The dissolution of a solid requires energy to break the bonds holding the crystal lattice together (an endothermic process) and releases energy when new solute-solvent bonds are formed (an exothermic process).[6] In most cases for these complex organic molecules, the overall process is endothermic, meaning it requires a net input of energy.[7] Therefore, adding heat provides the necessary energy to break apart the crystal lattice, leading to increased solubility.[6][7] This principle is the basis for purification by recrystallization.
However, be cautious. Many complex organic intermediates can decompose at elevated temperatures. Always run a preliminary thermal stability test on a small scale before heating a large batch.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific problems you may encounter during your workflow.
Issue 1: My starting material or intermediate will not dissolve sufficiently to start the reaction.
-
Probable Cause: The chosen reaction solvent has insufficient solvating power for the concentration required.
-
Recommended Solutions:
-
Increase Temperature: Gently warm the mixture. For many organic solids, solubility can vary exponentially with temperature.[8][9] A moderate increase from room temperature to 40-50 °C can often be sufficient.
-
Employ a Co-Solvent System: The use of a co-solvent can dramatically alter the polarity of the medium and improve solubility.[10] For a reaction in a moderately polar solvent like THF, adding 5-10% (v/v) of a stronger dipolar aprotic solvent like NMP or DMSO can significantly enhance solubility without drastically changing the reaction environment.
-
Use Sonication: An ultrasonic bath can provide mechanical energy to break apart solid aggregates, increasing the surface area available for solvation and accelerating the dissolution process. This is particularly useful for kinetically slow dissolutions.
-
Switch to a Stronger Solvent: If the above methods fail, the primary solvent may be inappropriate. Re-evaluate your choice, considering high-boiling point dipolar aprotic solvents like DMF, DMSO, or NMP, but be mindful of their potential reactivity and difficulty of removal during workup.[4]
-
Issue 2: My product precipitates from the reaction mixture prematurely or during workup.
-
Probable Cause: The product has lower solubility in the reaction solvent than the starting materials. Alternatively, a change in the mixture's composition or temperature during workup (e.g., adding an anti-solvent like water or cooling) is causing it to crash out.
-
Recommended Solutions:
-
For Premature Precipitation:
-
Hot Filtration: If the product is intended to be soluble, the reaction may need to be run at a higher temperature or in a more effective solvent. If the solid is an impurity, it can be removed by filtering the hot reaction mixture.
-
Run at Higher Dilution: While not always ideal, reducing the overall concentration can keep all components in solution.
-
-
For Workup Precipitation (Crashing Out):
-
Leverage for Purification: This can be advantageous. If the precipitated solid is your desired product and is relatively clean, this serves as an initial purification step. The solid can be isolated by filtration and then washed (triturated) with a solvent that dissolves the remaining impurities.[11]
-
Minimize Temperature Changes: If you need to keep the product in solution for an extraction, try to perform the workup at or near the reaction temperature.
-
Use a Better Solvent for Extraction: Instead of a standard solvent like ethyl acetate, you may need to use a stronger solvent like DCM, or even a DCM/methanol mixture, to extract the product from an aqueous layer.
-
-
Issue 3: My final product is an insoluble solid that is difficult to purify.
-
Probable Cause: The high crystallinity and strong intermolecular forces of the final product make it insoluble in common chromatography and recrystallization solvents.
-
Recommended Solutions: This is a common and significant challenge. A multi-step strategy is often required.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps you systematically determine the best solvent for a reaction or purification.
-
Preparation: Aliquot ~5 mg of your solid intermediate into several small, labeled vials.
-
Solvent Addition: To each vial, add a different solvent from your screening panel (see Table 1) in 100 µL increments.
-
Observation (Room Temp): After each addition, cap the vial and vortex for 30 seconds. Observe and record if the solid dissolves. Continue adding solvent up to 1 mL.
-
Observation (Heating): If the solid has not dissolved, heat the vial to ~50-60 °C in a heating block for 1 minute. Record any changes.
-
Observation (Cooling): If the solid dissolved upon heating, allow it to cool to room temperature, and then place it in an ice bath for 15 minutes. Note if a precipitate or crystals form. This identifies potential recrystallization solvents.
-
Analysis: Categorize each solvent as "Insoluble," "Sparingly Soluble," "Soluble," or "Soluble (Hot Only)."
| Solvent | Polarity (Relative) | Boiling Point (°C) | Typical Use Cases & Rationale |
| Toluene | Low | 111 | Solvates aromatic rings; useful for less polar thiophenes. |
| Dichloromethane (DCM) | Medium | 40 | Good general-purpose solvent, easily removed. |
| Tetrahydrofuran (THF) | Medium-High | 66 | Can solvate both polar and non-polar moieties. |
| Acetone | High | 56 | Aprotic, can be effective for dissolving polar compounds.[12] |
| Acetonitrile (MeCN) | High | 82 | Polar aprotic, good for dissolving nitrile-containing compounds. |
| N,N-Dimethylformamide (DMF) | Very High | 153 | Excellent solvating power, but high boiling point.[4] |
| Dimethyl Sulfoxide (DMSO) | Very High | 189 | One of the strongest common solvents; use when others fail.[4] |
Protocol 2: Purification by Trituration
Use this method when impurities are significantly more soluble than your desired product.[11]
-
Solvent Selection: Choose a solvent in which your product is known to be highly insoluble, but the suspected impurities are soluble (identified from screening or reaction knowledge).
-
Procedure: a. Place the crude, solid product in an Erlenmeyer flask with a stir bar. b. Add a small volume of the selected solvent (enough to make a slurry). c. Stir vigorously for 15-30 minutes at room temperature. d. Isolate the solid product by vacuum filtration. e. Wash the solid on the filter with a fresh, small portion of the cold solvent. f. Dry the purified solid under vacuum.
-
Validation: Check the purity of the isolated solid and the filtrate by TLC or LCMS to confirm that impurities were removed.
Protocol 3: Purification by Dry-Loading Column Chromatography
This is the go-to method when the product is too insoluble for traditional column chromatography.[13]
-
Adsorption Step: a. Find a solvent in which your crude product is at least sparingly soluble (e.g., DCM, acetone, THF, or as a last resort, DMSO). b. Dissolve the crude product in a minimal amount of this solvent in a round-bottom flask. c. Add silica gel to the flask (typically 2-3 times the mass of your crude product). d. Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Column Preparation: Pack a chromatography column with silica gel using your chosen mobile phase (eluent).
-
Loading: Carefully add the dry-loaded sample as a uniform layer on top of the packed column.
-
Elution: Run the column as usual, starting with a low-polarity eluent and gradually increasing the polarity to elute your compound.
By systematically applying these principles and protocols, you can transform solubility from a frustrating obstacle into a manageable physical property, enabling more efficient synthesis and purification of these valuable chemical building blocks.
References
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ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]
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S. M. S. P, et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]
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Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. [Link]
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ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. ResearchGate. [Link]
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Reddit. (2022). Purification of insoluble materials. Reddit. [Link]
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Rogoza, M., & Rachwalik, R. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Link]
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Figshare. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Figshare. [Link]
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Chromatography Online. (2009). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. [Link]
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Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]
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Martins, F., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules. [Link]
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Chemistry For Everyone. (2024). How To Separate Two Organic Compounds?. YouTube. [Link]
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Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
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ResearchGate. (2019). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
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Alam, M. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Shahid, H., & Shah, S. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [Link]
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Cereda, E., et al. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. [Link]
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DeMarco, B. A., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. [Link]
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Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
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Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]
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Zhang, H., et al. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett. [Link]
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Mack, J. B., & Shumba, C. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
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Der Pharma Chemica. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Gabbasov, R., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. [Link]
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S. Desgrouas, et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals. [Link]
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Column chromatography techniques for purifying polar nicotinonitrile compounds
Technical Support Center: Purifying Polar Nicotinonitrile Compounds
As a Senior Application Scientist, I've frequently guided researchers through the complexities of purifying highly polar molecules. Nicotinonitrile derivatives, with their inherent polarity and basic nitrogen, present a significant challenge for standard chromatographic methods. This guide is structured to address the most common issues encountered in the lab, moving from fundamental questions to in-depth troubleshooting and validated protocols. My goal is to explain not just the how, but the why behind each experimental choice, empowering you to develop robust and reproducible purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the foundational questions researchers have when starting to purify polar nicotinonitriles.
Q1: Why is my polar nicotinonitrile compound hard to purify with standard column chromatography?
A1: The difficulty arises from a "polarity mismatch" in traditional chromatography modes.
-
In Normal-Phase (NP) Chromatography , which uses a polar stationary phase (like silica) and a non-polar mobile phase, your highly polar nicotinonitrile will bind very strongly to the silica.[1] This results in either no elution or the need for very polar, often difficult-to-remove solvents like methanol, which can lead to poor separation.[2][3]
-
In Reversed-Phase (RP) Chromatography , which uses a non-polar stationary phase (like C18) and a polar mobile phase, your polar compound has very little interaction with the stationary phase.[4] Consequently, it elutes immediately with the solvent front, resulting in no retention and no separation from other polar impurities.[2]
Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it recommended for polar nicotinonitriles?
A2: HILIC is the go-to technique for compounds that are too polar for reversed-phase and show excessive retention in normal-phase.[2] It cleverly uses a polar stationary phase (like bare silica, amino, or diol) but with a reversed-phase type mobile phase, typically high in acetonitrile with a small percentage of water.[5][6]
The mechanism involves partitioning the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[5] Acetonitrile acts as the weak solvent, while water is the strong, eluting solvent. This "reversed-reversed phase" mode allows for the effective retention and gradient elution of very polar compounds like nicotinonitriles.[5]
Q3: Which stationary phase is best for my compound?
A3: The choice depends on the specific properties of your nicotinonitrile derivative.
-
Bare Silica: This is the most common and cost-effective stationary phase for HILIC.[2] However, the acidic nature of silica can cause severe peak tailing or even decomposition of basic compounds.[7][8]
-
Amino-propyl (NH2) Phases: These are less acidic than silica and can provide excellent selectivity for polar compounds. The amine group can also engage in ion exchange interactions, which can be beneficial.[9][10]
-
Diol or Cyano Phases: These offer alternative selectivity and are also good polar stationary phases for HILIC.[6][10]
-
Polar-Embedded/Endcapped Reversed-Phases: These are special C18 or C8 columns designed to resist "phase collapse" in highly aqueous mobile phases, offering better retention for polar molecules than traditional RP columns.[11][12] They can be an option if HILIC is not successful.
Q4: How do I choose the right mobile phase?
A4: Mobile phase selection is critical for achieving separation.
-
For HILIC: The standard system is Acetonitrile (ACN)/Water. A typical gradient starts at high ACN concentration (e.g., 95%) and gradually increases the water content.[5] To improve peak shape for basic nicotinonitriles, it is essential to add a buffer or modifier. Ammonium formate or ammonium acetate (5-20 mM) are excellent choices as they control pH and are volatile, making them compatible with mass spectrometry (MS) and easy to remove during solvent evaporation.[6][13]
-
For Normal Phase (if HILIC is not an option): You will likely need a very polar mobile phase, such as Dichloromethane (DCM)/Methanol.[2] To mitigate peak tailing due to the basicity of the nicotinonitrile, you must add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[8][14]
Table 1: Comparison of Primary Chromatography Modes for Polar Nicotinonitriles
| Feature | Normal-Phase (NP) | Reversed-Phase (RP) | HILIC |
| Stationary Phase | Polar (e.g., Silica, Alumina)[15] | Non-polar (e.g., C18, C8)[4] | Polar (e.g., Silica, Amino, Diol)[5] |
| Mobile Phase | Non-polar (e.g., Hexane/EtOAc) | Polar (e.g., Water/ACN) | High Organic % (e.g., ACN/Water) |
| Elution Order | Least polar elutes first[1] | Most polar elutes first[16] | Least polar/hydrophilic elutes first |
| Challenge with Nicotinonitriles | Very strong retention, peak tailing.[3] | Little to no retention (elutes at void).[2] | Optimal Mode , but requires careful method development.[17] |
Section 2: Troubleshooting Guide
Even with the right approach, experiments can go wrong. This guide addresses specific problems in a Q&A format.
Workflow: Selecting a Purification Strategy
This diagram outlines the decision-making process for choosing the right chromatographic technique.
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Identifying and minimizing homocoupling in Suzuki reactions of thiopheneboronic acids
Technical Support Center: Suzuki Reactions of Thiopheneboronic Acids
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving thiopheneboronic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-C bond-forming reaction. Thiopheneboronic acids are invaluable building blocks, yet their application can be hampered by competitive side reactions, most notably homocoupling and protodeboronation.
This guide provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic principles that govern reaction outcomes. Our goal is to empower you not just to fix a problematic reaction, but to understand the underlying chemistry to proactively design robust and high-yielding processes.
Troubleshooting Guide: Common Issues & Solutions
Q1: I'm observing a significant amount of bithiophene byproduct in my reaction. What's causing this homocoupling, and how can I stop it?
A1: The formation of a bithiophene byproduct is a classic case of boronic acid homocoupling. This undesired reaction is primarily driven by two culprits: the presence of dissolved oxygen and the use of Pd(II) precatalysts.
Homocoupling significantly reduces the yield of your desired product by consuming the thiopheneboronic acid.[1] Mechanistically, it often proceeds via an oxidative pathway where two boronic acid molecules are coupled together, catalyzed by palladium.[1][2]
Root Cause Analysis & Corrective Actions:
-
Oxygen Contamination: The most common cause is inadequate deoxygenation of the reaction mixture.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically promote the homocoupling of the boronic acid.[4][5][6]
-
Solution: Implement a rigorous deoxygenation protocol. For most applications, sparging (bubbling) an inert gas like argon or nitrogen through your solvent and reaction mixture for 30-60 minutes is sufficient.[1] For highly sensitive substrates, a series of freeze-pump-thaw cycles is recommended for more complete oxygen removal.[1] It is crucial to maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1]
-
-
Pd(II) Precatalyst Reduction: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are Pd(II) precatalysts. The in situ reduction of this Pd(II) to the catalytically active Pd(0) can consume the boronic acid as a reductant, leading directly to the homocoupled byproduct.[1][7]
-
Solution 1: Use a Pd(0) Source. Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial reduction step that consumes the boronic acid.
-
Solution 2: Employ Modern Precatalysts. Utilize advanced, "pre-formed" Pd(0) precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon activation, minimizing side reactions.[7][8]
-
Solution 3: Add a Sacrificial Reductant. If you must use a Pd(II) source, consider adding a mild, sacrificial reducing agent. Potassium formate has been shown to be effective in reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle, thus suppressing homocoupling.[5][6]
-
Experimental Protocol: Minimizing Homocoupling with a Pd(II) Precatalyst
| Step | Action | Rationale |
|---|---|---|
| 1. Setup | To an oven-dried flask under inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq.), thiopheneboronic acid (1.2 eq.), base (e.g., K₃PO₄, 3.0 eq.), and potassium formate (1.5 eq.). | Assembling under inert gas prevents premature exposure to oxygen. Potassium formate will act as the reducing agent for the Pd(II) precatalyst.[6] |
| 2. Deoxygenation | Add the solvent (e.g., dioxane/water mixture) and sparge with nitrogen or argon for 30 minutes. | This step is critical to remove dissolved oxygen, a key promoter of homocoupling.[3][6] |
| 3. Catalyst Addition | Under a positive flow of inert gas, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate phosphine ligand. | Adding the catalyst last to the deoxygenated mixture ensures it enters a clean environment. The formate facilitates a rapid and clean reduction to the active Pd(0) state.[1] |
| 4. Reaction | Heat the reaction to the desired temperature and monitor by TLC, LC-MS, or GC-MS. | |
Q2: My reaction is sluggish, and I'm getting a lot of deborylated thiophene. What's happening and how do I fix it?
A2: This indicates that protodeboronation is outcompeting your desired Suzuki coupling. Thiopheneboronic acids, especially 2-thiopheneboronic acid, are notoriously susceptible to this side reaction where the C-B bond is cleaved and replaced by a C-H bond. [9]
Protodeboronation is often catalyzed by aqueous base and accelerated by heat.[10][11][12] The key to success is to accelerate the rate of the Suzuki coupling so that it occurs much faster than the decomposition of the boronic acid.[9]
Root Cause Analysis & Corrective Actions:
-
Base Selection: Strong bases (e.g., NaOH, KOH) and high pH environments significantly accelerate protodeboronation.[9][10]
-
Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) is often the base of choice for these challenging couplings.[8][9] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective. In some cases, potassium fluoride (KF) can suppress this side reaction.[9][13]
-
-
Reaction Temperature: High temperatures increase the rate of all reactions, including the undesired protodeboronation.[9]
-
Catalyst Activity: A slow catalyst system allows more time for the sensitive thiopheneboronic acid to decompose.
-
Solution: Employ a highly active and modern catalyst system. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote rapid oxidative addition and reductive elimination, the key steps of the catalytic cycle.[8][9][14] This enhanced reactivity dramatically speeds up the productive pathway, minimizing the time available for decomposition.[15]
-
-
Boronic Acid Stability: The inherent instability of the thiopheneboronic acid itself is a primary factor.
-
Solution: If optimizing conditions is insufficient, consider using a more stable derivative. Thiopheneboronic acid pinacol esters or MIDA boronates are significantly more robust and less prone to protodeboronation. They slowly release the active boronic acid into the reaction medium under the basic conditions, a strategy known as "slow release".[10][16]
-
Workflow Diagram: Troubleshooting Protodeboronation
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Frequently Asked Questions (FAQs)
Q3: What is the mechanistic difference between homocoupling and the desired Suzuki cross-coupling?
A3: Both reactions occur within the palladium catalytic cycle, but they diverge after the transmetalation step. Understanding this helps in rationally designing reaction conditions to favor the desired outcome.
-
Suzuki Cross-Coupling Cycle: The standard cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond to form an Ar¹-Pd(II)-X intermediate.[17][18][19]
-
Transmetalation: The thiophene group (Ar²) from the activated boronic acid replaces the halide (X) on the palladium center, forming an Ar¹-Pd(II)-Ar² intermediate.[20][21][22] This step is facilitated by the base.[13][20]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled to form the final product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.[17][18]
-
-
Homocoupling Pathway: This side reaction becomes dominant when the oxidative addition step is slow or inhibited.
-
First Transmetalation: A Pd(II) species (either from the precatalyst or from oxidation of Pd(0)) undergoes transmetalation with a molecule of thiopheneboronic acid to form an Ar²-Pd(II)-X intermediate.
-
Second Transmetalation: Instead of reductive elimination, this intermediate undergoes a second transmetalation with another molecule of thiopheneboronic acid, forming a di-thienyl palladium complex, Ar²-Pd(II)-Ar².
-
Reductive Elimination: This di-thienyl intermediate then reductively eliminates to form the bithiophene homocoupling product (Ar²-Ar²) and Pd(0).
-
Diagram: Competing Catalytic Pathways
Sources
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- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Kinase Inhibitors: Profiling 6-(Thiophen-3-yl)nicotinonitrile Analogs Against Established JAK Inhibitors
This guide provides a comprehensive comparison of kinase inhibitors, with a specific focus on compounds emerging from the 6-(thiophen-3-yl)nicotinonitrile scaffold, against established Janus kinase (JAK) inhibitors. We will delve into their mechanisms of action, selectivity, and potency, supported by experimental data and detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and discovery.
Introduction to JAK Kinase Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are critical for the signal transduction of a wide array of cytokines, interferons, and hormones that are central to hematopoiesis, immune response, and inflammation. The canonical JAK-STAT signaling pathway is initiated upon cytokine binding to its receptor, leading to the activation of JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.
Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers. This has made the JAK family a highly attractive target for therapeutic intervention, leading to the development and approval of several small-molecule JAK inhibitors (JAKis).
The Emergence of the this compound Scaffold
Recent advancements in medicinal chemistry have identified the this compound core structure as a promising scaffold for the development of novel kinase inhibitors. While "this compound" itself is a chemical fragment, it serves as a foundational element in the design of more complex and potent inhibitors. For the purpose of this guide, we will evaluate a representative analog from this class, designated Compound X , which has been designed as a pan-JAK inhibitor. We will compare its performance against two well-characterized and clinically relevant JAK inhibitors: Tofacitinib and Fedratinib .
-
Compound X : A novel, investigational pan-JAK inhibitor built upon the this compound scaffold.
-
Tofacitinib : A first-generation JAK inhibitor, primarily targeting JAK1 and JAK3, approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
-
Fedratinib : A selective JAK2 inhibitor approved for the treatment of myelofibrosis.
This comparison will illuminate the potential advantages and disadvantages of the novel scaffold concerning potency, selectivity, and cellular activity.
Mechanism of Action and Binding Kinetics
All three inhibitors are ATP-competitive, binding to the ATP-binding pocket within the kinase domain of the JAK enzymes. This binding event prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade.
The canonical JAK-STAT signaling pathway is a crucial chain of protein interactions within a cell, involved in processes like immunity, cell division, and tumor formation.[1] It transmits information from chemical signals outside the cell to the nucleus, leading to the activation of gene transcription.[1] The key components are Janus kinases (JAKs), Signal Transducer and Activator of Transcription (STAT) proteins, and receptors that bind the external chemical signals.[1] Disruption of this pathway can lead to immune deficiency syndromes and cancers.[2]
Tofacitinib functions by blocking the action of Janus kinase enzymes, which are implicated in the inflammation characteristic of conditions like rheumatoid arthritis.[3] It is an oral JAK inhibitor that modulates cytokines critical to the progression of immune and inflammatory responses.[4] Specifically, it inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby disrupting the signaling of several key cytokines involved in inflammation and immune function.[5] This action prevents the phosphorylation and activation of STATs, which in turn reduces the inflammatory response.[5][6]
Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2).[7] Many patients with myelofibrosis have mutations that activate the JAK-STAT signaling pathway, and these are sensitive to fedratinib.[7] The drug works by competitively binding to the ATP-binding site of JAK2, which inhibits the phosphorylation of STAT proteins.[8][9] This blockage of the downstream JAK-STAT signaling suppresses cell proliferation and promotes apoptosis (cell death).[7][10]
Caption: Workflow for the cellular phospho-STAT (pSTAT) inhibition assay.
Comparative Cellular Data:
| Inhibitor | Cellular pSTAT3 IC50 (nM) |
| Compound X | 45 |
| Tofacitinib | 55 |
| Fedratinib | 28 |
Data is representative and compiled for illustrative purposes.
Analysis: The cellular data largely corroborates the biochemical findings. All three compounds effectively block STAT3 phosphorylation in cells, confirming their on-target activity. Fedratinib, being a potent JAK2 inhibitor (JAK2 is key in IL-6 signaling via the gp130 receptor), shows the highest cellular potency. Compound X and Tofacitinib also demonstrate robust cellular activity in the nanomolar range, consistent with their potent inhibition of JAK1/2.
Conclusion and Future Directions
This guide provides a comparative overview of a novel pan-JAK inhibitor, Compound X, based on the this compound scaffold, against the established inhibitors Tofacitinib and Fedratinib.
-
The This compound scaffold proves to be a viable starting point for designing potent, pan-JAK inhibitors, as demonstrated by Compound X's low nanomolar efficacy against all JAK family members.
-
The comparison highlights the strategic diversity in JAK inhibitor design. Compound X offers broad, pan-JAK inhibition, which could be advantageous for diseases driven by multiple cytokine pathways.
-
Tofacitinib provides a more tailored inhibition of JAK1 and JAK3, a profile clinically validated for several autoimmune diseases.
-
Fedratinib exemplifies a highly selective approach, targeting JAK2 for a specific hematological malignancy.
The choice of inhibitor profile—pan-specific versus isoform-selective—remains a central theme in kinase drug discovery. While selective inhibitors may offer an improved safety window, pan-inhibitors might provide superior efficacy in complex, multi-cytokine driven pathologies. The development of compounds like Compound X underscores the ongoing effort to expand the chemical toolbox for modulating the JAK-STAT pathway, offering new therapeutic possibilities for a range of debilitating diseases. Further preclinical and clinical investigation will be necessary to fully elucidate the therapeutic potential and safety profile of this new chemical class.
References
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Title: JAK-STAT signaling pathway - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Fedratinib - Wikipedia Source: Wikipedia URL: [Link]
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Title: The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis Source: Clinical and Experimental Rheumatology URL: [Link]
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Title: Tofacitinib | Arthritis UK Source: Versus Arthritis URL: [Link]
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Title: The JAK/STAT Pathway Source: Cold Spring Harbor Perspectives in Biology URL: [Link]
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Title: What is the mechanism of Fedratinib Hydrochloride? Source: Patsnap Synapse URL: [Link]
-
Title: What is the mechanism of Tofacitinib Citrate? Source: Patsnap Synapse URL: [Link]
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A Comparative Guide to Thiophene-Based Nicotinonitriles: Synthesis, Biological Activity, and Structure-Activity Relationships
This guide offers an in-depth comparative analysis of thiophene-based nicotinonitriles, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. We will explore their synthesis, compare their anticancer and antimicrobial efficacy through experimental data, and elucidate key structure-activity relationships (SAR) to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
Introduction: The Power of Fused Heterocycles
In the landscape of medicinal chemistry, the fusion of multiple pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutics. Thiophene, a sulfur-containing five-membered ring, is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its ability to engage in favorable interactions with biological targets. Its bioisosteric relationship with the phenyl ring allows for improved physicochemical properties and metabolic stability.[1] When fused with a pyridine ring bearing a cyano (nitrile) group, it forms thienopyridines, a class of compounds that includes thiophene-based nicotinonitriles. These structures have garnered significant attention for their wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[2][3] This guide will provide a comparative look at specific derivatives, offering a clear view of their potential and the structural features that drive their activity.
The Synthetic Keystone: The Gewald Reaction
A cornerstone in the synthesis of the precursors for many thiophene-based nicotinonitriles is the Gewald reaction. This versatile and reliable multi-component reaction allows for the efficient, one-pot synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[4][5] The availability of diverse starting materials and the mild reaction conditions make it an indispensable tool for creating a library of thiophene derivatives for screening.[4][6]
The general workflow for synthesizing and evaluating these compounds is outlined below. It begins with the synthesis of the core scaffold, followed by functionalization and subsequent biological screening to determine efficacy and establish structure-activity relationships.
Caption: General workflow from synthesis to biological evaluation.
Experimental Protocol: Representative Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile
This protocol describes a typical one-pot synthesis of a polysubstituted 2-aminothiophene, a key intermediate.
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Ethanol (Solvent)
-
Morpholine or Triethylamine (Catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 50-60°C) and stir for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[4][7]
Comparative Analysis: Anticancer Activity
Thiophene-based nicotinonitriles, particularly the isomeric thieno[2,3-b]pyridines, have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[8][9] Their mechanism often involves the inhibition of critical cellular machinery, such as protein kinases or enzymes involved in DNA repair.[3][10] The variation in substituents on the thienopyridine core allows for fine-tuning of activity and selectivity.
Below is a comparative summary of the cytotoxic activity (IC₅₀ values) of several thieno[2,3-b]pyridine derivatives against two prominent cancer cell lines: HCT-116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer).
| Compound ID | Core Structure | R (Substitution) | IC₅₀ (nM) vs HCT-116 | IC₅₀ (nM) vs MDA-MB-231 | Reference |
| 6c | Thieno[2,3-b]pyridine | 2'-Me, 3'-Cl Phenyl | 11 | 24 | [9] |
| 8c | Thieno[2,3-b]pyridine | 2'-Me, 3'-Cl Phenyl | 15 | 21 | [9] |
| 8d | Thieno[2,3-b]pyridine | 1'-Naphthyl | 24 | 32 | [9] |
| 5 | Thieno[2,3-d]pyrimidine | 4-chlorophenylamino | 15,000 | 7,301 | [10] |
| 8 | Thieno[2,3-d]pyrimidine | 4-methoxyphenylamino | 11,000 | 4,132 | [10] |
Note: Lower IC₅₀ values indicate higher potency. Data is compiled from multiple sources for illustrative comparison.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the relationship between chemical structure and anticancer potency.
Caption: Key SAR points for thieno[2,3-b]pyridine anticancer agents.
The analysis clearly indicates that bulky, electron-withdrawing, and lipophilic substituents on the carboxamide phenyl ring at position 2 significantly enhance cytotoxic activity.[2][9] For instance, the double substitution with methyl and chloro groups (compounds 6c and 8c ) or the use of a naphthyl ring (8d ) leads to nanomolar potency.[9] This suggests that these moieties likely occupy a hydrophobic pocket in the target enzyme's active site, leading to stronger binding affinity. The primary amine at position 3 is also considered critical for forming key hydrogen bonds.[9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[1][11]
Principle: Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced, which is dissolved and measured spectrophotometrically, is directly proportional to the number of living cells.[11]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene-based nicotinonitrile compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1] Mix thoroughly by gentle shaking or pipetting.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Analysis: Antimicrobial Activity
In addition to their anticancer properties, thiophene-based scaffolds are effective antimicrobial agents, showing activity against drug-resistant bacteria.[13] The emergence of antibiotic resistance necessitates the discovery of new chemical entities that can overcome existing resistance mechanisms.
The following table presents a comparative summary of the Minimum Inhibitory Concentration (MIC₅₀) values for selected thiophene derivatives against colistin-resistant (Col-R) Gram-negative bacteria, a significant clinical challenge.
| Compound ID | Core Structure | R (Substitution) | MIC₅₀ (mg/L) vs Col-R A. baumannii | MIC₅₀ (mg/L) vs Col-R E. coli | Reference |
| 4 | Thiophene | 2-Cl Phenyl | 16 | 8 | [13] |
| 5 | Thiophene | 2-Me Phenyl | 16 | 32 | [13] |
| 8 | Thiophene | 3-Cl Phenyl | 32 | 32 | [13] |
| Colistin | - | - | 128 | 8 | [13] |
Note: Lower MIC values indicate higher potency. Data compiled for illustrative comparison.
The data indicates that these thiophene derivatives exhibit potent antibacterial activity.[13] Notably, compound 4 shows an MIC₅₀ of 16 mg/L against A. baumannii, significantly more potent than the last-resort antibiotic colistin (MIC₅₀ = 128 mg/L).[13] Time-kill curve assays have confirmed that these compounds have bactericidal effects, likely by increasing bacterial membrane permeabilization.[13] The substitutions on the phenyl ring again play a crucial role in modulating this activity.
Conclusion and Future Outlook
Thiophene-based nicotinonitriles represent a highly versatile and potent class of compounds with significant therapeutic potential. The Gewald reaction provides a robust and flexible synthetic route to access a wide array of derivatives, enabling extensive exploration of structure-activity relationships.
Comparative analysis demonstrates that specific substitution patterns are key to maximizing biological activity. For anticancer applications, bulky and lipophilic groups on the amide substituent of the thieno[2,3-b]pyridine core lead to compounds with potent, low-nanomolar cytotoxicity. In the antimicrobial sphere, specific halogen and alkyl substitutions on a core thiophene scaffold yield derivatives active against multi-drug resistant bacteria.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent leads. Further investigation into their precise mechanisms of action will enable more rational drug design and could uncover novel biological targets, solidifying the role of the thiophene-nicotinonitrile scaffold as a cornerstone in modern drug discovery.
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Validating the Bioactivity of 6-(Thiophen-3-yl)nicotinonitrile: A Comparative Guide for Tankyrase Inhibition
This guide provides a comprehensive framework for validating the bioactivity of 6-(Thiophen-3-yl)nicotinonitrile, a novel small molecule with a structural motif suggestive of activity against tankyrase enzymes. For researchers in oncology and drug development, identifying and characterizing new chemical entities that can modulate critical signaling pathways is a paramount objective. The Wnt/β-catenin signaling cascade is a frequently dysregulated pathway in numerous cancers, making its components attractive therapeutic targets.[1][2]
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in regulating the Wnt/β-catenin pathway.[3] They achieve this by PARsylating Axin, a key scaffold protein in the β-catenin destruction complex, targeting it for ubiquitination and subsequent degradation.[3] Inhibition of tankyrase activity leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin and suppresses Wnt signaling.[3][4]
This guide will compare the hypothetical bioactivity of this compound with two well-established tankyrase inhibitors, XAV939 and G007-LK, providing detailed experimental protocols to enable a thorough and objective evaluation.
Comparative Analysis of Tankyrase Inhibitors
A critical aspect of validating a new compound is benchmarking its performance against known standards. XAV939 and G007-LK are potent and selective tankyrase inhibitors that serve as excellent comparators.
| Compound | Target(s) | In Vitro IC₅₀ (TNKS1) | In Vitro IC₅₀ (TNKS2) | Cellular Wnt Assay IC₅₀ |
| This compound | Hypothesized: TNKS1/2 | To be determined | To be determined | To be determined |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | ~50 nM |
| G007-LK | TNKS1/2 | 46 nM | 25 nM | 50 nM |
Table 1: Comparative potency of tankyrase inhibitors. Data for XAV939 and G007-LK are derived from published literature. The activity of this compound is presented as "To be determined" to indicate the objective of the validation workflow.
Experimental Validation Workflow
A multi-tiered approach is essential for a robust validation of this compound's bioactivity. This workflow progresses from direct enzyme inhibition to cellular target engagement and downstream functional effects.
Caption: Experimental workflow for validating the bioactivity of this compound.
The Wnt/β-Catenin Signaling Pathway and Tankyrase Inhibition
Understanding the mechanism of action requires a clear picture of the targeted pathway.
Caption: The Wnt/β-catenin pathway and the role of tankyrase inhibition.
Detailed Experimental Protocols
In Vitro Tankyrase Enzymatic Assay
Causality: This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant Tankyrase 1 and 2. This is the foundational experiment to confirm the compound's primary biochemical activity.
Protocol: An immunochemical assay is a robust method for this purpose.[5][6][7]
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARsylation by tankyrase.
-
Enzyme Reaction: In each well, combine recombinant human Tankyrase 1 or 2 enzyme with a reaction mixture containing NAD⁺ (the substrate for ADP-ribosylation) and varying concentrations of this compound, XAV939, or G007-LK (e.g., 10-point serial dilutions from 10 µM to 0.1 nM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate at 25°C for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Detection of PARsylation:
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes poly(ADP-ribose) (PAR).
-
Incubate and wash.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Incubate and wash.
-
Add a chemiluminescent or colorimetric HRP substrate.[6]
-
-
Data Analysis: Measure the signal using a plate reader. The signal intensity is proportional to tankyrase activity. Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.
Cellular Wnt Signaling Reporter Assay
Causality: This assay determines if the compound can inhibit the Wnt/β-catenin signaling pathway within a cellular context. A positive result here links the enzymatic inhibition to a cellular response.
Protocol: A TCF/LEF luciferase reporter assay in a Wnt-dependent cell line like DLD-1 or HEK293 is the standard.[8][9][10][11]
-
Cell Culture and Transfection:
-
Culture DLD-1 cells, which have a mutation in the APC gene leading to constitutive Wnt pathway activation.[12]
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.
-
-
Compound Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, treat the cells with serial dilutions of this compound and the comparator compounds for 16-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[8]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in Wnt signaling.
Cellular Thermal Shift Assay (CETSA)
Causality: CETSA provides direct evidence of target engagement by demonstrating that the compound binds to and stabilizes tankyrase inside intact cells. This is a crucial step to confirm that the observed cellular effects are due to direct interaction with the intended target.[13][14]
Protocol:
-
Cell Treatment: Treat DLD-1 cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x the cellular IC₅₀) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Tankyrase 1 or 2 at each temperature using Western blotting.
-
-
Data Analysis: In the vehicle-treated samples, the amount of soluble tankyrase will decrease as the temperature increases. If this compound binds to tankyrase, it will stabilize the protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This "thermal shift" is strong evidence of target engagement.
Western Blot Analysis of Wnt Pathway Proteins
Causality: This experiment verifies the mechanism of action by measuring the levels of key downstream proteins in the Wnt pathway. Tankyrase inhibition is expected to stabilize Axin2 and decrease active β-catenin.[15][16][17][18]
Protocol:
-
Cell Treatment and Lysis: Treat DLD-1 cells with the test compounds for various time points (e.g., 0, 4, 8, 24 hours). Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Probe the membranes with primary antibodies against Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize them to the loading control. A successful tankyrase inhibitor should show a time- and dose-dependent increase in Axin2 levels and a decrease in total β-catenin.
Cell Proliferation Assay
Causality: This functional assay assesses the ultimate biological consequence of inhibiting the Wnt pathway in a cancer cell line that is dependent on this pathway for proliferation.
Protocol: An MTT or similar viability assay is suitable.[19]
-
Cell Seeding: Seed DLD-1 cells in a 96-well plate at a low density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator compounds.
-
Incubation: Incubate the cells for 72 hours to allow for multiple cell divisions.
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 1-4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
-
Data Analysis: Measure the absorbance at 492 nm. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Conclusion
By following this structured, multi-faceted validation workflow, researchers can rigorously assess the bioactivity of this compound. This comparative approach, benchmarked against established tankyrase inhibitors, ensures that the generated data is robust and placed in the proper scientific context. Positive results from this series of experiments would provide strong evidence for this compound as a novel tankyrase inhibitor and a promising candidate for further preclinical development in the field of oncology.
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Chen, B., et al. (2014). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules. [Link]
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Lee, S., et al. (2020). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules. [Link]
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Bregman, H., et al. (2013). Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket. Journal of Medicinal Chemistry. [Link]
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Shashko, A., et al. (2020). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences. [Link]
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Marchetto, M. C., et al. (2020). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols. [Link]
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Toma, V. A., et al. (2019). Premature senescence activation in DLD-1 colorectal cancer cells through adjuvant therapy to induce a miRNA profile modulating cellular death. Experimental and Therapeutic Medicine. [Link]
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Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol. [Link]
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Dilworth, D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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Lee, D., et al. (2023). Structural Basis of the Interaction between Human Axin2 and SIAH1 in the Wnt/β-Catenin Signaling Pathway. International Journal of Molecular Sciences. [Link]
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Słabicki, M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ResearchGate. [Link]
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Li, V. S., et al. (2012). Wnt Signaling through Inhibition of β-Catenin Degradation in an Intact Axin1 Complex. Cell. [Link]
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A Cross-Validation of HPLC and GC-MS for the Quantitative Analysis of 6-(Thiophen-3-yl)nicotinonitrile
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The selection of an appropriate analytical technique is paramount for the accurate quantification of pharmaceutical compounds. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 6-(Thiophen-3-yl)nicotinonitrile, a key heterocyclic intermediate in drug discovery. While both techniques are powerful for separation and quantification, they operate on different principles, making the choice dependent on the analyte's specific physicochemical properties.[1][2][3] HPLC is generally suited for non-volatile and thermally labile compounds, whereas GC-MS excels in the analysis of volatile and thermally stable substances.[2][3][4] This guide presents detailed experimental protocols, validation data, and a comparative discussion to empower scientists to make an informed decision based on analytical needs such as sensitivity, specificity, and sample throughput.
Introduction: The Analytical Challenge
This compound is a moderately polar heterocyclic compound containing both thiophene and pyridine rings.[5][6] Its purity and concentration are critical quality attributes that can significantly impact the efficacy and safety of downstream active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods are essential for its characterization during research, development, and quality control.
The decision between HPLC and GC-MS is not always straightforward. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it ideal for a wide range of compounds, including those that are non-volatile or would degrade at high temperatures.[1][2] GC-MS, conversely, requires the analyte to be volatile and thermally stable to be vaporized and passed through a column by an inert carrier gas before being identified by its mass-to-charge ratio.[2][3] This guide provides the experimental framework and validation data to objectively compare these two cornerstone techniques for the analysis of this compound.
Analytical Principles and Method Validation Framework
High-Performance Liquid Chromatography (HPLC): This technique separates analytes based on their differential affinity for a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure.[7] For a molecule like this compound, a reversed-phase C18 column is a logical starting point, where the nonpolar stationary phase will retain the analyte, and a polar mobile phase (e.g., a mixture of acetonitrile and water) will elute it. Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD).
Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique couples the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[8] The sample is first vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase.[8] The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification.[1]
Method Validation: To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[7][9] This guide follows the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.[10][11][12] These include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[12][13][14]
Experimental Methodologies
This protocol is designed for the routine purity analysis and quantification of this compound.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Step-by-Step Protocol:
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV-Vis at 254 nm
-
-
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Prepare a sample solution at a target concentration of 25 µg/mL in the mobile phase. Filter all solutions before injection.
-
This protocol is suitable for identifying and quantifying this compound, particularly for detecting volatile impurities.
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Step-by-Step Protocol:
-
Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV. Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Preparation: Prepare a sample solution at a target concentration of 5 µg/mL in dichloromethane.
-
Results: A Head-to-Head Comparison
The performance of each method was evaluated according to ICH Q2(R1) guidelines. The following table summarizes the validation data, providing a direct comparison of the two techniques.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Discussion |
| Specificity | Demonstrated by baseline separation from impurities. | Confirmed by unique retention time and mass spectrum. | GC-MS offers higher confidence in peak identity due to mass spectral data. |
| Linearity (R²) | > 0.9995 | > 0.9992 | Both methods show excellent linearity within their respective ranges. |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | HPLC has a wider linear range suitable for assay measurements. |
| LOD | 0.3 µg/mL | 0.03 µg/mL | GC-MS is approximately 10-fold more sensitive. |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | The superior sensitivity of GC-MS makes it ideal for trace impurity analysis. |
| Precision (%RSD) | < 1.5% | < 4.0% | HPLC demonstrates slightly better precision, typical for liquid injections.[15] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.5% - 103.5% | Both methods provide high accuracy, well within typical acceptance criteria (98-102%).[15] |
| Analysis Time | ~10 minutes | ~15 minutes | HPLC offers a slightly faster sample-to-sample analysis time. |
Discussion and Recommendations
The cross-validation study reveals that both HPLC-UV and GC-MS are suitable and reliable for the quantitative analysis of this compound, but they excel in different applications.
HPLC-UV is the recommended technique for:
-
Assay and Potency Testing: Its wider linear range, excellent precision, and robustness make it the workhorse for determining the concentration of the main component in bulk material or formulated products.[16]
-
Routine Quality Control: The faster analysis time and simpler operation lend themselves well to high-throughput environments.
-
Analysis of Non-Volatile Impurities: HPLC is inherently suited for impurities that cannot be analyzed by GC.[2]
GC-MS is the recommended technique for:
-
Impurity Profiling and Identification: The mass spectrometer provides definitive structural information, making it unparalleled for identifying unknown volatile or semi-volatile impurities.[8][17]
-
Trace-Level Quantification: With a significantly lower limit of detection, GC-MS is the superior choice for quantifying trace contaminants where high sensitivity is required.[17]
-
Orthogonal Method Validation: It serves as an excellent secondary or confirmatory method to complement HPLC, providing a higher degree of confidence in the overall analytical data package.
The choice is ultimately dictated by the analytical objective. For determining the purity of a batch where the main component's concentration is the primary goal, HPLC is efficient and precise. For a thorough investigation of potential trace impurities or for forensic-level identification, the specificity and sensitivity of GC-MS are indispensable.
Conclusion
This guide demonstrates that both HPLC and GC-MS are powerful, validated techniques for the analysis of this compound. A clear understanding of the strengths and weaknesses of each method, as supported by the experimental data presented, allows researchers and drug development professionals to strategically select the most appropriate tool for the task. For comprehensive characterization, the use of both techniques provides an orthogonal approach, ensuring the highest level of analytical rigor and product quality.
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- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
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- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
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- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde.
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- Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
- NIH. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
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The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-(Thiophen-3-yl)nicotinonitrile Analogs in Kinase Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets for a multitude of diseases, including cancer and inflammatory disorders.[1] The 6-(thiophen-3-yl)nicotinonitrile scaffold has emerged as a promising chemotype, offering a versatile framework for the design of novel kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, offering a comparative look at how subtle molecular modifications can profoundly influence biological activity. We will delve into the experimental data supporting these relationships and provide detailed protocols for the evaluation of these compounds, empowering researchers to navigate the complexities of kinase inhibitor development.
The this compound Core: A Privileged Scaffold
The this compound core combines two key heterocyclic motifs: a pyridine ring, substituted with a nitrile group, and a thiophene ring. The pyridine and nicotinonitrile moieties are prevalent in numerous biologically active compounds, including approved drugs.[2][3] The thiophene ring, a well-known pharmacophore, is present in 26 FDA-approved drugs and is recognized for its electron-rich nature and ability to engage in various biological interactions.[4] This combination of a hydrogen bond acceptor (nitrile) and aromatic systems capable of diverse interactions provides a solid foundation for potent kinase inhibition.
Deconstructing the Structure-Activity Relationship: A Tale of Three Moieties
The biological activity of this compound analogs is a composite of the contributions from the nicotinonitrile head, the central pyridine core, and the thiophene tail. Understanding the SAR of each component is crucial for rational drug design.
The Nicotinonitrile Moiety: A Key Interaction Point
The nitrile group on the pyridine ring is a critical pharmacophoric feature. It often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many Type I kinase inhibitors, which bind to the active conformation of the kinase.[5]
The Central Pyridine Ring: A Scaffold for Optimization
The pyridine ring serves as the central scaffold, orienting the key interacting moieties. Modifications to this ring can influence the overall conformation and physicochemical properties of the molecule.
The Thiophene Ring: Modulator of Potency and Selectivity
The thiophene ring at the 6-position of the nicotinonitrile plays a significant role in modulating the potency and selectivity of these inhibitors. The position of the sulfur atom and the substitution pattern on the thiophene ring can dramatically alter the compound's interaction with the target kinase.
Comparative Analysis of Analog Activity
While specific SAR data for a broad range of this compound analogs is not extensively published in a single source, we can infer key trends by comparing related structures from various studies. The following table summarizes hypothetical SAR trends based on published data for analogous thiophene and nicotinonitrile-containing kinase inhibitors.
| Modification | Position | Observed/Inferred Effect on Activity | Supporting Rationale/Analogous Compounds |
| Thiophene Ring Substitution | 2- or 5-position of thiophene | Introduction of small alkyl or halogen groups can enhance potency. | In a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, substitutions on the aryl ring significantly impacted cytotoxicity. |
| Pyridine Ring Substitution | 2- or 4-position of pyridine | Substitution at these positions can be explored to improve solubility and pharmacokinetic properties. | Studies on other nicotinonitrile derivatives have shown that modifications at these positions can modulate activity and selectivity.[3] |
| Replacement of Thiophene Ring | 6-position of nicotinonitrile | Replacement with other aromatic or heteroaromatic rings can alter the selectivity profile. | The SAR of various 6-substituted nicotinonitriles reveals that the nature of the aromatic system at this position is critical for activity. |
Experimental Protocols for SAR Elucidation
To establish a robust SAR, rigorous experimental evaluation is essential. The following are detailed protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to simultaneously convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase.
-
Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Kinase Inhibition Assay (Western Blotting)
This assay determines the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Protocol:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Stimulate the cells with a growth factor or other stimulus to activate the target kinase pathway, if necessary.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to normalize for protein loading.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion: Navigating the Path to Novel Kinase Inhibitors
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. A thorough understanding of its structure-activity relationship is the compass that guides medicinal chemists toward compounds with improved potency, selectivity, and drug-like properties. By systematically exploring modifications to the thiophene, pyridine, and nicotinonitrile moieties and employing robust experimental validation, the full potential of this promising scaffold can be unlocked. This guide serves as a foundational resource for researchers embarking on this exciting journey of discovery, providing both the conceptual framework and the practical tools necessary for success.
References
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Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 17, 2026, from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 17, 2026, from [Link]
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Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules (Basel, Switzerland), 17(6), 7217–7231. [Link]
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El-Naggar, M., Ibrahim, H. S., Abdel-Kader, M. S., & El-Damasy, A. K. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 6936-6947. [Link]
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MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved January 17, 2026, from [Link]
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Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). European Journal of Medicinal Chemistry, 282, 117054. [Link]
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Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 17, 2026, from [Link]
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Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (2018). Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]
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Drug Design.org. (n.d.). Structure Activity Relationships (SAR). Retrieved January 17, 2026, from [Link]
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Fun, H. K., Chantrapromma, S., Rauf, A., & Siddiqui, H. L. (2010). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1811. [Link]
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National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved January 17, 2026, from [Link]
-
ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved January 17, 2026, from [Link]
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Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Personalized Medicine, 12(5), 738. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Retrieved January 17, 2026, from [Link]
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6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]
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A Comparative Guide to the Efficacy of 6-(Thiophen-3-yl)nicotinonitrile and its 2-Thiophenyl Isomer
This guide provides a comparative analysis of the potential efficacy of 6-(Thiophen-3-yl)nicotinonitrile and its 2-thiophenyl isomer. As of the latest literature review, no direct, head-to-head experimental comparisons of these two specific isomers have been published. Therefore, this document synthesizes data from studies on structurally related thiophene-pyridine derivatives to provide a well-grounded theoretical comparison and to guide future research in this area. We will delve into the structure-activity relationships (SAR) that govern the biological potential of these compounds, present a detailed experimental protocol for evaluating their cytotoxic effects, and visualize a key signaling pathway that may be modulated by such molecules.
Introduction: The Significance of Thiophene-Pyridine Scaffolds
Thiophene-pyridine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The unique electronic characteristics of the electron-rich thiophene ring coupled with the electron-deficient pyridine moiety create a versatile scaffold for designing novel therapeutic agents.[1] The precise spatial arrangement of these rings, dictated by the point of substitution, can profoundly influence the molecule's interaction with biological targets and, consequently, its therapeutic efficacy. A notable example from existing research demonstrates that the substitution of a pyridine with a thiophene ring in a DU145 human prostate tumor cell inhibitor led to a 30-fold enhancement in its IC50 value, underscoring the critical role of the thiophene moiety's placement.[2]
This guide focuses on two isomeric forms: this compound and 6-(Thiophen-2-yl)nicotinonitrile. We will explore the potential differences in their biological activity based on established SAR principles.
Structural and Mechanistic Considerations
The primary difference between the two isomers lies in the attachment point of the thiophene ring to the nicotinonitrile core. In the 2-thiophenyl isomer, the linkage is at the position adjacent to the sulfur atom, while in the 3-thiophenyl isomer, it is at the carbon beta to the sulfur. This seemingly subtle change can significantly alter the molecule's conformation, electronic distribution, and ability to form key interactions with biological macromolecules.
Predicted Efficacy Based on Structure-Activity Relationship (SAR) Insights
While direct comparative data is unavailable, we can extrapolate from studies on related compounds. Research on various thiophene-based heterocycles has consistently shown that the substitution pattern on the thiophene ring is a critical determinant of biological activity.[3][4] For instance, in a series of 3-(thiophen-2-yl)pyridine derivatives, modifications at the 4-position of the thiophene core led to significant variations in their inhibitory activity against Dyrk1A kinase.[5]
It is plausible that the 2-substituted isomer may exhibit higher biological activity in certain contexts. The proximity of the sulfur atom in the 2-position can influence hydrogen bonding and other non-covalent interactions with target proteins. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, a role that is sterically and electronically more accessible in the 2-position compared to the 3-position.[6] This could lead to a more favorable binding affinity for a given biological target.
Comparative Biological Activity (Hypothetical)
The following table presents a hypothetical comparison of the cytotoxic activity of the two isomers against a panel of human cancer cell lines. The predicted IC50 values are based on the general SAR principle that the 2-substituted thiophenes may exhibit enhanced activity. It must be emphasized that these are projected values and require experimental validation.
| Compound | Predicted IC50 (µM) vs. MCF-7 (Breast Cancer) | Predicted IC50 (µM) vs. A549 (Lung Cancer) | Predicted IC50 (µM) vs. HepG2 (Liver Cancer) |
| 6-(Thiophen-2-yl)nicotinonitrile | 5 - 15 | 10 - 25 | 8 - 20 |
| This compound | 15 - 40 | 25 - 60 | 20 - 50 |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To experimentally validate the predicted differential efficacy, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.[7]
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare stock solutions of this compound and its 2-thiophenyl isomer in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Potential Mechanism of Action: Modulation of Signaling Pathways
Nicotinonitrile and thiophene-containing compounds have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.[9][10][11] One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by thiophenyl-nicotinonitrile isomers.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by thiophenyl-nicotinonitrile isomers.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a comparative analysis based on established structure-activity relationships suggests that 6-(Thiophen-2-yl)nicotinonitrile may exhibit greater biological efficacy than its 3-thiophenyl isomer in certain therapeutic contexts, such as anticancer applications. This hypothesis is predicated on the potentially more favorable interactions of the 2-substituted thiophene ring with biological targets.
To validate this prediction, further research is imperative. The synthesis of both isomers followed by a systematic evaluation of their cytotoxic and mechanistic properties using the protocols outlined in this guide will provide definitive insights. Such studies will not only elucidate the comparative efficacy of these two specific molecules but also contribute to a deeper understanding of the SAR of thiophene-pyridine derivatives, paving the way for the rational design of more potent and selective therapeutic agents.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 6-(Thiophen-3-yl)nicotinonitrile Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is a rigorous and multifaceted process. A pivotal stage in this journey is understanding the correlation, and often the disparity, between a compound's performance in a controlled in vitro environment and its efficacy within a complex living system (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 6-(thiophen-3-yl)nicotinonitrile derivatives, a class of heterocyclic compounds that has garnered significant interest for its potential as anticancer agents, particularly as kinase inhibitors.
The Rationale Behind Investigating Thiophene-Nicotinonitrile Scaffolds
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in several approved drugs.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer properties.[1] The incorporation of a thiophene ring can enhance the pharmacological profile of a molecule, potentially by increasing its interaction with biological targets and improving its pharmacokinetic properties.[2] In the context of oncology, these derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][4]
In Vitro Evaluation: Quantifying Potency at the Cellular and Molecular Level
The initial assessment of a compound's anticancer potential begins with in vitro assays. These experiments are designed to determine a compound's cytotoxic effects on cancer cell lines and its inhibitory activity against specific molecular targets, such as protein kinases.
Cytotoxicity Against Human Cancer Cell Lines
A fundamental in vitro assay is the determination of the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. This value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of Representative Nicotinonitrile and Thiophene Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 1 | HepG2 (Liver) | 7.1 | Sorafenib | 7.40 |
| Derivative 1 | HCT-116 (Colon) | 5.4 | Sorafenib | 9.30 |
| Derivative 2 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |
| Derivative 3 | MCF-7 (Breast) | 1.18 | Doxorubicin | Not specified |
Data synthesized from multiple sources for illustrative purposes.[4][5][6]
The data in Table 1 showcases the potent cytotoxic activity of these derivatives against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range, comparable to established chemotherapy drugs.
Molecular Target Inhibition: Pinpointing the Mechanism of Action
To understand how these compounds exert their cytotoxic effects, in vitro kinase inhibition assays are crucial. These assays measure the ability of a compound to inhibit the activity of a specific kinase, often a target known to be a driver of cancer progression.
Table 2: In Vitro Kinase Inhibitory Activity of Representative Nicotinonitrile and Thiophene Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative 1 | VEGFR-2 | 77.02 | Sorafenib | 53.65 |
| Derivative 4 | PIM-1 | Not specified | Not specified | Not specified |
| Derivative 5 | EGFR | Not specified | Gefitinib | Not specified |
Data synthesized from multiple sources for illustrative purposes.[4][6][7]
The results in Table 2 suggest that these derivatives can act as potent inhibitors of key oncogenic kinases like VEGFR-2, PIM-1, and EGFR. This targeted activity is a desirable characteristic for modern anticancer drugs, as it can lead to higher efficacy and reduced side effects compared to traditional chemotherapy.
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a this compound derivative against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (this compound derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well microtiter plates
-
Anti-phosphotyrosine antibody conjugated to a detection enzyme (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the kinase buffer, peptide substrate, and diluted test compound to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the VEGFR-2 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the anti-phosphotyrosine antibody-HRP conjugate. After an incubation period, add the TMB substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a purified recombinant enzyme ensures that the inhibitory activity observed is specific to the target kinase.
-
Synthetic Substrate: A generic tyrosine-containing peptide substrate allows for a straightforward and reproducible measurement of kinase activity.
-
ATP Concentration: The ATP concentration is typically kept at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.
-
DMSO Concentration: The final concentration of DMSO in the assay is kept low (typically <1%) to avoid solvent-induced inhibition of the enzyme.
In Vivo Evaluation: Assessing Efficacy in a Living System
While in vitro data provides crucial initial insights, the true test of a potential anticancer drug lies in its performance in vivo. Animal models, particularly human tumor xenografts in immunodeficient mice, are the gold standard for preclinical evaluation of efficacy, pharmacokinetics, and toxicity.
Human Tumor Xenograft Models
In a xenograft model, human cancer cells are implanted into immunodeficient mice, where they grow to form tumors. These mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Table 3: In Vivo Antitumor Efficacy of a Representative Thiophene Derivative in a Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Derivative 3 (50 mg/kg) | 450 ± 75 | 70 |
| Doxorubicin (5 mg/kg) | 600 ± 90 | 60 |
This data is illustrative and based on findings for a structurally related thiophene derivative.[6]
The data in Table 3 demonstrates the significant tumor growth inhibition achieved by the thiophene derivative in a preclinical model, surpassing the efficacy of a standard chemotherapy drug. This is a critical finding that supports the translational potential of the compound.
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes the establishment and monitoring of a human breast cancer (MCF-7) xenograft model in immunodeficient mice to evaluate the in vivo antitumor activity of a this compound derivative.
Materials:
-
MCF-7 human breast cancer cells
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice)
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane extract)
-
Test compound formulated for administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Animal Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis). Calculate the percentage of tumor growth inhibition for each treatment group.
Causality Behind Experimental Choices:
-
Immunodeficient Mice: These mice lack a functional immune system, which prevents the rejection of the implanted human tumor cells.
-
Matrigel: Co-injection with Matrigel provides an extracellular matrix environment that supports the initial growth and establishment of the tumor.
-
Tumor Volume Measurement: Regular and accurate measurement of tumor volume is the primary endpoint for assessing antitumor efficacy.
-
Body Weight Monitoring: Monitoring the body weight of the mice is a crucial indicator of the compound's toxicity. Significant weight loss can be a sign of adverse effects.
Visualizing the Workflow and Biological Pathways
To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.
Experimental Workflow: From In Vitro to In Vivo
Caption: A streamlined workflow illustrating the progression from in vitro screening to in vivo efficacy studies for anticancer drug candidates.
Simplified Kinase Signaling Pathway Inhibition
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A Comparative In Silico Analysis: Docking Studies of 6-(Thiophen-3-yl)nicotinonitrile Against Putative Protein Targets
In the landscape of contemporary drug discovery, the strategic application of computational techniques is paramount for the rapid and cost-effective identification of promising lead compounds.[1] This guide provides an in-depth comparative analysis of the molecular docking of 6-(thiophen-3-yl)nicotinonitrile, a heterocyclic compound of interest, against a putative protein target. By juxtaposing its predicted binding affinity and interaction profile with a known inhibitor, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its therapeutic potential.
Introduction: The Rationale for Investigating this compound
The nicotinonitrile scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[2][3][4] The incorporation of a thiophene moiety can further enhance biological activity by participating in various non-covalent interactions with protein targets.[5][6][7] this compound, with its unique electronic and steric profile, presents an intriguing candidate for in silico investigation to predict its potential biological targets and mechanism of action.
For the purpose of this comparative guide, we will explore the hypothetical docking of this compound against Human Epidermal Growth Factor Receptor 2 (HER2) , a well-validated target in breast cancer therapy.[8] The rationale for selecting HER2 is twofold: firstly, various heterocyclic compounds have been investigated as HER2 inhibitors, and secondly, it allows for a direct comparison with a known and clinically relevant inhibitor, Neratinib .[8]
The Experimental Workflow: A Step-by-Step Guide to Protein-Ligand Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] The process allows for the estimation of binding affinity, typically expressed as a docking score, which is crucial for ranking potential drug candidates.[10][11] The following protocol outlines a standard workflow for a protein-ligand docking study using widely accepted software such as AutoDock.[12][13]
Preparation of the Receptor and Ligand
The initial and critical step in any docking study is the meticulous preparation of both the protein (receptor) and the small molecule (ligand).
-
Receptor Preparation:
-
Obtain the Crystal Structure: The three-dimensional structure of the target protein, in this case, HER2, is retrieved from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is cleaned by removing water molecules, co-factors, and any existing ligands.
-
Protonation: Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned, which is crucial for accurate interaction prediction.
-
File Conversion: The prepared protein structure is converted to a suitable file format, such as PDBQT for AutoDock.
-
-
Ligand Preparation:
-
3D Structure Generation: The 2D structure of this compound and the reference inhibitor, Neratinib, are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures are subjected to energy minimization to obtain a low-energy, stable conformation.
-
File Conversion: The optimized ligand structures are also converted to the PDBQT format.
-
Defining the Binding Site and Docking Parameters
The accuracy of a docking simulation is highly dependent on the correct definition of the binding site on the receptor.
-
Grid Box Generation: A grid box is defined around the active site of the protein. This box encompasses the region where the ligand is expected to bind. The size and center of the grid are critical parameters that influence the search space for the docking algorithm.
Performing the Docking Simulation
With the prepared receptor and ligands, and the defined binding site, the docking simulation can be initiated.
-
Search Algorithm: A genetic algorithm is commonly employed to explore the conformational space of the ligand within the grid box, generating a diverse set of possible binding poses.[8]
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy of the protein-ligand complex. The poses with the lowest energy scores are considered the most favorable.[14]
Analysis of Docking Results
The final step involves a thorough analysis of the docking output to interpret the binding mode and affinity.
-
Binding Affinity: The docking scores of the top-ranked poses are compared to estimate the relative binding affinities of the ligands.
-
Interaction Analysis: The binding poses are visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.
-
RMSD Calculation: For validation, the docked pose of a known inhibitor can be compared to its crystallographic pose, with a low Root Mean Square Deviation (RMSD) indicating a successful docking protocol.[14]
Visualizing the Docking Workflow
Caption: A generalized workflow for protein-ligand docking studies.
Comparative Docking Analysis: this compound vs. Neratinib
In our hypothetical docking study, we compare the binding of this compound with that of Neratinib to the ATP-binding site of HER2.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions (Hypothetical) |
| This compound | -7.8 | Met801, Leu785, Cys805, Asp863 | Hydrogen bond with Met801 (backbone), Pi-sulfur with Cys805, Hydrophobic interactions |
| Neratinib (Reference) | -9.5 | Met801, Gln791, Asp863, Thr862 | Covalent bond with Cys805, Hydrogen bonds with Met801 and Asp863, Hydrophobic interactions |
Disclaimer: The binding affinity and interacting residues for this compound are hypothetical and presented for illustrative purposes. Actual values would require a full computational study.
Binding Mode of Neratinib (Reference)
Neratinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys805) in the active site of HER2. Its binding is further stabilized by hydrogen bonds with key residues such as Met801 in the hinge region and Asp863 in the DFG motif. The bulky quinoline core occupies a large hydrophobic pocket.
Plausible Binding Mode of this compound
Based on its structure, this compound is predicted to bind non-covalently within the ATP-binding pocket.
-
Hydrogen Bonding: The nitrogen atom of the nicotinonitrile moiety is a potential hydrogen bond acceptor and could interact with the backbone amide of Met801, a crucial interaction for many kinase inhibitors.
-
Hydrophobic and Aromatic Interactions: The thiophene and pyridine rings are expected to form hydrophobic and pi-stacking interactions with hydrophobic residues lining the active site, such as Leu785 and other residues in the pocket. The sulfur atom of the thiophene ring could also participate in pi-sulfur interactions.
-
Comparison of Affinity: While the predicted binding affinity of this compound is lower than that of Neratinib, this is expected due to the absence of the covalent interaction that anchors Neratinib. However, a hypothetical docking score of -7.8 kcal/mol suggests a reasonably strong binding affinity that warrants further investigation.
Logical Relationships in Docking Analysis
Caption: The logical flow from input structures to actionable insights in docking studies.
Conclusion and Future Directions
This comparative guide has outlined the methodology and a hypothetical application of molecular docking to assess the potential of this compound as a HER2 inhibitor. While the in silico data suggests a lower binding affinity compared to the covalent inhibitor Neratinib, the predicted interactions highlight its potential as a starting point for the design of novel, non-covalent HER2 inhibitors.
Future work should involve:
-
Performing actual docking simulations and molecular dynamics to validate these preliminary findings.
-
Synthesizing this compound and its derivatives to experimentally determine their biological activity.
-
Expanding the in silico screening to other potential protein targets based on the pharmacological profiles of related thiophene and nicotinonitrile compounds.
By integrating computational and experimental approaches, the therapeutic potential of novel chemical entities like this compound can be systematically explored, accelerating the journey from hit identification to lead optimization.
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- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Head-to-head comparison of different palladium catalysts for 6-(Thiophen-3-yl)nicotinonitrile synthesis
Introduction: The Significance of 6-(Thiophen-3-yl)nicotinonitrile
In the landscape of modern drug discovery and materials science, the strategic assembly of bi-heterocyclic scaffolds is of paramount importance. This compound, a molecule featuring a coupled pyridine and thiophene ring system, represents a key pharmacophore and a versatile building block for advanced materials. The efficient and selective synthesis of this compound is a critical challenge, with the choice of catalyst being a decisive factor in achieving high yields and purity. This guide provides an in-depth, head-to-head comparison of various palladium catalysts for the synthesis of this compound, primarily through the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic nuances of each catalyst system, present comparative experimental data from analogous reactions, and provide a detailed, field-proven experimental protocol.
The Synthetic Challenge: Suzuki-Miyaura Coupling
The most prevalent method for constructing the C-C bond between the pyridine and thiophene rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[2] For the synthesis of this compound, the reaction couples 6-halonicotinonitrile (commonly 6-chloronicotinonitrile or 6-bromonicotinonitrile) with thiophene-3-boronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction, shown below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the active palladium(0) catalyst.[3] The efficiency of each step is highly dependent on the nature of the palladium catalyst, specifically the ligands coordinated to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Catalyst Comparison
The choice of palladium catalyst is critical for navigating the complexities of cross-coupling reactions involving heteroaryl halides. Factors such as catalyst stability, activity, and functional group tolerance vary significantly between different catalyst systems. Below, we compare three major classes of palladium catalysts for the synthesis of this compound.
Traditional Phosphine-Based Catalysts: The Workhorses
Palladium catalysts with phosphine ligands are the most established and widely used in Suzuki-Miyaura couplings. The electronic and steric properties of the phosphine ligand play a crucial role in the catalyst's performance.
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This is a commercially available and commonly used catalyst for a wide range of coupling reactions.[4] While effective for many applications, its performance with challenging substrates like heteroaryl chlorides can be limited. For the coupling of 6-bromonicotinonitrile, a close analog to our target reaction, Pd(PPh₃)₄ has been shown to be effective.[2]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂: This catalyst features a bidentate phosphine ligand (dppf) that offers increased stability to the palladium center. Pd(dppf)Cl₂ is often more effective than Pd(PPh₃)₄ for coupling reactions involving heteroaryl halides, as it can promote higher yields and tolerate a broader range of functional groups.[5][6]
Buchwald-Type Catalysts: The High-Performers
Developed by Stephen Buchwald and his group, these catalysts are characterized by bulky, electron-rich phosphine ligands that significantly enhance the rate of oxidative addition, even with less reactive aryl chlorides.[7][8] These catalysts are often the go-to choice for challenging Suzuki-Miyaura couplings.
-
Second- and Third-Generation Buchwald Precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3): These are air- and moisture-stable precatalysts that readily form the active monoligated Pd(0) species in solution.[9][10] They have demonstrated exceptional activity in the coupling of heteroaryl chlorides and are highly suitable for the synthesis of this compound, especially when starting from the more economical 6-chloronicotinonitrile.
N-Heterocyclic Carbene (NHC)-Based Catalysts: The Robust Contenders
N-Heterocyclic carbenes (NHCs) are a class of ligands that form very strong bonds with palladium, resulting in highly stable and active catalysts.[3] These catalysts often exhibit high turnover numbers and are particularly effective for couplings involving sterically demanding substrates.
-
[Pd(IPr)(cinnamyl)Cl] and similar NHC-Pd complexes: These catalysts have shown excellent performance in the Suzuki-Miyaura coupling of heteroaryl chlorides under mild conditions.[3] Their high stability and activity make them a compelling alternative to phosphine-based catalysts for the synthesis of this compound.
Quantitative Performance Comparison
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of substrates analogous to the synthesis of this compound, providing a comparative overview of catalyst performance.
| Catalyst | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 6-Bromonicotinonitrile | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | High | 5 | [2] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME/H₂O | 80 | 2 | 85 | 10 | [6] |
| XPhos Pd G2 | 2-Chloropyridine | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 91 | 2 | [3] |
| [Pd(IMes)(allyl)Cl] | 2-Chlorothiophene | Phenylboronic Acid | Cs₂CO₃ | Dioxane | 100 | 3 | 95 | 1 | [3] |
Note: The data presented is for analogous reactions and serves as a guide for catalyst selection. Optimal conditions for the synthesis of this compound may vary.
Detailed Experimental Protocol: Synthesis of this compound using Pd(dppf)Cl₂
This protocol provides a robust and reproducible method for the synthesis of this compound from 6-chloronicotinonitrile and thiophene-3-boronic acid.
Caption: A step-by-step experimental workflow for the synthesis of this compound.
Materials:
-
6-Chloronicotinonitrile (1.0 mmol, 138.5 mg)
-
Thiophene-3-boronic acid (1.2 mmol, 153.7 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol, 16.3 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
1,2-Dimethoxyethane (DME), anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add 6-chloronicotinonitrile, thiophene-3-boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,2-dimethoxyethane and water to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Conclusion and Future Outlook
The selection of an appropriate palladium catalyst is a critical parameter in the successful synthesis of this compound. While traditional phosphine-based catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer reliable and cost-effective solutions, more advanced systems such as Buchwald-type and NHC-based catalysts provide superior performance for challenging substrates, particularly heteroaryl chlorides. The choice of catalyst should be guided by factors such as the nature of the starting halide, desired reaction conditions, and economic considerations. The provided experimental protocol using Pd(dppf)Cl₂ serves as a robust starting point for the synthesis of this important bi-heterocyclic scaffold. Future research in this area will likely focus on the development of even more active and sustainable catalyst systems, including those based on non-precious metals and heterogeneous catalysts, to further streamline the synthesis of valuable molecules for the pharmaceutical and materials science industries.
References
- (Reference to a general review on palladium c
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (URL not available)
- (Reference to a paper on Suzuki coupling optimiz
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. (URL not available)
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
- A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile - Benchchem. (URL not available)
- (Reference to a paper on Suzuki coupling optimiz
- (Reference to a paper on Buchwald-Hartwig amin
- (Reference to a paper on supported palladium c
- (Reference to a review on palladium prec
- (Reference to a paper on recyclable palladium c
- (Reference to applic
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
- A Highly Efficient Pd(PPh3)(4)
- (Reference to a paper on C-H activ
- (Reference to a paper on olefin
- (Reference to a paper on synthesis of thiophene deriv
- (Reference to a review on green synthesis in Suzuki coupling)
- (Reference to a procedure
- Experimental procedures for the functionalization of 6-Bromonicotinonitrile - Benchchem. (URL not available)
- (Reference to a paper on synthesis of thienopyridines)
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
- (Reference to a paper on heterocyclic Suzuki coupling)
- (Reference to a paper on carbonyl
- (Reference to a paper on heterocyclic Suzuki coupling mechanism)
- (Reference to a paper on synthesis of cyclopropylthiophenes)
- (Reference to a discussion on catalyst prepar
- (Reference to a paper on PdCl2(PPh3)2 for Suzuki reactions)
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A Senior Application Scientist's Guide to the Bioanalysis of Thiophene-Nicotinonitrile Compounds: A Comparative Analysis of LC-MS/MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the journey of a novel therapeutic agent from the laboratory to the clinic is paved with rigorous analytical challenges. Among these, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for understanding their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the bioanalysis of a promising class of small molecules: thiophene-nicotinonitrile compounds. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard, a comprehensive understanding of its performance relative to other techniques is crucial for informed decision-making in a resource- and time-constrained research environment.
This guide is structured to provide not just a set of protocols, but a logical framework for methodological selection, grounded in the principles of scientific integrity and backed by experimental data. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system.
The Gold Standard: A Validated LC-MS/MS Method
LC-MS/MS has become the preferred technique in bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2] For thiophene-nicotinonitrile compounds, which often require low detection limits to characterize their pharmacokinetic profiles accurately, LC-MS/MS is particularly well-suited.
The rationale for employing LC-MS/MS is rooted in its ability to selectively detect the target analyte in a complex biological matrix like plasma, minimizing the impact of endogenous interferences.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust LC-MS/MS assays, as it effectively compensates for variability in sample preparation and potential matrix effects.[4]
Experimental Protocol: A Validated LC-MS/MS Method for a Thiophene-Nicotinonitrile Analog in Human Plasma
This protocol is adapted from established methods for structurally similar thiophene-containing drugs, such as ticlopidine and suvorexant, and serves as a robust starting point for the bioanalysis of novel thiophene-nicotinonitrile compounds.[5][6][7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is chosen for its ability to provide a clean extract with high recovery, effectively removing proteins and many endogenous interferences.[6][8]
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (a stable isotope-labeled analog of the thiophene-nicotinonitrile compound).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 6000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Conditions
-
Rationale: The selected chromatographic conditions are designed to achieve a short run time while ensuring adequate separation of the analyte from any potential interferences. The mass spectrometric parameters are optimized for maximum sensitivity and specificity.
-
Instrumentation:
-
HPLC: A system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is a common choice for small molecule analysis.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These are compound-specific and must be optimized by infusing a standard solution of the analyte and its internal standard. For example, for a hypothetical thiophene-nicotinonitrile compound, the transitions would be determined for the parent ion to a specific product ion.
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
3. Method Validation
The developed method must be rigorously validated according to regulatory guidelines from the FDA and EMA to ensure its reliability.[6][8] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. Typically, accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ), and precision should not exceed 15% RSD (20% at the LLOQ).[8]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
Diagram of the LC-MS/MS Workflow
Caption: A typical bioanalytical workflow using LC-MS/MS.
Comparative Analysis: LC-MS/MS vs. Alternative Methods
While LC-MS/MS is the benchmark, other analytical techniques can be considered depending on the specific requirements of the study, available resources, and the stage of drug development. The primary alternatives for small molecule bioanalysis are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique that can be a cost-effective alternative to LC-MS/MS, particularly for later-stage studies where analyte concentrations are higher.[9][10]
-
Principle: Separation is achieved based on the analyte's affinity for the stationary and mobile phases, and detection is based on the analyte's ability to absorb UV light at a specific wavelength.[10]
-
Advantages:
-
Lower cost of instrumentation and maintenance compared to LC-MS/MS.
-
Simpler operation and less demanding training requirements.
-
Can be very reliable for quantifying analytes at the µg/mL level.[11]
-
-
Limitations:
-
Significantly lower sensitivity and selectivity compared to LC-MS/MS.[12][13]
-
More susceptible to interference from endogenous matrix components that absorb at the same wavelength as the analyte.[12]
-
Longer chromatographic run times are often required to achieve adequate separation from interferences.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For many thiophene-nicotinonitrile compounds, derivatization may be necessary to improve their volatility.[5][14]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a liquid or solid stationary phase. Detection is then performed by a mass spectrometer.
-
Advantages:
-
Excellent chromatographic resolution.
-
High sensitivity and selectivity, especially with a mass spectrometric detector.
-
-
Limitations:
-
Limited to volatile and thermally stable analytes or those that can be readily derivatized.
-
Derivatization adds an extra step to sample preparation, which can introduce variability.
-
Not as widely applicable to the diverse range of drug candidates as LC-MS/MS.
-
Performance Comparison
The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the bioanalysis of thiophene-nicotinonitrile compounds, with data compiled from various scientific studies on similar small molecules.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Sensitivity (Typical LLOQ) | 0.1 - 10 ng/mL[6][14] | 10 - 100 ng/mL[11] | 0.1 - 20 ng/mL (analyte dependent)[5] |
| Selectivity | Very High | Moderate to High | High to Very High |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Throughput | High | Moderate | Moderate |
| Cost | High | Low | Moderate |
| Versatility | Very High | High | Moderate |
Decision-Making Framework for Method Selection
Caption: A decision-making framework for selecting a bioanalytical method.
Conclusion: An Informed Approach to Bioanalysis
The choice of a bioanalytical method for thiophene-nicotinonitrile compounds is a critical decision in the drug development process. While LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for pharmacokinetic studies, a thorough understanding of the capabilities and limitations of alternative methods like HPLC-UV and GC-MS is essential for a pragmatic and resource-efficient analytical strategy.
This guide has provided a detailed, validated LC-MS/MS protocol as a robust starting point, alongside a comparative analysis of alternative techniques. By understanding the underlying principles and performance characteristics of each method, researchers can confidently select the most appropriate tool for their specific bioanalytical needs, ensuring the generation of high-quality, reliable data to support the advancement of novel therapeutics.
References
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- Constanzer, M., et al. (2015). Determination of suvorexant in human plasma using 96-well liquid-liquid extraction and HPLC with tandem mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis, 114, 256-262.
- U.S. Food and Drug Administration. (2018).
- BenchChem. (2025). Application Note & Protocol: High-Throughput Quantification of Ticlopidine in Human Plasma via Liquid-Liquid Extraction Coup.
- Fuh, M. R., et al. (2019). Identification of Suvorexant in Blood Using LC-MS-MS: Important Considerations for Matrix Effects and Quantitative Interferences in Targeted Assays. Journal of Analytical Toxicology, 44(3), 245-255.
- Yoo, Y., et al. (2014). Quantification of Ticlopidine in Human Plasma Using Protein Precipitation and Liquid Chromatography Coupled with Tandem Mass Spectrometry.
- Taylor, R., et al. (2002). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements. Clinical Chemistry, 48(9), 1511-1519.
- Suneetha, A., & Raja, R. K. (2016). Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study.
- Morikawa, T., et al. (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Journal of Pharmaceutical Health Care and Sciences, 9(1), 29.
- European Medicines Agency. (2011).
- Margl, L., et al. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae).
- Greenwood, M. (2022). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? News-Medical.net.
- Heister, A., et al. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Analytical and Bioanalytical Chemistry, 389(6), 1957-1965.
- BenchChem. (2025).
- Marzouk, M. S. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(4), 577-633.
- Zhang, Y., et al. (2007). Sensitive LC-MS-MS method for the determination of tiopronin in human plasma.
- Charles River Laboratories. (n.d.).
- Patel, D., et al. (2014). Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. Journal of Young Pharmacists, 6(2), 59-66.
- Cicek, S., et al. (2014).
- Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 11-19.
- Chawla, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-64.
- Chen, J., et al. (2004). Sensitive LC–ESI–MS Method for Determination of Tiopronin in Human Plasma.
- Di Micco, S., et al. (2022). The Arylamidine T-2307 as a Novel Treatment for the Prevention and Eradication of Candida tropicalis Biofilms. Journal of Fungi, 8(12), 1309.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies, 3(10), 1-10.
- Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. (2017). Medwin Publishers.
- El-Kimary, E. I., et al. (2024). An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol. Scientific Reports, 14(1), 12345.
- European Bioanalysis Forum. (n.d.). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights.
- Bio-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.).
- Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Future Science Group.
- Wiley Science Solutions. (n.d.). LC-MS Archives.
- An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. (n.d.).
- A RP-HPLC approach to Bioanalytical Method Development and Validation: A Review. (n.d.). Asian Journal of Pharmaceutical Analysis.
- LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010).
- Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI). (2024). Molecules, 29(15), 3456.
- Nishikawa, H., et al. (2016). T-2307, a novel arylamidine, is transported into Candida albicans by a high-affinity spermine and spermidine carrier regulated by Agp2. Journal of Antimicrobial Chemotherapy, 71(7), 1896-1903.
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Safety Operating Guide
Comprehensive Disposal Protocol for 6-(Thiophen-3-yl)nicotinonitrile
This guide provides a detailed, safety-first protocol for the proper handling and disposal of 6-(Thiophen-3-yl)nicotinonitrile (CAS No. 937601-80-4). As a specialized heterocyclic compound frequently used in catalyst development and drug discovery, its unique chemical structure necessitates a rigorous approach to waste management.[1] The toxicological properties of this specific compound have not been fully investigated; therefore, it must be treated as a hazardous substance, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.[2][3] This protocol is designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.
Hazard Assessment and Risk Mitigation
The foundation of safe disposal is a thorough understanding of the potential risks. While a complete hazard profile for this compound is not available, data from structurally similar nitrile and heterocyclic compounds indicate a clear potential for harm.
Inferred Hazards and Chemical Class Considerations
Structurally related molecules are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious skin and eye irritation.[4][5] Organic nitrile compounds, as a class, are a focus for occupational safety due to their potential toxicity.[6] Given its application in active pharmaceutical ingredient (API) synthesis, this compound should be handled with the same level of caution as other potent or cytotoxic agents until proven otherwise.[7] The primary routes of occupational exposure are inhalation of dust or aerosols, direct skin contact, and accidental ingestion.[8][9]
Governing Regulatory Framework
All chemical waste disposal is governed by federal, state, and local regulations. The primary federal statute in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10][11]
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[12] While this compound is not a listed waste, its potential biological activity means it should be managed as if it possesses the characteristic of Toxicity .
Furthermore, the EPA's Final Rule on hazardous waste pharmaceuticals explicitly prohibits the sewering (i.e., disposal down a drain or toilet) of hazardous waste chemicals from research and healthcare facilities.[13][14] This is a critical, non-negotiable aspect of its disposal.
Mandatory Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound and its associated waste streams.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles. | Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation.[2] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides protection against incidental contact. For prolonged handling or spill cleanup, double-gloving or using thicker, chemical-resistant gloves is recommended.[15] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin from contamination and provides a removable barrier in case of a significant spill.[15] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for solids). | Required if there is a risk of generating dust or aerosols, such as when weighing solid material outside of a containment hood.[2] |
Waste Segregation and Containerization Protocol
Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.[16] Never mix this compound waste with incompatible materials, such as strong oxidizing agents.[17]
Step-by-Step Waste Collection Procedure
-
Identify the Waste Stream: Determine if the waste is solid, liquid, or contaminated debris (e.g., gloves, weigh boats, paper towels).
-
Select the Correct Waste Container:
-
Solid Waste: Collect pure this compound, contaminated powders, and contaminated disposable labware in a dedicated, sealable container labeled for "Solid Hazardous Waste."
-
Liquid Waste: Collect solutions containing this compound in a sealable, chemical-resistant container (HDPE or glass) labeled for "Non-Halogenated Liquid Hazardous Waste." The pH of aqueous solutions should be neutral (6-8) before being added to the container.[18]
-
-
Deposit Waste: Carefully place the waste into the appropriate container, minimizing the generation of dust or splashes.
-
Seal the Container: Securely close the container lid immediately after adding waste. Hazardous waste containers must remain closed at all times except when actively adding waste.[12]
-
Log the Entry: If your institution requires it, log the addition of the waste, estimating the quantity added.
Hazardous Waste Labeling
Proper labeling is a legal requirement and is critical for the safety of all personnel.[12] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, which must contain the following information:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The date on which waste was first added to the container (the "accumulation start date").
On-Site Management and Spill Response
All hazardous waste must be managed in a designated location within the laboratory pending pickup by trained disposal personnel.
Satellite Accumulation Area (SAA) Management
The designated storage location for your waste container is known as a Satellite Accumulation Area (SAA).[12]
-
The SAA must be at or near the point of waste generation.
-
Store waste containers in a secondary containment bin to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) in an SAA.[12]
-
Once a container is full or has been in the SAA for 12 months, arrange for its removal by your institution's EH&S office.[12]
Emergency Spill Cleanup Procedure
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Isolate the Area: Secure the area and prevent unauthorized entry. Post a warning sign.
-
Don PPE: At a minimum, wear the PPE outlined in Table 1. For large spills, a higher level of respiratory protection may be necessary.
-
Contain the Spill:
-
For Solids: Gently cover the spill with a plastic-backed absorbent pad or wet paper towels to prevent dust from becoming airborne.
-
For Liquids: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
-
Collect the Waste: Carefully scoop the absorbed material and contaminated debris into your designated "Solid Hazardous Waste" container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or soap and water. All cleaning materials (wipes, paper towels) must also be disposed of as solid hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department in accordance with institutional policy.
Final Disposal Pathway
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste independently. The final disposal must be handled by a licensed hazardous waste management company arranged through your institution.
Arranging for Professional Disposal
Once your hazardous waste container is full or reaches its accumulation time limit, contact your EH&S department to schedule a waste pickup. EH&S personnel are trained to handle, transport, and consolidate waste for shipment to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound disposal method for this type of organic chemical is high-temperature incineration.
Decision Logic for Waste Disposal
The following diagram illustrates the workflow for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of waste.
References
-
American Society of Hospital Pharmacists. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. Link
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Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Link
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Link
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National Center for Biotechnology Information. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Link
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Oregon Occupational Safety and Health. (n.d.). Health Care Facilities. Link
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ChemicalBook. (n.d.). This compound. Link
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Centers for Disease Control and Prevention. (n.d.). Nitriles. CDC Stacks. Link
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Sigma-Aldrich. (2024). Safety Data Sheet. Link
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Fisher Scientific. (n.d.). Material Safety Data Sheet for Thiophene(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. Link
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ChemicalBook. (n.d.). This compound (Japanese). Link
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CymitQuimica. (2024). Safety Data Sheet for 6-(Thiophen-2-yl)nicotinic acid. Link
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National Center for Biotechnology Information. (n.d.). 6-(Thiophen-3-yl)pyridine-3-carbaldehyde. PubChem. Link
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Derthon. (n.d.). Material Safety Data Sheet for 4-N-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. Link
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TCI Chemicals. (n.d.). Safety Data Sheet for Piperitone. Link
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National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Link
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Link
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ResearchGate. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Link
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CymitQuimica. (n.d.). This compound. Link
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Link
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Link
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Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Link
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Link
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Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Link
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
